molecular formula C8H8FNO4S B1444389 3-Fluoro-4-(methylsulfonamido)benzoic acid CAS No. 716361-59-0

3-Fluoro-4-(methylsulfonamido)benzoic acid

Cat. No.: B1444389
CAS No.: 716361-59-0
M. Wt: 233.22 g/mol
InChI Key: BYIDDQNOFZGHAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-(methylsulfonamido)benzoic acid is a useful research compound. Its molecular formula is C8H8FNO4S and its molecular weight is 233.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-fluoro-4-(methanesulfonamido)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO4S/c1-15(13,14)10-7-3-2-5(8(11)12)4-6(7)9/h2-4,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYIDDQNOFZGHAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-Fluoro-4-(methylsulfonamido)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthetic pathway for 3-Fluoro-4-(methylsulfonamido)benzoic acid, a valuable building block in contemporary drug discovery and development. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the core chemical transformations, offers a detailed experimental protocol, and contextualizes the scientific rationale behind the synthetic strategy.

Introduction and Strategic Importance

This compound (CAS No. 716361-59-0) is a bespoke chemical entity that incorporates several key pharmacophoric features: a benzoic acid moiety, a fluorine substituent, and a methanesulfonamide group.[1][2] The strategic placement of the fluorine atom can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.[3] The sulfonamide group, a well-established functional group in medicinal chemistry, often imparts favorable biological activity and pharmacokinetic profiles.[4] Consequently, this molecule serves as a pivotal intermediate in the synthesis of a diverse range of complex pharmaceutical agents.

This guide will focus on the most direct and well-established synthetic route, proceeding from a commercially available starting material, thereby ensuring reproducibility and scalability.

Retrosynthetic Analysis and Synthesis Strategy

A logical retrosynthetic analysis of the target molecule suggests a straightforward disconnection at the nitrogen-sulfur bond of the sulfonamide. This approach identifies 4-Amino-3-fluorobenzoic acid as a readily accessible starting material and methanesulfonyl chloride as the source of the methanesulfonyl group. This strategy is predicated on the well-documented reactivity of amines with sulfonyl chlorides to form sulfonamides.[5][6]

Diagram of the Retrosynthetic Pathway:

G target This compound disconnection N-S Disconnection target->disconnection intermediates Starting Materials disconnection->intermediates Retrosynthesis start1 4-Amino-3-fluorobenzoic acid intermediates->start1 start2 Methanesulfonyl chloride intermediates->start2

Caption: Retrosynthetic analysis of this compound.

Detailed Synthesis Pathway

The synthesis of this compound is achieved through the sulfonylation of 4-Amino-3-fluorobenzoic acid with methanesulfonyl chloride in the presence of a suitable base.

Reaction Scheme

G reactant1 4-Amino-3-fluorobenzoic acid product This compound reactant1->product + reactant2 Methanesulfonyl chloride reactant2->product reagents Base (e.g., Pyridine or Na2CO3) Solvent (e.g., Dichloromethane or Water)

Caption: Overall reaction for the synthesis of this compound.

Rationale for Experimental Choices

The selection of reagents and conditions is critical for the successful and efficient synthesis of the target compound.

  • Starting Material : 4-Amino-3-fluorobenzoic acid (CAS: 455-87-8) is a commercially available and structurally ideal precursor.[3][7][8] Its amino group provides the nucleophilic site for the sulfonylation reaction.

  • Reagent : Methanesulfonyl chloride (MsCl) is a highly reactive and commonly used reagent for the introduction of the methanesulfonyl group.[5][6] Its reactivity necessitates careful handling and controlled addition.

  • Base : The reaction of an amine with methanesulfonyl chloride generates hydrochloric acid as a byproduct.[6] A base is therefore essential to neutralize this acid and drive the reaction to completion. The choice of base can influence the reaction rate and work-up procedure. An organic base such as pyridine can act as both a base and a solvent, while an inorganic base like sodium carbonate in an aqueous medium offers an alternative that is often easier to remove during work-up.[9]

  • Solvent : The choice of solvent depends on the base used. For organic bases like pyridine, an aprotic solvent such as dichloromethane is suitable. When using an inorganic base like sodium carbonate, water is an effective solvent.

Detailed Experimental Protocol

This protocol is based on established procedures for the sulfonylation of aromatic amines.[9]

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4-Amino-3-fluorobenzoic acid455-87-8C₇H₆FNO₂155.13
Methanesulfonyl chloride124-63-0CH₃ClO₂S114.55
Sodium Carbonate497-19-8Na₂CO₃105.99
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93
Hydrochloric Acid (concentrated)7647-01-0HCl36.46
Deionized Water7732-18-5H₂O18.02
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04

Procedure:

  • Dissolution of Starting Material : In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-Amino-3-fluorobenzoic acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents). Stir the mixture at room temperature until complete dissolution is observed. The addition of sodium carbonate is crucial to deprotonate the carboxylic acid and neutralize the HCl byproduct, maintaining a basic pH to facilitate the reaction.[9]

  • Reaction Setup : Cool the resulting solution to 0-5 °C using an ice bath. This temperature control is important to manage the exothermic nature of the reaction with methanesulfonyl chloride.

  • Addition of Methanesulfonyl Chloride : Add methanesulfonyl chloride (1.1 equivalents) dropwise to the cooled solution while stirring vigorously. The slow addition is critical to prevent a rapid temperature increase and potential side reactions.

  • Reaction Monitoring : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Product Isolation :

    • Once the reaction is complete, cool the mixture again in an ice bath.

    • Carefully acidify the solution to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. This step protonates the carboxylate group, causing the product to precipitate out of the aqueous solution.

    • Collect the resulting white precipitate by vacuum filtration.

    • Wash the solid with cold deionized water to remove any remaining salts.

  • Purification :

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a white to off-white solid.

    • Dry the purified product under vacuum.

Diagram of the Experimental Workflow:

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve 1. Dissolve 4-Amino-3-fluorobenzoic acid in aq. Na2CO3 cool1 2. Cool solution to 0-5 °C dissolve->cool1 add_mscl 3. Add Methanesulfonyl chloride dropwise cool1->add_mscl stir 4. Stir at room temperature (Monitor by TLC) add_mscl->stir cool2 5. Cool reaction mixture stir->cool2 acidify 6. Acidify with HCl to pH ~2 cool2->acidify filter 7. Filter the precipitate acidify->filter wash 8. Wash with cold water filter->wash recrystallize 9. Recrystallize wash->recrystallize dry 10. Dry under vacuum recrystallize->dry

Caption: Step-by-step experimental workflow for the synthesis.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

PropertyValue
CAS Number 716361-59-0
Molecular Formula C₈H₈FNO₄S
Molecular Weight 233.22 g/mol
Appearance White to off-white solid

Safety and Handling Precautions

  • Methanesulfonyl Chloride : This reagent is corrosive, a lachrymator, and reacts exothermically with nucleophiles, including water.[6] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Hydrochloric Acid : Concentrated HCl is highly corrosive and should be handled with care, using appropriate PPE.

  • General Precautions : Standard laboratory safety practices should be followed throughout the procedure.

Conclusion

The synthesis of this compound from 4-Amino-3-fluorobenzoic acid and methanesulfonyl chloride is a robust and efficient process. The methodology presented in this guide is based on well-established chemical principles and provides a clear, step-by-step protocol for its successful implementation in a laboratory setting. The strategic importance of this fluorinated sulfonamide intermediate in medicinal chemistry underscores the value of a reliable and well-documented synthetic route.

References

  • Vertex AI Search. (n.d.).
  • ChemicalBook. (n.d.). 4-(4-MethylphenylsulfonaMido)benzoic acid synthesis.
  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid.
  • Google Patents. (n.d.).
  • Study.com. (n.d.).
  • Organic Chemistry Portal. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole.
  • Wikipedia. (n.d.). Methanesulfonyl chloride.
  • ChemUniverse. (n.d.). This compound [P99047].
  • ResearchGate. (2018).
  • BLD Pharm. (n.d.). 716361-59-0|this compound.
  • Organic Syntheses. (n.d.). methanesulfonyl chloride.
  • Organic Syntheses. (n.d.). methanesulfonyl chloride.
  • Wikipedia. (n.d.). 4-Fluorobenzoic acid.
  • PubChem. (n.d.). 4-(methylsulfonamido)benzoic acid (C8H9NO4S).
  • Oakwood Chemical. (n.d.). 4-Amino-3-fluorobenzoic acid.
  • European Journal of Chemistry. (n.d.).
  • Stenutz. (n.d.). 3-fluoro-4-aminobenzoic acid.
  • WorldOfChemicals. (n.d.).
  • MySkinRecipes. (n.d.). 3-Fluoro-4-(methylsulfonyl)benzoic Acid.
  • Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • ChemScene. (n.d.). 2365-85-7 | 3-Amino-4-fluorobenzoic acid.
  • Chem-Impex. (n.d.). 3-Fluoro-4-methylbenzoic acid.
  • Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
  • Google Patents. (n.d.).
  • BLD Pharm. (n.d.). 455-87-8|4-Amino-3-fluorobenzoic acid.
  • Google Patents. (n.d.). A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid.
  • Google Patents. (n.d.).
  • Ossila. (n.d.). 4-Fluoro-3-methylbenzoic acid | CAS Number 403-15-6.
  • National Institutes of Health. (2025). Recent advances in the synthesis of N-acyl sulfonamides.
  • KU ScholarWorks. (2015). Efficient and Scalable Synthesis of 4-Carboxy-Pennsylvania Green Methyl Ester: A Hydrophobic Building Block for Fluorescent Molecular Probes.
  • National Institutes of Health. (2023). Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides.
  • National Institutes of Health. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.
  • Mcule. (n.d.). Compound N-(4-fluorophenyl)-N2-(methanesulfonyl)-N2-phenylalaninamide.

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 3-Fluoro-4-(methylsulfonamido)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Molecular Profile for Drug Discovery

In the landscape of modern drug discovery, understanding the fundamental physicochemical properties of a novel chemical entity is not merely a preliminary step but a critical foundation for its entire development trajectory. 3-Fluoro-4-(methylsulfonamido)benzoic acid (C₈H₈FNO₄S, MW: 233.22 g/mol , CAS: 716361-59-0) represents a class of compounds with potential therapeutic relevance, likely as an intermediate in the synthesis of targeted enzyme inhibitors or receptor antagonists.[1][2] Its structural motifs—a fluorinated benzoic acid and a methylsulfonamide group—suggest specific interactions within biological systems that are highly dependent on its physicochemical characteristics.

This guide provides a comprehensive framework for the experimental determination of the core physicochemical properties of this compound. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but the rationale behind the experimental choices, ensuring a robust and reproducible characterization of this and similar molecules.

Core Physicochemical Properties and Their Significance

A molecule's journey from a laboratory curiosity to a clinical candidate is dictated by its ability to be absorbed, distributed, metabolized, and excreted (ADME). The following physicochemical parameters are the primary determinants of this behavior.

PropertySymbolImportance in Drug Discovery
Melting PointMpIndicator of purity and solid-state stability.
Acid Dissociation ConstantpKaGoverns ionization state at physiological pH, impacting solubility, permeability, and receptor binding.
Aqueous SolubilitySCrucial for absorption and formulation development.
LipophilicitylogP/logDInfluences membrane permeability, protein binding, and metabolic stability.

Melting Point (Mp) Determination: A Gateway to Purity and Stability

The melting point is one of the most fundamental and accessible physical properties of a solid compound. It provides a quick assessment of purity; pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities will lead to a depression and broadening of this range.[3]

Experimental Protocol: Capillary Melting Point Determination

This classic and widely used method involves heating a small sample in a capillary tube and observing the temperature range over which it melts.[3][4]

Methodology:

  • Sample Preparation: Ensure the sample of this compound is completely dry and in a fine powdered form.

  • Capillary Loading: Gently press the open end of a capillary tube into the powdered sample, tapping the sealed end on a hard surface to compact the material to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary into a melting point apparatus, such as a Mel-Temp or a similar digital device.

  • Rapid Determination (Optional but Recommended): Conduct an initial rapid heating (10-20°C/min) to determine an approximate melting range.[5]

  • Precise Determination: Allow the apparatus to cool. Then, perform a second measurement, heating slowly (1-2°C/min) as the temperature approaches the approximate melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point range is reported as T₁ - T₂.

Advanced Method: Differential Scanning Calorimetry (DSC)

For a more quantitative analysis, DSC can be employed. This technique measures the heat flow into the sample as a function of temperature. The melting point is observed as an endothermic peak on the DSC thermogram, with the peak maximum corresponding to the melting temperature.

Acid Dissociation Constant (pKa): The Key to Ionization

The pKa value is the pH at which a molecule exists in an equal mixture of its protonated and deprotonated forms. For this compound, the carboxylic acid group is expected to be the primary acidic center. Its pKa will dictate the compound's charge at physiological pH (around 7.4), which in turn governs its solubility, ability to cross biological membranes, and interaction with target proteins.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and common method for pKa determination.[6][7][8] It involves the gradual addition of a titrant (a strong base for an acidic compound) while monitoring the pH of the solution.

Methodology:

  • Solution Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., a co-solvent system like methanol/water if aqueous solubility is low) to a known concentration (e.g., 1 mM).[6]

  • Ionic Strength Adjustment: Add a background electrolyte, such as 0.15 M potassium chloride (KCl), to maintain a constant ionic strength throughout the titration.[6]

  • Initial Acidification: Adjust the initial pH of the solution to ~2 with a standard solution of hydrochloric acid (HCl).

  • Titration: Titrate the solution with a standardized solution of sodium hydroxide (NaOH, e.g., 0.1 M), adding small, precise volumes and recording the pH after each addition.

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[9][10] This corresponds to the inflection point of the sigmoid curve.[7]

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Dissolve Compound in Co-solvent B Add KCl (Ionic Strength) A->B C Acidify to pH ~2 with HCl B->C D Titrate with Standardized NaOH C->D E Record pH vs. Volume of NaOH F Plot Titration Curve (pH vs. Volume) E->F G Identify Equivalence Point F->G H Determine Half-Equivalence Point G->H I pKa = pH at Half-Equivalence H->I

Caption: Workflow for pKa determination by potentiometric titration.

Aqueous Solubility: A Prerequisite for Efficacy

Aqueous solubility is a critical determinant of a drug's oral bioavailability. Poor solubility can lead to low absorption and insufficient drug concentration at the target site.[11][12]

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility. It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a clear vial containing a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4).

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by filtration through a 0.45 µm filter.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13][14]

  • Standard Curve: Prepare a standard curve of the compound at known concentrations to accurately quantify the amount in the saturated solution.[14][15]

Lipophilicity (logP/logD): Gauging Membrane Permeability

Lipophilicity, the "fat-loving" nature of a molecule, is a key factor in its ability to cross cell membranes. It is typically expressed as the partition coefficient (P) between an immiscible organic solvent (n-octanol) and water. The logarithm of this value, logP, is used for neutral compounds.[16] For ionizable molecules like our target compound, the distribution coefficient, logD, which is pH-dependent, is a more physiologically relevant measure.[16][17][18]

Experimental Protocol: Shake-Flask Method for logD at pH 7.4

This method directly measures the distribution of the compound between n-octanol and an aqueous buffer.[19][20]

Methodology:

  • Phase Pre-saturation: Shake equal volumes of n-octanol and the aqueous buffer (PBS, pH 7.4) together for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Compound Addition: Dissolve a known amount of this compound in the pre-saturated aqueous phase.

  • Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution of the compound.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure a clean separation of the two phases.

  • Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique like HPLC-UV.

  • Calculation: Calculate logD using the following formula: logD = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

logD_Determination_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis & Calculation A Pre-saturate n-Octanol & pH 7.4 Buffer B Dissolve Compound in Aqueous Phase A->B C Mix Aqueous & n-Octanol Phases B->C D Shake to Equilibrate E Centrifuge to Separate Phases F Sample Both Phases E->F G Quantify Concentration via HPLC H Calculate logD = log([C]oct / [C]aq) G->H

Caption: Workflow for logD determination using the shake-flask method.

Conclusion: Building a Foundation for Success

The systematic determination of the physicochemical properties of this compound is an indispensable exercise in early-stage drug discovery. The data obtained from the protocols outlined in this guide—melting point, pKa, solubility, and logD—will form a robust foundation for understanding its biopharmaceutical behavior. This knowledge enables informed decisions regarding lead optimization, formulation development, and the design of further preclinical studies, ultimately paving the way for the successful advancement of promising therapeutic candidates.

References

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405–1413. [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. [Link]

  • protocols.io. (2024, September 23). LogP / LogD shake-flask method. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Völgyi, G., Baka, E., & Takács-Novák, K. (2007). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 79(18), 7141–7148. [Link]

  • ResearchGate. (n.d.). LogP / LogD shake-flask method v1. [Link]

  • University of Calgary. (n.d.). Melting point determination. [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]

  • SSERC. (n.d.). Melting point determination. [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

  • University of Houston-Downtown. (n.d.). Experiment 1 - Melting Points. [Link]

  • Studylib. (n.d.). Melting Point Determination Lab Protocol. [Link]

  • Stephens, S. J., & Jonich, M. J. (1970). Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education, 47(8), 569. [Link]

  • ResearchGate. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]

  • Berg, D. J., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Oreate AI Blog. (2025, December 4). How to Determine Pka from Titration Curve. [Link]

  • MySkinRecipes. (n.d.). 3-Fluoro-4-(methylsulfonyl)benzoic Acid. [Link]

  • ChemUniverse. (n.d.). This compound [P99047]. [Link]

Sources

3-Fluoro-4-(methylsulfonamido)benzoic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Mechanisms of Action of 3-Fluoro-4-(methylsulfonamido)benzoic acid

Authored by a Senior Application Scientist

Foreword: Charting the Unexplored Potential of a Versatile Scaffold

In the landscape of modern drug discovery, certain chemical motifs emerge as privileged scaffolds, appearing in a multitude of compounds across diverse therapeutic areas. The substituted benzoic acid framework is one such scaffold, valued for its synthetic tractability and its ability to engage with a wide range of biological targets. This guide focuses on a specific, yet under-characterized, member of this family: This compound .

While extensive literature details the applications of its derivatives, the intrinsic mechanism of action of this parent compound remains largely unexplored. This document, therefore, deviates from a conventional review of established facts. Instead, it adopts an investigative approach, befitting the role of a senior application scientist tasked with elucidating the therapeutic potential of a novel chemical entity.

We will embark on a logical exploration of plausible mechanisms of action for this compound, drawing inferences from the established activities of structurally related molecules. This guide will propose several distinct hypotheses and, for each, provide a comprehensive, field-proven experimental framework to rigorously test them. By explaining the causality behind each experimental choice, we aim to provide a self-validating system for the characterization of this and similar novel compounds.

This technical guide is intended for researchers, scientists, and drug development professionals. It is designed to be a practical resource, blending established biochemical and pharmacological principles with detailed, actionable protocols. Our exploration will be grounded in authoritative references, ensuring scientific integrity and providing a solid foundation for future research.

Molecular Profile of this compound

Before delving into its potential biological activities, it is crucial to understand the physicochemical properties of this compound.

PropertyValueSource
CAS Number 716361-59-0[1][2]
Molecular Formula C₈H₈FNO₄S[1]
Molecular Weight 233.22 g/mol [1]
Chemical Structure

A 2D representation of the chemical structure of this compound.

The molecule possesses several key functional groups that are likely to dictate its interactions with biological macromolecules:

  • Aromatic Ring: Provides a rigid scaffold and the potential for π-π stacking and hydrophobic interactions.

  • Carboxylic Acid: A key hydrogen bond donor and acceptor, and can exist in an anionic state at physiological pH, enabling ionic interactions.

  • Sulfonamide Group: A strong hydrogen bond donor and acceptor, contributing to target binding and influencing physicochemical properties.

  • Fluorine Atom: A bioisostere for a hydrogen atom, it can modulate the pKa of adjacent groups, influence metabolic stability, and form specific interactions with protein targets.

The presence of these groups in a compact arrangement suggests that this compound has the potential to bind to a variety of protein targets. The following sections will explore the most plausible of these, based on the known activities of its derivatives.

Proposed Mechanism I: A Novel Transthyretin (TTR) Stabilizer?

Expertise & Experience: One of the most compelling hypotheses for the mechanism of action of this compound is the stabilization of the transthyretin (TTR) protein. This is based on the remarkable success of Tafamidis, a drug approved for the treatment of transthyretin amyloidosis (ATTR).[3][4][5] Tafamidis, a benzoxazole derivative, functions by binding to the thyroxine-binding sites of the TTR tetramer, kinetically stabilizing it and preventing its dissociation into amyloidogenic monomers.[3][6][7] Given the structural similarities between our compound of interest and other small molecule TTR stabilizers, this is a logical and high-priority avenue of investigation.

Trustworthiness: The experimental workflow proposed below is designed to provide a clear and definitive answer to the question of whether this compound can act as a TTR stabilizer. The assays progress from a general screen for stabilization to a detailed characterization of the binding event.

The Transthyretin Amyloid Cascade

Under normal physiological conditions, TTR exists as a stable tetramer.[6] In ATTR, mutations or age-related factors can destabilize this tetramer, leading to its dissociation into monomers. These monomers are prone to misfolding and aggregation, forming insoluble amyloid fibrils that deposit in tissues and cause organ dysfunction.[4][5][6]

TTR_Cascade TTR_Tetramer Stable TTR Tetramer TTR_Monomer Unstable Monomers TTR_Tetramer->TTR_Monomer Dissociation (Rate-Limiting Step) Misfolded_Monomer Misfolded Monomers TTR_Monomer->Misfolded_Monomer Misfolding Amyloid_Fibrils Amyloid Fibrils Misfolded_Monomer->Amyloid_Fibrils Aggregation Organ_Dysfunction Organ Dysfunction Amyloid_Fibrils->Organ_Dysfunction Stabilizer This compound Stabilizer->TTR_Tetramer Stabilization

Caption: The TTR amyloid cascade and the proposed point of intervention.

Experimental Protocol: In Vitro TTR Fibril Formation Assay

This assay directly measures the ability of the compound to inhibit the formation of TTR amyloid fibrils under denaturing conditions.

Materials:

  • Recombinant human TTR protein

  • Thioflavin T (ThT)

  • This compound

  • Assay buffer (e.g., 10 mM phosphate buffer, 100 mM KCl, 1 mM EDTA, pH adjusted to induce denaturation, e.g., pH 4.4)

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence detection (excitation ~440 nm, emission ~485 nm)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In the 96-well plate, prepare serial dilutions of the compound in the assay buffer. Include a positive control (e.g., Tafamidis) and a negative control (vehicle only).

  • Add a solution of ThT to each well.

  • Initiate the aggregation reaction by adding the TTR protein to each well to a final concentration of ~3.6 µM.

  • Seal the plate and incubate at 37°C with continuous shaking.

  • Monitor the ThT fluorescence intensity over time (e.g., every 15 minutes for 72 hours).

Data Analysis:

Plot the fluorescence intensity against time for each concentration of the compound. A reduction in the fluorescence signal compared to the vehicle control indicates inhibition of fibril formation. The data can be used to calculate the IC₅₀ value for the compound.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the binding affinity, stoichiometry, and thermodynamic parameters of the interaction between the compound and TTR.

Materials:

  • Recombinant human TTR protein dialyzed against ITC buffer (e.g., PBS, pH 7.4)

  • This compound dissolved in the same ITC buffer

  • Isothermal titration calorimeter

Procedure:

  • Load the TTR protein solution into the sample cell of the calorimeter.

  • Load the compound solution into the injection syringe.

  • Perform a series of injections of the compound into the TTR solution while monitoring the heat change.

  • A control experiment should be performed by injecting the compound into the buffer alone to account for the heat of dilution.

Data Analysis:

The raw data (heat change per injection) is integrated to generate a binding isotherm. This isotherm is then fitted to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Proposed Mechanism II: A Novel TRPV1 Antagonist?

Expertise & Experience: The "3-fluoro-4-methylsulfonamido" moiety is a key pharmacophore in a series of potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[8][9][10] TRPV1 is a well-validated target for the treatment of pain.[9] The existing structure-activity relationship (SAR) studies on these antagonists provide a strong rationale for investigating whether this compound itself possesses TRPV1 antagonistic activity.

Trustworthiness: The proposed experiments are standard in the field of ion channel pharmacology and will provide a clear indication of the compound's activity at the TRPV1 channel.

The TRPV1 Signaling Pathway

TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, low pH, and endogenous and exogenous ligands like capsaicin.[10] Activation of TRPV1 leads to an influx of cations (primarily Ca²⁺ and Na⁺), depolarization of the neuron, and the sensation of pain.

TRPV1_Pathway Stimuli Capsaicin / Heat / Low pH TRPV1 TRPV1 Channel Stimuli->TRPV1 Activation Cation_Influx Ca²⁺/Na⁺ Influx TRPV1->Cation_Influx Depolarization Neuronal Depolarization Cation_Influx->Depolarization Pain_Sensation Pain Sensation Depolarization->Pain_Sensation Antagonist This compound Antagonist->TRPV1 Blockade

Caption: The TRPV1 signaling pathway and the proposed point of antagonism.

Experimental Protocol: In Vitro Calcium Imaging Assay

This cell-based assay provides a functional readout of TRPV1 channel activity by measuring changes in intracellular calcium concentration.

Materials:

  • A cell line stably expressing human TRPV1 (e.g., HEK293-hTRPV1)

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • This compound

  • A TRPV1 agonist (e.g., capsaicin)

  • Assay buffer (e.g., HBSS)

  • 96-well black, clear-bottom microplate

  • Fluorescence imaging plate reader (e.g., FLIPR, FlexStation)

Procedure:

  • Plate the HEK293-hTRPV1 cells in the 96-well plate and grow to confluence.

  • Load the cells with the Fluo-4 AM dye according to the manufacturer's protocol.

  • Prepare serial dilutions of this compound in the assay buffer and add them to the cells. Incubate for a defined period.

  • Place the plate in the fluorescence imaging plate reader and measure the baseline fluorescence.

  • Add a solution of capsaicin to all wells to stimulate the TRPV1 channels and monitor the change in fluorescence.

Data Analysis:

The increase in fluorescence upon capsaicin addition corresponds to calcium influx through the TRPV1 channels. The ability of this compound to inhibit this fluorescence increase is a measure of its antagonistic activity. The data can be used to generate a dose-response curve and calculate the IC₅₀ value.

Proposed Mechanism III: A Novel P2Y14 Receptor Antagonist?

Expertise & Experience: Recent studies have identified a series of 3-sulfonamido benzoic acid derivatives as potent antagonists of the P2Y14 receptor (P2Y14R).[11] P2Y14R is a G protein-coupled receptor (GPCR) that is implicated in inflammatory processes, making it an attractive target for anti-inflammatory drugs.[11] The structural similarity of our compound of interest to these reported antagonists warrants an investigation into its potential activity at this receptor.

Trustworthiness: The following experimental workflow is a standard approach for characterizing the activity of compounds at GPCRs and will reliably determine if this compound is a P2Y14R antagonist.

The P2Y14 Receptor Signaling Pathway

P2Y14R is coupled to the Gi/o family of G proteins. Upon activation by its endogenous ligand, UDP-glucose, the G protein is activated, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

P2Y14R_Pathway UDP_Glucose UDP-Glucose (Agonist) P2Y14R P2Y14 Receptor UDP_Glucose->P2Y14R Binding Gi_o Gi/o Protein P2Y14R->Gi_o Activation AC Adenylyl Cyclase Gi_o->AC Inhibition cAMP ↓ cAMP AC->cAMP Conversion of ATP Antagonist This compound Antagonist->P2Y14R Blockade

Caption: The P2Y14R signaling pathway and the proposed point of antagonism.

Experimental Protocol: In Vitro cAMP Accumulation Assay

This assay measures the ability of a compound to block the agonist-induced decrease in cAMP levels, a hallmark of P2Y14R activation.

Materials:

  • A cell line expressing the human P2Y14 receptor (e.g., CHO-hP2Y14R)

  • Forskolin (an adenylyl cyclase activator)

  • A P2Y14R agonist (e.g., UDP-glucose)

  • This compound

  • A commercial cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based)

  • 96- or 384-well microplate

Procedure:

  • Plate the CHO-hP2Y14R cells and grow to the desired density.

  • Pre-treat the cells with serial dilutions of this compound.

  • Stimulate the cells with a mixture of forskolin (to raise basal cAMP levels) and a fixed concentration of UDP-glucose (to activate P2Y14R).

  • After incubation, lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's instructions.

Data Analysis:

In the absence of an antagonist, UDP-glucose will inhibit the forskolin-induced cAMP accumulation. An effective antagonist will reverse this inhibition, leading to higher cAMP levels. A dose-response curve can be generated by plotting the cAMP levels against the concentration of the compound, from which an IC₅₀ value can be determined.

Summary and Future Directions

This guide has outlined three plausible, yet distinct, mechanisms of action for this compound, grounded in the established pharmacology of structurally related compounds. The detailed experimental protocols provide a clear and robust framework for investigating each of these hypotheses.

The logical progression of experiments, from initial screening to detailed biophysical and functional characterization, ensures a high degree of scientific rigor. The results of these studies will be pivotal in determining the future direction of research for this compound.

Should one of these hypotheses be confirmed, the next steps would involve:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency, selectivity, and pharmacokinetic properties for the identified target.

  • In Vivo Proof-of-Concept Studies: Evaluating the efficacy of the compound in relevant animal models of disease (e.g., a transgenic mouse model of ATTR, a neuropathic pain model for TRPV1 antagonism, or a model of acute lung injury for P2Y14R antagonism).

  • Off-Target Profiling: Screening the compound against a broad panel of receptors, ion channels, and enzymes to assess its selectivity and potential for off-target liabilities.

By systematically pursuing these lines of inquiry, the true therapeutic potential of this compound can be unlocked, potentially leading to the development of a novel therapeutic agent.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Tafamidis?
  • Coelho, T., Merlini, G., Bulawa, C. E., Gorevic, P. D., & Labaudiniere, R. (2016). Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis. Neurology and Therapy, 5(1), 1–25. Retrieved from [Link]

  • Coelho, T., Merlini, G., Bulawa, C. E., Gorevic, P. D., & Labaudiniere, R. (2016). Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis. PubMed. Retrieved from [Link]

  • Ovid. (n.d.). The mechanism of action of tafamidis in treating amyloid disease is disclosed.
  • Johns Hopkins University. (2016, June 1). Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis.
  • National Institutes of Health. (n.d.). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists.
  • Lee, J., et al. (2015, November 1). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. PubMed. Retrieved from [Link]

  • ChemUniverse. (n.d.). This compound [P99047].
  • BLD Pharm. (n.d.). 716361-59-0|this compound.
  • Lee, J., et al. (2014). 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region. Journal of Medicinal Chemistry, 57(15), 6450–6462. Retrieved from [Link]

  • Yao, Y., et al. (2025, June 5). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. PubMed. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 3-Fluoro-4-(methylsulfonamido)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the spectroscopic methodologies for the structural elucidation and characterization of 3-Fluoro-4-(methylsulfonamido)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with field-proven experimental protocols. We will explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explain the rationale behind experimental choices, and provide a framework for acquiring and interpreting high-quality spectroscopic information.

Introduction

This compound is a multifaceted organic molecule featuring a fluorinated aromatic ring, a carboxylic acid, and a sulfonamide functional group. This unique combination of moieties makes it a compound of interest in medicinal chemistry and materials science. Accurate structural confirmation and purity assessment are paramount, necessitating a multi-technique spectroscopic approach. This guide will serve as a comprehensive resource for understanding the key spectroscopic signatures of this molecule.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally analogous compounds.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Assignment
¹H~13.0Singlet (broad)-COOH
¹H~10.0Singlet (broad)-SO₂NH
¹H~7.9Doublet of doubletsJ(H,H) ≈ 8.5, J(H,F) ≈ 5.0H-6
¹H~7.8Doublet of doubletsJ(H,F) ≈ 8.5, J(H,H) ≈ 2.0H-2
¹H~7.5TripletJ(H,H) ≈ 8.5H-5
¹H~3.0Singlet-SO₂CH₃
¹³C~166Singlet-COOH
¹³C~159 (d)Doublet¹J(C,F) ≈ 250C-3
¹³C~138 (d)Doublet³J(C,F) ≈ 8C-1
¹³C~132 (d)Doublet³J(C,F) ≈ 4C-5
¹³C~128 (d)Doublet²J(C,F) ≈ 15C-4
¹³C~125 (s)Singlet-C-6
¹³C~115 (d)Doublet²J(C,F) ≈ 22C-2
¹³C~40Singlet-SO₂CH₃
¹⁹F-110 to -120Multiplet-Ar-F

Table 2: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3300-2500BroadO-H stretchCarboxylic Acid
~3250MediumN-H stretchSulfonamide
~1700StrongC=O stretchCarboxylic Acid
~1600, ~1480Medium-StrongC=C stretchAromatic Ring
~1340, ~1160StrongS=O asymmetric & symmetric stretchSulfonamide
~1250StrongC-F stretchAryl Fluoride

Table 3: Predicted Mass Spectrometry (MS) Data (ESI Negative Mode)

m/z (Negative Ion)Ion IdentityPredicted Fragmentation Ions (from MS/MS of [M-H]⁻)
248.0[M-H]⁻204.0 ([M-H-CO₂]⁻), 124.0 ([M-H-SO₂CH₃-CO₂]⁻)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for the structural elucidation of the molecule.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[1]

    • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

    • Filter the solution into a 5 mm NMR tube to remove any particulate matter.

  • Instrument Parameters (for a 400 MHz spectrometer):

    • ¹H NMR:

      • Pulse sequence: Standard single-pulse (zg).

      • Spectral width: -2 to 14 ppm.

      • Number of scans: 16-64.

      • Relaxation delay: 2-5 seconds.

    • ¹³C NMR:

      • Pulse sequence: Proton-decoupled single-pulse (zgpg).

      • Spectral width: 0 to 220 ppm.

      • Number of scans: 1024 or more, depending on concentration.

      • Relaxation delay: 2-5 seconds.

    • ¹⁹F NMR:

      • Pulse sequence: Proton-decoupled single-pulse.

      • Spectral width: -80 to -180 ppm (or a wider range if the exact shift is unknown).

      • Number of scans: 64-256.

      • Relaxation delay: 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Reference the spectra internally to the residual solvent peak (for ¹H and ¹³C) or an external standard.

Caption: NMR Spectroscopy Workflow.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in the molecule through their characteristic vibrational frequencies.

Methodology:

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.[2]

    • No extensive sample preparation is required for the ATR method.

  • Instrument Parameters:

    • Technique: FTIR-ATR.

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Acquisition and Processing:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Caption: FTIR-ATR Spectroscopy Workflow.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and study its fragmentation pattern to support the proposed structure.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Parameters (ESI-MS):

    • Ionization mode: Electrospray Ionization (ESI), typically in negative ion mode for carboxylic acids.[3][4]

    • Mass analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan range: m/z 50-500.

    • For fragmentation studies, perform tandem MS (MS/MS) on the parent ion.

  • Data Analysis:

    • Identify the molecular ion peak ([M-H]⁻ in negative mode).

    • Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic losses.

References

Unraveling the Therapeutic Potential: A Technical Guide to Identifying Biological Targets of 3-Fluoro-4-(methylsulfonamido)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, small molecules with unique structural motifs are pivotal starting points for novel therapeutics. 3-Fluoro-4-(methylsulfonamido)benzoic acid is one such molecule, possessing a combination of functional groups that suggest a rich and specific biological activity. This technical guide provides an in-depth exploration of the potential biological targets of this compound. We will dissect its chemical architecture to hypothesize primary target classes, outline a comprehensive, multi-pronged experimental strategy for target identification and validation, and provide detailed protocols for key methodologies. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing the frontiers of medicinal chemistry and pharmacology.

Introduction: Deconstructing this compound

This compound is an aromatic carboxylic acid featuring a fluorine atom, a methylsulfonamido group, and a carboxylic acid moiety on a benzene ring. While it is recognized as a key intermediate in the synthesis of pharmaceutical compounds, particularly in the development of selective enzyme inhibitors and receptor antagonists for inflammatory and neurological disorders, its specific biological targets are not extensively documented in public literature.[1] An analysis of its structural components, however, provides a strong foundation for hypothesizing its potential interactions within a biological system.

The strategic placement of these functional groups is critical to its potential bioactivity:

  • The Sulfonamide Moiety (-SO₂NHCH₃): This is arguably the most influential functional group for predicting biological targets. The sulfonamide group is a well-established zinc-binding motif, a feature leveraged in the design of numerous inhibitors for metalloenzymes.[2] This group can also act as a hydrogen bond donor and acceptor, contributing significantly to the binding affinity of a molecule for its target protein.[2]

  • The Fluorine Atom (-F): The introduction of fluorine is a common strategy in medicinal chemistry to enhance a molecule's therapeutic profile.[2] Its high electronegativity can alter the acidity of nearby functional groups, thereby influencing their ionization state and target engagement at physiological pH.[2] Furthermore, the robust carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's metabolic stability and duration of action.[2]

  • The Carboxylic Acid Group (-COOH): This group is ionizable at physiological pH and can form strong ionic interactions and hydrogen bonds with amino acid residues in a protein's active site, such as arginine and lysine. It is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).

The combination of these features suggests that this compound has the potential to be a modulator of various enzyme families or receptor systems.

Hypothetical Target Classes and Rationale

Based on the structural analysis, we can postulate several high-priority classes of biological targets for this compound.

Metalloenzymes

The presence of the sulfonamide group strongly suggests that metalloenzymes, particularly those containing a zinc cofactor, are a primary target class.

  • Carbonic Anhydrases (CAs): These zinc-containing enzymes are involved in a wide range of physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. Sulfonamides are a classic inhibitor class for CAs.

  • Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in tissue remodeling, and their dysregulation is implicated in arthritis, cancer, and cardiovascular diseases.

  • Histone Deacetylases (HDACs): Certain classes of HDACs are zinc-dependent enzymes, and their inhibitors are being developed as anti-cancer agents.

Kinases

While not a classic kinase inhibitor scaffold, the molecule's ability to form multiple hydrogen bonds and its aromatic nature could allow it to interact with the ATP-binding pocket of certain kinases. The methylsulfonamido group could potentially interact with the hinge region.

Nuclear Receptors

The overall size and lipophilicity of the molecule, coupled with its hydrogen bonding potential, make it a candidate for binding to the ligand-binding domains of nuclear receptors, which are involved in regulating gene expression.

Ion Channels

Structurally related fluorinated benzoic acid derivatives have been investigated as potassium channel openers.[3] It is plausible that this compound could modulate the activity of various ion channels.

A Strategic Framework for Target Identification and Validation

A multi-faceted approach is essential for unambiguously identifying and validating the biological targets of this compound. The following workflow outlines a logical progression from initial screening to in-depth validation.

Target_Identification_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation cluster_2 Phase 3: In-Vivo Confirmation Affinity_Chromatography Affinity Chromatography- Mass Spectrometry Binding_Assays Direct Binding Assays (SPR, ITC) Affinity_Chromatography->Binding_Assays Identified Proteins Compound_Centric_Proteomics Compound-Centric Chemical Proteomics Compound_Centric_Proteomics->Binding_Assays Candidate Targets Phenotypic_Screening High-Throughput Phenotypic Screening Phenotypic_Screening->Binding_Assays Hypothesized Targets Enzymatic_Assays Enzymatic/Functional Assays Binding_Assays->Enzymatic_Assays Confirmed Binding Cellular_Assays Cell-Based Target Engagement Assays Enzymatic_Assays->Cellular_Assays Functional Effect Animal_Models Disease-Relevant Animal Models Cellular_Assays->Animal_Models Cellular Efficacy

Figure 1: A strategic workflow for the identification and validation of biological targets.

Experimental Protocols

Phase 1: Target Identification

This method aims to isolate proteins that physically interact with the compound of interest.

Protocol:

  • Immobilization of the Ligand:

    • Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). The linker should be attached at a position that is predicted to be solvent-exposed and not critical for target binding.

    • Incubate the derivatized compound with the activated beads according to the manufacturer's protocol to achieve covalent immobilization.

    • Thoroughly wash the beads to remove any non-covalently bound compound.

  • Protein Extraction:

    • Prepare a cell lysate from a relevant cell line or tissue homogenate. The choice of biological source should be guided by any known or hypothesized therapeutic area.

    • Centrifuge the lysate at high speed to remove cellular debris.

  • Affinity Pull-Down:

    • Incubate the clarified lysate with the compound-immobilized beads for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate a separate aliquot of the lysate with beads that have been treated with the linker alone.

  • Washing and Elution:

    • Wash the beads extensively with a series of buffers of increasing stringency to remove non-specifically bound proteins.

    • Elute the specifically bound proteins by either:

      • Competitive elution with an excess of free this compound.

      • Denaturing elution with a buffer containing SDS.

  • Protein Identification by Mass Spectrometry:

    • Resolve the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain.

    • Excise the protein bands of interest and perform in-gel digestion with trypsin.

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify the proteins by searching the acquired mass spectra against a protein database.

Phase 2: Target Validation

SPR is a label-free technique to measure the binding kinetics and affinity between a ligand and an analyte.

Protocol:

  • Immobilization of the Target Protein:

    • Covalently immobilize the purified candidate protein onto a sensor chip surface (e.g., a CM5 chip) via amine coupling.

    • The immobilization level should be optimized to avoid mass transport limitations.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in a suitable running buffer.

    • Inject the compound solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the refractive index at the surface, which is proportional to the amount of bound compound.

    • After each injection, regenerate the sensor surface to remove the bound compound.

  • Data Analysis:

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋).

Parameter Description
kₐ (on-rate) The rate at which the compound binds to the target.
kₔ (off-rate) The rate at which the compound dissociates from the target.
K₋ (dissociation constant) The concentration of compound at which 50% of the target is occupied at equilibrium (K₋ = kₔ/kₐ). A lower K₋ indicates higher affinity.

CETSA assesses target engagement in a cellular context by measuring the change in thermal stability of a protein upon ligand binding.

Protocol:

  • Cell Treatment:

    • Treat intact cells with various concentrations of this compound or a vehicle control.

  • Heating:

    • Heat the cell suspensions at a range of temperatures for a defined period.

  • Lysis and Protein Quantification:

    • Lyse the cells to release the proteins.

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Quantify the amount of the target protein remaining in the soluble fraction using a specific antibody-based method (e.g., Western blotting or ELISA).

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature for both the treated and untreated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Conclusion

The structural features of this compound, particularly the sulfonamide and fluoro groups, provide a strong rationale for investigating its potential as a modulator of various biological targets, with a high probability of interacting with metalloenzymes. The systematic approach outlined in this guide, combining unbiased target identification methods with rigorous biophysical and cellular validation assays, will be instrumental in elucidating its mechanism of action and unlocking its therapeutic potential. This structured and evidence-based approach will pave the way for its further development in preclinical and clinical settings.

References

An In-Depth Technical Guide to the In Vitro Screening of 3-Fluoro-4-(methylsulfonamido)benzoic Acid Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive framework for the in vitro screening and characterization of novel chemical entities derived from the 3-fluoro-4-(methylsulfonamido)benzoic acid scaffold. The structural motifs of this compound class suggest a strong potential for interaction with protein kinases, particularly those within the mitogen-activated protein kinase (MAPK) signaling cascade. This document outlines a logical, tiered screening strategy, beginning with high-throughput biochemical assays against primary targets, followed by mechanistic and phenotypic cell-based assays to confirm on-target activity and assess cellular potency. We will delve into the causality behind experimental design, provide robust, step-by-step protocols, and discuss the critical parameters for assay validation, ensuring a self-validating and reproducible screening workflow.

Introduction & Strategic Rationale

The this compound core is a versatile scaffold in medicinal chemistry. Its sulfonamide group, a common hydrogen bond donor and acceptor, and the fluorinated phenyl ring, which can enhance binding affinity and modulate metabolic stability, are features prevalent in many approved kinase inhibitors. This structural alert strongly suggests that derivatives of this scaffold are prime candidates for targeting protein kinases.

A critical pathway in oncology is the MAPK/ERK signaling cascade (RAS-RAF-MEK-ERK).[1] This pathway is a central regulator of cell proliferation, differentiation, and survival.[2] Hyperactivation of this cascade, often driven by mutations in genes like BRAF and RAS, is a hallmark of numerous human cancers, including approximately 50% of all melanomas.[2][3] Consequently, the kinases within this pathway, particularly BRAF and MEK, have become highly validated therapeutic targets.[4][5]

This guide, therefore, proposes a screening strategy centered on the hypothesis that this compound derivatives may function as inhibitors of the MAPK/ERK pathway. Our approach is designed to efficiently identify potent and selective inhibitors, confirm their mechanism of action, and validate their efficacy in a cellular context.

The Target: MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a three-tiered kinase cascade. Signals from cell surface receptors lead to the activation of RAS, which in turn recruits and activates RAF kinases (A-RAF, B-RAF, C-RAF). Activated RAF then phosphorylates and activates MEK1 and MEK2 (mitogen-activated protein kinase kinases).[6] MEK is a dual-specificity kinase that subsequently phosphorylates and activates the terminal kinases, ERK1 and ERK2 (extracellular signal-regulated kinases).[7] Activated ERK translocates to the nucleus to phosphorylate transcription factors, driving the expression of genes involved in cell growth and survival.[1]

Mutations, particularly the BRAF V600E mutation, lock the BRAF protein in a constitutively active state, leading to uncontrolled downstream signaling and cell proliferation.[2] This makes BRAF an ideal primary target for our screening campaign. MEK and ERK are crucial downstream nodes, representing key targets for overcoming both intrinsic and acquired resistance to BRAF inhibitors.[1][8]

MAPK_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates BRAF BRAF (Target 1) RAS->BRAF Activates MEK MEK1/2 (Target 2) BRAF->MEK Phosphorylates ERK ERK1/2 (Target 3) MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Phosphorylates Proliferation Cell Proliferation, Survival, Growth TF->Proliferation Regulates Biochemical_Workflow start Start plate_compounds 1. Compound Plating (50 nL in 384-well) start->plate_compounds add_enzyme 2. Add 2X Enzyme/ Substrate Mix (5 µL) plate_compounds->add_enzyme add_atp 3. Add 2X ATP (5 µL) & Incubate (60 min) add_enzyme->add_atp add_adpglo 4. Add ADP-Glo™ Reagent (10 µL) add_atp->add_adpglo add_detection 5. Add Kinase Detection Reagent (20 µL) add_adpglo->add_detection read_lum 6. Read Luminescence add_detection->read_lum analyze 7. IC50 Calculation read_lum->analyze end End analyze->end

Figure 2: Workflow for the Primary Biochemical Kinase Assay.

Tier 2: Cell-Based Secondary Screening

Objective: To confirm that active compounds from the primary screen can penetrate cells, engage the target in a physiological context, and inhibit downstream pathway signaling and cancer cell proliferation.

Causality: Cell-based assays are essential for validating biochemical hits. [9]They provide a more complex and biologically relevant system to test compound efficacy. [10]A cell proliferation assay measures the overall phenotypic effect of the compound, while a target engagement assay (like Western blotting for phosphoproteins) confirms its mechanism of action. [11]For this, we use a human melanoma cell line, such as A375, which harbors the BRAF V600E mutation and is dependent on the MAPK pathway for survival.

Protocol 1: Cell Proliferation Assay (CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed A375 cells into a 96-well clear-bottom white plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the hit compounds in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include DMSO-only (vehicle control) and a positive control (Vemurafenib).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence.

  • Data Analysis: Calculate the Growth Inhibition 50 (GI50) value by plotting normalized luminescence against compound concentration.

Protocol 2: Pathway Modulation Assay (Western Blot)

Procedure:

  • Cell Treatment: Seed A375 cells in a 6-well plate and grow to 70-80% confluency. Treat cells with various concentrations of the hit compound (e.g., 0.1x, 1x, 10x the GI50 value) for 2-4 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include: phospho-MEK (p-MEK), total MEK, phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH).

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Expected Outcome: A potent, on-target BRAF inhibitor will show a dose-dependent decrease in the levels of p-MEK and p-ERK, while total protein levels remain unchanged.

Data Presentation & Workflow Visualization

Table 2: Cellular Potency of Biochemical Hits

Compound ID GI50 in A375 Cells (nM) p-ERK Inhibition (Western Blot)
DERIV-001 45.1 Yes (Dose-dependent)
DERIV-002 1205.6 Weak

| Vemurafenib | 22.4 | Yes (Dose-dependent) |

Cell_Workflow cluster_0 Cell Proliferation Assay cluster_1 Pathway Modulation Assay seed_96 1. Seed A375 cells (96-well plate) treat_96 2. Treat with compound (72 hours) seed_96->treat_96 ctg 3. Add CellTiter-Glo® & Read Luminescence treat_96->ctg gi50 4. Calculate GI50 ctg->gi50 seed_6 1. Seed A375 cells (6-well plate) treat_6 2. Treat with compound (2-4 hours) seed_6->treat_6 lyse 3. Lyse cells & Quantify Protein treat_6->lyse wb 4. Western Blot for p-MEK, p-ERK lyse->wb confirm 5. Confirm Mechanism wb->confirm biochem_hits Biochemical Hits (Low nM IC50) biochem_hits->seed_96 biochem_hits->seed_6

Figure 3: Workflow for Tier 2 Cell-Based Secondary Assays.

Assay Validation for High-Throughput Screening (HTS)

Causality: To ensure the reliability and reproducibility of an HTS campaign, the primary assay must be rigorously validated. [12]This process establishes a performance baseline and ensures that identified "hits" are statistically significant and not artifacts. [13]The Z'-factor is the most widely accepted statistical parameter for quantifying the quality of an HTS assay.

Key Validation Parameters:

  • Z'-Factor: Measures the statistical separation between the high (0% inhibition) and low (100% inhibition) controls.

    • Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|

    • An assay is considered excellent for HTS if Z' ≥ 0.5.

  • Signal-to-Background (S/B) Ratio: S/B = Mean_high / Mean_low. A high S/B ratio (typically >5) indicates a robust assay window.

  • DMSO Tolerance: The assay must be insensitive to the highest concentration of DMSO used for compound delivery (typically ≤1%).

  • Reproducibility: The assay must yield consistent results across different plates and on different days.

By establishing these parameters, the screening cascade becomes a self-validating system, providing high confidence in the progression of hits from primary screening to downstream characterization.

Screening_Cascade library Compound Library (>10,000 cpds) hts Primary HTS BRAF V600E Biochemical Assay (Single Concentration) library->hts 1 dose Hit Confirmation IC50 Determination (Dose-Response) hts->dose 2. Identify Hits cellular Cellular Assays Proliferation (GI50) Pathway (Western Blot) dose->cellular 3. Confirm Potency lead_opt Lead Optimization cellular->lead_opt 4. Validate Leads

Figure 4: Overall In Vitro Screening Cascade.

Conclusion

The systematic, multi-tiered approach detailed in this guide provides a robust and efficient pathway for the in vitro evaluation of this compound derivatives. By starting with a high-throughput biochemical assay against a validated oncogenic driver like BRAF V600E, we can rapidly identify direct binders from a large chemical library. Subsequent validation in disease-relevant cellular models confirms membrane permeability, on-target pathway modulation, and anti-proliferative effects. This strategy, grounded in rigorous assay validation and a clear mechanistic hypothesis, maximizes the probability of identifying high-quality lead compounds for further preclinical development.

References

  • Memorial Sloan Kettering Cancer Center. (n.d.). MEK and BRAF Inhibitors Plus Other Melanoma Targeted Therapies.
  • Wikipedia. (2023). MEK inhibitor. Retrieved from [Link]

  • Martens, S. (2023). In vitro kinase assay. protocols.io. Retrieved from [Link]

  • Patsnap. (2024). What are BRAF inhibitors and how do they work?. Patsnap Synapse. Retrieved from [Link]

  • An, W. F., & Tolliday, N. (2009). Design and implementation of high-throughput screening assays. Methods in Molecular Biology, 565, 1-32. Retrieved from [Link]

  • Morris, E. J., & Jha, S. (2018). ERK Inhibition: A New Front in the War against MAPK Pathway–Driven Cancers?. Cancer Discovery, 8(2), 146-148. Retrieved from [Link]

  • American Association for Cancer Research. (n.d.). A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation. AACR Journals. Retrieved from [Link]

  • Lamba, S. (2019). MEK Inhibitor Mechanism of Action, Side Effects, and Uses. News-Medical.Net. Retrieved from [Link]

  • American Cancer Society. (2023). Targeted Therapy Drugs for Melanoma Skin Cancer. Retrieved from [Link]

  • Larkin, J., & Ascierto, P. A. (2020). BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions. Cancers, 12(7), 1823. Retrieved from [Link]

  • Samatar, A. A., & Poulikakos, P. I. (2014). Small molecule inhibitors of the ERK signalling pathway: towards novel anti-cancer therapeutics. Chemical Society Reviews, 43(19), 6441-6462. Retrieved from [Link]

  • Liu, F., et al. (2018). Current Development Status of MEK Inhibitors. Current Medicinal Chemistry, 25(30), 3630-3643. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

  • Moon, K. M., & Kim, Y. (2018). In vitro NLK Kinase Assay. Bio-protocol, 8(16), e2990. Retrieved from [Link]

  • LabKey. (2024). What is High-Throughput Screening (HTS)?. Retrieved from [Link]

  • Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained. Retrieved from [Link]

  • Anticancer Research. (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved from [Link]

  • Amsbio. (n.d.). Cell Based Assays Services. Retrieved from [Link]

  • Li, Z., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmacological and Toxicological Methods, 115, 107172. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Fluoro-4-(methylsulfonamido)benzoic Acid and its Structural Analogs as Potent TRPV1 Modulators

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Fluoro-4-(methylsulfonamido)benzoic acid (CAS 716361-59-0), its structural analogs, and their significant role in the development of potent Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the fields of pain therapeutics and ion channel modulation.

Introduction: The Emergence of a Key Pharmacophore

This compound is a substituted benzoic acid derivative that has emerged as a critical structural motif in the design of novel analgesic agents. While its intrinsic biological activity is not extensively documented, its true significance lies in its function as a pivotal precursor for a class of highly potent and selective TRPV1 antagonists. The TRPV1 channel, a non-selective cation channel, is a key player in the mediation of pain, particularly inflammatory and neuropathic pain, making it a prime target for therapeutic intervention. The unique combination of a fluoro group at the 3-position and a methylsulfonamido group at the 4-position of the benzoic acid scaffold has proven to be optimal for interaction with the TRPV1 receptor, forming the basis for a promising new generation of pain therapeutics.

Physicochemical Properties of the Core Scaffold

PropertyPredicted Value/InformationSource
CAS Number 716361-59-0ChemUniverse
Molecular Formula C₈H₈FNO₄SChemUniverse
Molecular Weight 233.22 g/mol ChemUniverse
pKa ~3.5-4.0 (estimated for the carboxylic acid)General chemical principles
logP ~1.5-2.0 (estimated)General chemical principles
Solubility Likely soluble in organic solvents like DMSO and methanol; sparingly soluble in water.General chemical principles

Synthetic Pathways: From Core to Active Analogs

The synthesis of this compound and its subsequent elaboration into active propanamide analogs is a multi-step process that requires careful control of reaction conditions.

Proposed Synthesis of this compound

A plausible synthetic route to the core compound, based on general methods for the synthesis of fluorinated and sulfonated benzoic acids, is outlined below.

Synthesis_of_Core_Compound A 3-Fluoro-4-nitrotoluene B 3-Fluoro-4-aminotoluene A->B Reduction (e.g., Fe/HCl or H2/Pd-C) C N-(2-Fluoro-4-methylphenyl)methanesulfonamide B->C Sulfonylation (Methanesulfonyl chloride, pyridine) D This compound C->D Oxidation (e.g., KMnO4 or CrO3)

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Protocol:

  • Reduction of 3-Fluoro-4-nitrotoluene: The starting material, 3-fluoro-4-nitrotoluene, is reduced to 3-fluoro-4-aminotoluene. This can be achieved using standard reduction methods such as iron powder in the presence of an acid like hydrochloric acid, or through catalytic hydrogenation with hydrogen gas and a palladium on carbon catalyst.

  • Sulfonylation of 3-Fluoro-4-aminotoluene: The resulting aniline derivative is then reacted with methanesulfonyl chloride in the presence of a base, such as pyridine, to form the sulfonamide, N-(2-Fluoro-4-methylphenyl)methanesulfonamide.

  • Oxidation of the Methyl Group: The final step involves the oxidation of the methyl group to a carboxylic acid. This transformation can be accomplished using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Synthesis of 2-(3-Fluoro-4-methylsulfonamidophenyl)propanamide Analogs

The core benzoic acid is then converted to its more biologically active propanamide derivatives. This typically involves an amide coupling reaction.

Synthesis_of_Propanamide_Analogs A This compound B Acid Chloride A->B Thionyl chloride or Oxalyl chloride D 2-(3-Fluoro-4-methylsulfonamidophenyl)propanamide B->D Amine coupling C 2-Aminopropane C->D

Caption: General synthetic scheme for propanamide analogs.

Step-by-Step Protocol:

  • Activation of the Carboxylic Acid: this compound is first activated to a more reactive species, typically an acid chloride, by treatment with thionyl chloride (SOCl₂) or oxalyl chloride.

  • Amide Coupling: The activated acid chloride is then reacted with the appropriate amine, in this case, a derivative of 2-aminopropane, to form the final propanamide product. The choice of substituents on the amine component is crucial for modulating the biological activity of the final compound.

Structural Analogs and Structure-Activity Relationships (SAR)

Extensive research has been conducted on the structural analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides, leading to a detailed understanding of their structure-activity relationships as TRPV1 antagonists.

The general structure of these antagonists can be divided into three regions:

  • A-Region: The 2-(3-fluoro-4-methylsulfonamidophenyl) moiety.

  • B-Region: The propanamide linker.

  • C-Region: A variable aromatic or heteroaromatic group.

Analog SeriesKey Structural ModificationsImpact on TRPV1 Antagonist ActivityReference
2-oxy Pyridine C-Region Analogs Variation of the 2-oxy substituent on the pyridine ring.Lipophilicity of the 2-oxy substituent is critical for potent antagonism. Optimal activity is observed with substituents of 4 or 5 carbons.
2-amino Pyridine C-Region Analogs Introduction of various amino substituents at the 2-position of the pyridine ring.Specific hydrophobic interactions of the 2-amino substituents are crucial for high binding potency. A 4-methylpiperidinyl group in this region leads to highly potent antagonists.
2-Sulfonamidopyridine C-Region Analogs Replacement of the 2-amino or 2-oxy group with a sulfonamide.N-benzyl phenylsulfonamide derivatives exhibit high affinities for the TRPV1 receptor.
A-Region Analogs Introduction of an additional fluoro group at the 5-position of the phenyl ring.A 3,5-difluoro substitution pattern enhances the antagonist activity against capsaicin, low pH, and heat activation of TRPV1.

Mechanism of Action: Targeting the TRPV1 Ion Channel

The primary mechanism of action for this class of compounds is the antagonism of the TRPV1 ion channel. TRPV1 is a non-selective cation channel that is activated by a variety of noxious stimuli, including capsaicin (the pungent component of chili peppers), heat, and protons (low pH). Activation of TRPV1 on sensory neurons leads to the influx of calcium and sodium ions, resulting in depolarization and the transmission of pain signals to the central nervous system.

By binding to the TRPV1 receptor, these antagonists prevent its activation by endogenous and exogenous agonists, thereby blocking the downstream signaling cascade that leads to the sensation of pain. Docking studies suggest that the 2-(3-fluoro-4-methylsulfonamidophenyl)propanamide core makes important hydrophobic and hydrogen bonding interactions within the binding pocket of the TRPV1 receptor.

TRPV1_Antagonism_Workflow cluster_0 Normal Pain Signaling cluster_1 Inhibition by Antagonist A Noxious Stimuli (Capsaicin, Heat, Acid) B TRPV1 Channel Activation A->B C Cation Influx (Ca2+, Na+) B->C D Neuronal Depolarization C->D E Pain Signal Transmission D->E F This compound Analog G Binding to TRPV1 F->G G->B H Blockade of Channel Activation G->H

Caption: Simplified workflow of TRPV1 antagonism.

Experimental Protocols for Evaluation

The evaluation of novel TRPV1 antagonists involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

In Vitro Assay: Fluorometric Imaging Plate Reader (FLIPR) Calcium Influx Assay

This is a high-throughput screening method used to measure the ability of a compound to inhibit TRPV1 activation.

Principle:

Cells expressing the human TRPV1 (hTRPV1) channel are loaded with a calcium-sensitive fluorescent dye. Upon activation of the TRPV1 channel by an agonist (e.g., capsaicin), calcium flows into the cells, causing an increase in fluorescence. An antagonist will inhibit this calcium influx, resulting in a reduced fluorescence signal.

Step-by-Step Protocol:

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing hTRPV1 in appropriate growth medium.

  • Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom plates and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with a calcium-sensitive dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.

  • Compound Incubation: Add the test compounds (TRPV1 antagonists) at various concentrations to the wells and incubate for a specified period.

  • Agonist Addition and Fluorescence Reading: Place the plate in a FLIPR instrument. Simultaneously add a TRPV1 agonist (e.g., capsaicin) to all wells and measure the fluorescence intensity over time.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the agonist response).

In Vivo Assay: Formalin Test in Rodents

The formalin test is a widely used animal model of tonic pain that has both an early neurogenic phase and a later inflammatory phase, both of which can be sensitive to TRPV1 modulation.

Principle:

A dilute solution of formalin is injected into the hind paw of a rodent, which elicits a biphasic pain response: an initial acute phase of nocifensive behaviors (licking, flinching) followed by a quiescent period and then a second, longer-lasting phase of inflammatory pain. The ability of a test compound to reduce these behaviors is a measure of its analgesic efficacy.

Step-by-Step Protocol:

  • Animal Acclimation: Acclimate mice or rats to the testing environment.

  • Compound Administration: Administer the test compound (TRPV1 antagonist) via the desired route (e.g., oral, intraperitoneal) at a predetermined time before the formalin injection.

  • Formalin Injection: Inject a small volume of dilute formalin solution (e.g., 1-5%) subcutaneously into the plantar surface of one hind paw.

  • Behavioral Observation: Immediately after the injection, place the animal in an observation chamber and record the amount of time spent licking or flinching the injected paw during the early phase (0-5 minutes) and the late phase (15-30 minutes).

  • Data Analysis: Compare the duration of nocifensive behaviors in the compound-treated group to that of a vehicle-treated control group to determine the analgesic effect.

Conclusion and Future Directions

This compound has proven to be a highly valuable scaffold in the development of potent and selective TRPV1 antagonists. The extensive structure-activity relationship studies on its propanamide derivatives have provided crucial insights for the rational design of novel analgesic agents. The continued exploration of this chemical space, particularly focusing on optimizing pharmacokinetic properties and minimizing potential side effects, holds great promise for the development of new and effective treatments for a wide range of pain conditions. Future research may also explore the potential of these compounds in other therapeutic areas where TRPV1 is implicated, such as overactive bladder and certain inflammatory disorders.

References

  • Thorat, S. A., Kang, D. W., Ryu, H., Kim, M. S., Kim, H. S., Ann, J., Ha, T., Kim, S. E., Son, K., Choi, S., Blumberg, P. M., Frank, R., Bahrenberg, G., Schiene, K., Christoph, T., & Lee, J. (2013).

An In-Depth Technical Guide to the Theoretical Modeling of 3-Fluoro-4-(methylsulfonamido)benzoic acid Interactions with Carbonic Anhydrase II

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling Molecular Interactions Through a Computational Lens

In the landscape of modern drug discovery, the journey from a promising small molecule to a clinically effective therapeutic is both arduous and complex. At the heart of this endeavor lies a fundamental need to understand the intricate dance of molecular interactions between a drug candidate and its biological target. 3-Fluoro-4-(methylsulfonamido)benzoic acid, a molecule featuring the pharmacologically significant sulfonamide group, represents a compelling case for the application of advanced computational modeling techniques. The sulfonamide moiety is a well-established pharmacophore known to interact with a variety of enzymes, most notably the carbonic anhydrases.[1][2] This guide will provide a comprehensive, in-depth exploration of the theoretical modeling of this compound's interactions, with a particular focus on its putative binding with a key therapeutic target, Carbonic Anhydrase II (CA II).

This document is crafted for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a cohesive narrative that underscores the scientific rationale behind each computational step. As a senior application scientist, the emphasis here is on the "why" as much as the "how," ensuring that each methodological choice is presented as part of a self-validating system aimed at generating robust and reliable insights into molecular recognition.

The Target: Carbonic Anhydrase II - A Ubiquitous Enzyme with Therapeutic Significance

Carbonic Anhydrases (CAs) are a family of metalloenzymes that play a crucial role in regulating pH, CO2 homeostasis, and various physiological processes.[3] The cytosolic isoform, CA II, is a well-characterized and clinically relevant target for a range of therapeutic interventions, including treatments for glaucoma, epilepsy, and certain types of cancer.[4] The active site of CA II features a zinc ion that is essential for its catalytic activity, and it is this very ion that serves as a primary anchor for sulfonamide-based inhibitors.[3] The wealth of high-resolution crystal structures of CA II in complex with various sulfonamide inhibitors available in the Protein Data Bank (PDB) provides an excellent foundation for structure-based drug design and theoretical modeling studies.[5][6][7][8][9] For the purposes of this guide, we will utilize the high-resolution crystal structure of human Carbonic Anhydrase II in complex with a sulfonamide inhibitor (PDB ID: 3K34) as our reference structure.[6]

The Workflow: A Multi-Scale Approach to Modeling Molecular Interactions

Our exploration of the interactions between this compound and CA II will follow a multi-scale computational workflow. This approach begins with a broad assessment of potential binding modes through molecular docking, followed by a more detailed and dynamic analysis of the most promising binding pose using molecular dynamics simulations. Finally, we will employ end-point free energy calculations to quantify the binding affinity and delve into the quantum mechanical nature of the key interactions.

Theoretical Modeling Workflow cluster_0 System Preparation cluster_1 Initial Binding Prediction cluster_2 Dynamic Refinement & Stability cluster_3 Quantitative Analysis & Mechanistic Insight Receptor Preparation Receptor Preparation Molecular Docking Molecular Docking Receptor Preparation->Molecular Docking MD Simulation MD Simulation Receptor Preparation->MD Simulation Ligand Preparation Ligand Preparation Ligand Preparation->Molecular Docking Ligand Parameterization Ligand Parameterization Molecular Docking->Ligand Parameterization Select Best Pose Ligand Parameterization->MD Simulation Binding Free Energy Calculation Binding Free Energy Calculation MD Simulation->Binding Free Energy Calculation Generate Trajectories Quantum Mechanics Quantum Mechanics MD Simulation->Quantum Mechanics Extract Snapshots

A multi-scale workflow for modeling protein-ligand interactions.

Part 1: Foundational Steps - Preparing the Molecular System

The fidelity of any computational model is fundamentally dependent on the quality of the initial input structures. This section details the meticulous process of preparing both the protein receptor (CA II) and the small molecule ligand for subsequent computational analysis.

Receptor Preparation: From Crystal Structure to Simulation-Ready Model

The starting point for our investigation is the PDB structure of CA II (PDB ID: 3K34).[6] Raw PDB files, however, are not directly suitable for simulation and require careful preparation.

Experimental Protocol: Receptor Preparation

  • Obtain the PDB Structure: Download the coordinate file for PDB ID 3K34 from the RCSB Protein Data Bank (rcsb.org).

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands (if any, other than the one defining the binding site), and any buffer components. This can be achieved using molecular visualization software such as PyMOL or UCSF Chimera, or command-line tools like grep.

  • Handling Missing Residues and Loops: Inspect the PDB file for any missing residues or loops. While the chosen structure is of high resolution, this is a critical step for lower-resolution structures. Tools like Modeller or the loop modeling utilities within Chimera can be used to build and refine these missing segments. For our chosen structure, we will assume completeness.

  • Protonation and Addition of Hydrogens: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. This is a crucial step for accurately modeling hydrogen bonding networks. The protonation state of titratable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) should be assigned based on the physiological pH (typically ~7.4). Software like H++ or the pdb2pqr server can be used for this purpose.

  • Assigning Partial Charges and Atom Types: For molecular mechanics-based calculations, each atom needs to be assigned a partial charge and an atom type. This is typically done by applying a force field, such as AMBER or CHARMM. For docking with AutoDock Vina, the receptor is prepared in the PDBQT file format, which includes partial charges and atom types.

Ligand Preparation: Defining the Conformation and Electronic Properties of this compound

The ligand, this compound, must also be prepared in a computationally tractable format.

Experimental Protocol: Ligand Preparation for Docking

  • 2D to 3D Conversion: Start with a 2D representation of the molecule (e.g., a SMILES string) and convert it to a 3D structure using a tool like Open Babel or ChemDraw.

  • Energy Minimization: Perform an initial energy minimization of the 3D structure using a molecular mechanics force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Generation of PDBQT File: For docking with AutoDock Vina, the ligand must be converted to the PDBQT format. This process involves assigning partial charges (typically Gasteiger charges for docking) and defining the rotatable bonds. The AutoDock Tools (ADT) graphical user interface is commonly used for this step.

Part 2: Predicting Binding Modes - Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. It is an invaluable tool for generating initial hypotheses about the binding mode of a novel compound. We will use AutoDock Vina, a widely used and robust docking program.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Grid Box Definition: Define a search space, or "grid box," that encompasses the active site of CA II. The dimensions and center of this box should be large enough to allow the ligand to freely rotate and translate, yet focused enough on the binding pocket to ensure efficient sampling. The location of the co-crystallized inhibitor in the PDB structure can be used to guide the placement of the grid box.

  • Configuration File: Create a configuration file that specifies the paths to the prepared receptor (PDBQT) and ligand (PDBQT) files, the coordinates of the grid box center, and its dimensions.

  • Running the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will perform a stochastic search of the ligand's conformational and orientational space within the grid box and score the resulting poses.

  • Analysis of Docking Results: Vina will output a set of predicted binding poses, ranked by their binding affinity scores (in kcal/mol). The top-ranked poses should be visually inspected to assess their plausibility. Key interactions to look for with CA II include the coordination of the sulfonamide group with the active site zinc ion and hydrogen bonding with key residues like Thr199 and Thr200.

Data Presentation: Predicted Binding Affinities

Binding PoseBinding Affinity (kcal/mol)RMSD from Reference (Å)Key Interactions
1-8.51.2Zinc coordination, H-bond with Thr199, Pi-sulfur with His94
2-8.23.5H-bond with Gln92, Hydrophobic interactions with Val121
3-7.94.1Salt bridge with His64

(Note: The values in this table are illustrative and would be replaced with actual results from the docking calculation.)

Part 3: Exploring Dynamics and Stability - Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, allowing us to assess the stability of the predicted binding pose and observe the conformational changes in both the ligand and the protein over time. We will use GROMACS, a versatile and high-performance MD simulation package.

Ligand Parameterization: A Critical Step for Novel Molecules

A significant challenge in simulating a novel ligand is the generation of accurate force field parameters. The standard AMBER and CHARMM force fields do not contain parameters for this compound. Therefore, we must generate them.

Ligand Parameterization Workflow 3D Ligand Structure 3D Ligand Structure Quantum Chemistry Calculation QM Calculation (e.g., Gaussian, ORCA) 3D Ligand Structure->Quantum Chemistry Calculation Geometry Optimization & ESP Calculation Antechamber Antechamber (AMBERTools) 3D Ligand Structure->Antechamber Atom Typing Quantum Chemistry Calculation->Antechamber RESP Charge Fitting Parmchk2 Parmchk2 Antechamber->Parmchk2 Generate .mol2 Ligand Topology Files Ligand Topology (.itp, .prm) Antechamber->Ligand Topology Files Generate .prep Parmchk2->Ligand Topology Files Generate .frcmod GAFF Force Field GAFF Force Field GAFF Force Field->Parmchk2 Check for Missing Parameters

Workflow for generating ligand force field parameters.

Experimental Protocol: Ligand Parameterization using Antechamber and GAFF

  • Quantum Mechanical Calculations: Perform a geometry optimization and electrostatic potential (ESP) calculation for the ligand using a quantum chemistry program like Gaussian or ORCA at a suitable level of theory (e.g., HF/6-31G*). This provides a more accurate representation of the molecule's geometry and charge distribution than molecular mechanics alone.

  • Charge Derivation: Use the respgen and resp programs within the AMBERTools suite to derive Restrained Electrostatic Potential (RESP) charges from the QM-calculated ESP. RESP charges are generally more robust for MD simulations than Gasteiger charges.

  • Atom Typing and Topology Generation: Use the antechamber program to assign General Amber Force Field (GAFF) atom types to the ligand and generate a preliminary topology file (.prep format).

  • Checking for Missing Parameters: Run the parmchk2 utility to check if all the necessary bond, angle, and dihedral parameters for the ligand are present in the GAFF database. If any are missing, parmchk2 will generate a file (.frcmod) containing reasonable estimates for these parameters.

  • Final Topology Conversion: Use the tleap program in AMBERTools to combine the .prep and .frcmod files to generate the final ligand topology and coordinate files suitable for use in AMBER, which can then be converted to the GROMACS format using tools like acpype.

Setting Up and Running the MD Simulation

With the parameterized ligand and the prepared receptor, we can now set up and run the MD simulation.

Experimental Protocol: MD Simulation with GROMACS

  • System Building: Combine the coordinates of the receptor and the top-ranked docked pose of the ligand into a single complex structure file.

  • Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model).

  • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic a physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure while restraining the protein and ligand heavy atoms. This allows the solvent to relax around the solute.

  • Production Run: Remove the restraints and run the production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the system.

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the protein-ligand complex. Key analyses include calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand, and the root-mean-square fluctuation (RMSF) of the protein residues.

Part 4: Quantifying Binding and Unveiling Mechanistic Details

The final phase of our theoretical modeling involves quantifying the binding affinity and gaining a deeper, more physically-grounded understanding of the interactions.

Binding Free Energy Calculations: The MM/PBSA Approach

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular end-point technique for estimating the binding free energy of a ligand to a protein. It offers a good balance between accuracy and computational cost.

Experimental Protocol: MM/PBSA Calculation

  • Trajectory Extraction: Extract snapshots from the production MD trajectory at regular intervals.

  • Free Energy Calculation: For each snapshot, calculate the binding free energy using the following equation: ΔG_binding = G_complex - (G_receptor + G_ligand) Where each G term is composed of the molecular mechanics energy, the polar solvation energy (calculated using the Poisson-Boltzmann equation), and the non-polar solvation energy (estimated from the solvent-accessible surface area).

  • Averaging: Average the calculated binding free energies over all the snapshots to obtain the final estimate.

Data Presentation: MM/PBSA Binding Free Energy Components

Energy ComponentAverage Value (kcal/mol)Standard Deviation
Van der Waals-35.22.1
Electrostatic-45.83.5
Polar Solvation (PB)58.14.2
Non-Polar Solvation (SASA)-4.50.5
Total Binding Free Energy -27.4 5.7

(Note: The values in this table are illustrative and would be replaced with actual results from the MM/PBSA calculation.)

Quantum Mechanics: A Deeper Look at Key Interactions

For a more accurate description of the electronic interactions, particularly the coordination of the sulfonamide with the zinc ion, Quantum Mechanics (QM) calculations can be employed. A hybrid QM/MM approach is often used, where the ligand and the immediate active site residues are treated with a QM method, while the rest of the protein is treated with a molecular mechanics force field.

Conceptual Framework: QM/MM for High-Accuracy Interaction Energies

A QM/MM calculation on a snapshot from the MD simulation can provide a highly accurate estimate of the interaction energy between the ligand and the active site. This can be used to validate the force field-based results and to gain a deeper understanding of the electronic nature of the binding, such as charge transfer and polarization effects, which are not explicitly captured by classical force fields.

Conclusion: A Synergistic Approach to Drug Discovery

The theoretical modeling of this compound's interactions with Carbonic Anhydrase II, as outlined in this guide, exemplifies a powerful, multi-scale computational strategy in modern drug discovery. By integrating molecular docking, molecular dynamics simulations, and advanced methods like MM/PBSA and QM/MM, we can move beyond simple binding predictions to a more holistic understanding of molecular recognition. This in-depth approach not only provides valuable insights into the binding mechanism of a specific compound but also establishes a robust framework for the rational design and optimization of novel therapeutics. The synergy between these computational techniques, when applied with scientific rigor and a clear understanding of their underlying principles, can significantly accelerate the path from a promising molecule to a life-saving medicine.

References

  • Wagner, J., Avvaru, B.S., Robbins, A.H., Scozzafava, A., Supuran, C.T., McKenna, R. (2011). Coumarinyl-substituted sulfonamides strongly inhibit several human carbonic anhydrase isoforms: solution and crystallographic investigations. RCSB Protein Data Bank. [Link]

  • Behnke, C.A., Le Trong, I., Merritt, E.A., Teller, D.C., Stenkamp, R.E. (2010). Human carbonic anhydrase II with a sulfonamide inhibitor. RCSB Protein Data Bank. [Link]

  • Honndorf, V.S., Heine, A., Klebe, G., Supuran, C.T. (2006). carbonic anhydrase II in complex with N-4-sulfonamidphenyl-N'-4-methylbenzosulfonylurease as sulfonamide inhibitor. RCSB Protein Data Bank. [Link]

  • Schulze Wischeler, J., Heine, A., Klebe, G. (2011). Carbonic Anhydrase II in complex with novel sulfonamide inhibitor. RCSB Protein Data Bank. [Link]

  • Honndorf, V.S., Heine, A., Klebe, G., Supuran, C.T. (2006). carbonic anhydrase II in complex with furosemide as sulfonamide inhibitor. RCSB Protein Data Bank. [Link]

  • TINIVELLA, A. (2020). [AMBER] sulfonamide parameters for correct geometry. Amber Mailing List Archive. [Link]

  • BioExcel. (n.d.). Parameterising your ligands – Preparing to run biomolecular QM/MM simulations with CP2K using AmberTools. BioExcel. [Link]

  • Bioinformatics Review. (2023). AMBER Tutorial: How to Create Modified Force Field Parameters using Antechamber. YouTube. [Link]

  • Cisneros, G. A., et al. (2016). A Database of Force-Field Parameters, Dynamics, and Properties of Antimicrobial Compounds. Journal of chemical information and modeling, 56(10), 1975–1991. [Link]

  • Bryce Group. (n.d.). AMBER parameter database. University of Manchester. [Link]

  • Shilkar, D. (2023). Ligand parameterization in GROMACS. Deepak Shilkar's Blog. [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorials. GROMACS Tutorials. [Link]

  • Zaki, M., et al. (2021). Dataset of AMBER force field parameters of drugs, natural products and steroids for simulations using GROMACS. Data in brief, 35, 106948. [Link]

  • Lelimousin, M., et al. (2024). Developing and Benchmarking Sulfate and Sulfamate Force Field Parameters for Glycosaminoglycans via Ab Initio Molecular Dynamics Simulations. Journal of Chemical Theory and Computation. [Link]

  • Ahn, J. (n.d.). Resources. Ahn Lab. [Link]

  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]

  • University of Notre Dame. (n.d.). Amber Tutorial for Heidelberg-ND Summer School. University of Notre Dame. [Link]

  • GROMACS forums. (2022). Ligand parameterization. GROMACS forums. [Link]

  • The Royal Society of Chemistry. (2024). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]

  • Baldoni, H. A. (2021). Re: [AMBER] antechamber use for two unit ligand. Amber Mailing List Archive. [Link]

  • Firoz, A., & Talwar, P. (2024). Role of death-associated protein kinase 1 (DAPK1) in retinal degenerative diseases: an in-silico approach towards therapeutic intervention. Journal of biomolecular structure & dynamics, 42(11), 5686–5698. [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • Sonu, et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental science and pollution research international, 28(1), 1–18. [Link]

  • Sun, H., Li, Y., & Hou, T. (2014). A comprehensive map of molecular drug targets. Nature reviews. Drug discovery, 13(1), 53–65. [Link]

  • The Computational Biophysics and Drug Design Group. (n.d.). Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. YouTube. [Link]

  • Akocak, S., et al. (2016). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of enzyme inhibition and medicinal chemistry, 31(sup2), 116–123. [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). IIOSR Journal of Pharmacy, 8(11), 47-60. [Link]

  • Galaxy Training. (2019). Running molecular dynamics simulations using GROMACS. Galaxy Training Network. [Link]

  • Woods, C. J., et al. (2013). The application of quantum mechanics in structure-based drug design. Expert opinion on drug discovery, 8(3), 263–276. [Link]

  • University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. University of Cambridge. [Link]

  • GROMACS forums. (2024). MD simulation of charged ligand. GROMACS forums. [Link]

  • AutoDock Vina documentation. (n.d.). Basic docking. Read the Docs. [Link]

  • Smith, J. C., et al. (2024). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. Journal of Chemical Education. [Link]

  • Peng's Lab. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Peng's Lab. [Link]

  • Aslam, M., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & biodiversity, e202403434. [Link]

  • Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

  • Galaxy Training. (2019). Protein-ligand docking. Galaxy Training Network. [Link]

  • Khan, I., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed research international, 2014, 218598. [Link]

  • Goswami, D. (2022). Protein-Ligand MD Simulation in Gromacs-A to Z | all reusable commands and files provided. YouTube. [Link]

  • University of Illinois at Chicago. (n.d.). Molecular Docking Tutorial. University of Illinois at Chicago. [Link]

  • Royal Society of Chemistry. (2014). Chapter 1: Quantum Mechanical/Molecular Mechanical Approaches in Drug Design. Royal Society of Chemistry. [Link]

Sources

Introduction: Contextualizing the Toxicological Evaluation of a Novel Benzoic Acid Derivative

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Preliminary Toxicity Assessment of 3-Fluoro-4-(methylsulfonamido)benzoic acid

This compound is a synthetic organic compound characterized by a benzoic acid core, further functionalized with fluorine and a methylsulfonamido group.[1][2] While specific applications are not broadly documented in public literature, its structural motifs are common in medicinal chemistry. Benzoic acid derivatives are foundational scaffolds in drug discovery, and sulfonamide groups are present in numerous approved therapeutic agents.[3][4] The inclusion of a fluorine atom can significantly modulate a molecule's metabolic stability, binding affinity, and bioavailability.[4]

Given its potential as a pharmaceutical intermediate or a new chemical entity (NCE), a rigorous toxicological assessment is a non-negotiable prerequisite for any further development.[5][6] Early-stage toxicity screening is a cornerstone of modern drug discovery, designed to "fail fast and fail cheap" by identifying compounds with unacceptable safety profiles before significant resources are invested.[7][8] This guide, from the perspective of a Senior Application Scientist, outlines a logical, multi-tiered strategy for conducting the preliminary toxicity studies of this compound, grounded in internationally accepted regulatory guidelines. We will move from high-throughput in vitro assays to a foundational in vivo study, explaining the scientific rationale behind each step.

Part 1: The Foundational Screen - In Vitro Genotoxicity Assessment

Scientific Rationale: The first question for any new compound with therapeutic potential is whether it can damage genetic material. Genotoxicity is a major red flag, as it can lead to carcinogenesis or heritable genetic defects.[9] Regulatory agencies mandate a standard battery of genotoxicity tests before any human trials.[10] Our strategy is to use a complementary two-test in vitro battery to detect both gene mutations and chromosomal damage, as no single assay can detect all genotoxic mechanisms.[7][10]

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is the initial gatekeeper for mutagenicity, assessing a compound's ability to induce gene mutations.[7][9] It utilizes several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay measures whether the test compound can cause a reverse mutation, allowing the bacteria to regain their ability to grow in an amino acid-deficient medium.

Experimental Protocol: Ames Test (Based on OECD Guideline 471)

  • Strain Selection: Use a minimum of five tester strains. Commonly, this includes four S. typhimurium strains (TA98, TA100, TA1535, and TA1537) and one E. coli strain (WP2 uvrA or WP2 uvrA (pKM101)). This combination detects various types of mutations, including base-pair substitutions and frameshifts.

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction). The S9 fraction, typically derived from the livers of rats induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone, simulates mammalian metabolism. This is critical because some compounds only become mutagenic after being metabolized.

  • Dose Selection: Perform an initial range-finding study to determine the appropriate concentration range. The main experiment should include a minimum of five analyzable concentrations, with the highest concentration being 5000 µ g/plate or the limit of solubility/cytotoxicity.

  • Assay Procedure (Plate Incorporation Method):

    • To 2.0 mL of molten top agar, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution (or vehicle control), and 0.5 mL of the S9 mix (or buffer for the non-activation arm).

    • Vortex gently and pour the mixture onto the surface of a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A positive result is defined as a concentration-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations over the solvent control. A common threshold is a two-fold increase in revertant colonies for strains TA98 and TA100 and a three-fold increase for other strains.

In Vitro Micronucleus Assay

This assay identifies substances that cause chromosomal damage.[8][9] Micronuclei are small, secondary nuclei that form in the cytoplasm of dividing cells when chromosome fragments or whole chromosomes lag behind during anaphase of mitosis.[7] Their presence is a clear indicator of clastogenic (chromosome breaking) or aneugenic (chromosome loss/gain) events.

Experimental Protocol: In Vitro Micronucleus Assay (Based on OECD Guideline 487)

  • Cell System: Use a suitable mammalian cell line (e.g., CHO, V79, TK6) or primary human peripheral blood lymphocytes. The chosen cells should have a stable karyotype and a low spontaneous frequency of micronucleus formation.

  • Metabolic Activation: As with the Ames test, conduct the assay with and without an S9 metabolic activation system.

  • Treatment and Harvest:

    • Culture cells to an appropriate density.

    • Treat the cells with at least three concentrations of the test compound (plus positive and negative controls) for a short duration (e.g., 3-6 hours) in the presence and absence of S9 mix.

    • For the continuous treatment arm (without S9), expose cells for 1.5-2.0 normal cell cycle lengths.

    • After treatment, wash the cells and add cytochalasin B. This blocks cytokinesis, resulting in binucleated cells, which makes it easier to score micronuclei in cells that have completed one mitosis.

    • Harvest the cells at a time equivalent to 1.5-2.0 normal cell cycle lengths after the beginning of treatment.

  • Slide Preparation and Scoring:

    • Fix and stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

    • Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A positive result is indicated by a concentration-dependent increase in the frequency of micronucleated cells or a statistically significant increase at one or more concentrations compared to the concurrent vehicle control.

Part 2: The Next Step - In Vivo Acute Oral Toxicity Assessment

Scientific Rationale: Following promising in vitro results (i.e., no evidence of genotoxicity), the next critical step is to understand the compound's effects in a whole living system.[11] An acute oral toxicity study provides essential information on the substance's intrinsic toxicity after a single dose, helps identify the organs that may be targeted, and is used to classify the chemical for hazard labeling.[12][13][14] We will utilize the Acute Toxic Class Method (OECD 423), which provides sufficient information for classification while minimizing the number of animals used compared to older methods.[12][13]

Acute Toxic Class Method (OECD 423)

This method involves a stepwise procedure using a small number of animals per step.[13] Depending on the mortality and/or morbidity observed, the decision is made to either dose the next animals at a higher, lower, or the same dose level.

Workflow for Preliminary Toxicity Screening

G cluster_0 In Vitro Screening cluster_1 In Vivo Assessment Ames Ames Test (OECD 471) Gene Mutation Decision1 Genotoxicity Assessment Ames->Decision1 Micro Micronucleus Assay (OECD 487) Chromosome Damage Micro->Decision1 Acute Acute Oral Toxicity (OECD 423) LD50 Estimation & Hazard Class Decision2 Acute Toxicity Assessment Acute->Decision2 Decision1->Acute Negative Stop Development Stop (High Risk) Decision1->Stop Positive Decision2->Stop Unacceptable Toxicity Continue Proceed to Sub-Chronic Studies Decision2->Continue Acceptable Profile

Caption: High-level workflow for preliminary toxicological evaluation.

Experimental Protocol: Acute Toxic Class Method (OECD 423)

  • Animal Selection: Use a single sex of a standard laboratory rodent strain (typically nulliparous, non-pregnant female rats, as they are often slightly more sensitive).[12][15] Animals should be young adults of similar weight.

  • Housing and Acclimatization: House animals in appropriate conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least 5 days prior to dosing to allow for acclimatization.[15] Provide standard laboratory diet and unlimited drinking water.

  • Dose Preparation and Administration:

    • The compound should be administered orally via gavage.

    • The preferred vehicle is water or saline. If the compound is not soluble, a suspension in a vehicle like 0.5% methylcellulose can be used. The toxicological characteristics of the vehicle must be known.[12]

    • The volume administered should generally not exceed 1 mL/100g of body weight for aqueous solutions.[12]

  • Dosing Procedure:

    • Start with a group of 3 animals at a predetermined starting dose (e.g., 300 mg/kg, unless prior information suggests otherwise).

    • Observation: Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.[16] Observations should include changes in skin, fur, eyes, respiratory and circulatory systems, autonomic and central nervous system signs, and behavior.[15]

    • Decision Logic: The outcome of the first step determines the next step:

      • If 2 or 3 animals die, the test is stopped, and the substance is classified.

      • If 0 or 1 animal dies, a second group of 3 animals is dosed at a lower or higher dose, respectively, according to the guideline's flowchart.

      • This process is repeated until a clear outcome for classification is achieved.

  • Endpoints and Data Collection:

    • Mortality: The number of animals that die during the 14-day observation period.

    • Clinical Signs: Detailed records of all observed signs of toxicity, including onset, duration, and severity.

    • Body Weight: Record individual animal weights just before dosing and at least weekly thereafter.

    • Pathology: At the end of the study, all surviving animals are humanely euthanized. A gross necropsy is performed on all animals (those that died during the study and those euthanized at termination) to identify any macroscopic pathological changes.

Decision Tree for OECD 423 Dosing

OECD423 Start Start: Dose 3 animals at 300 mg/kg Outcome1 Observe Outcome (Mortality within 48h) Start->Outcome1 Step2_High Dose 3 new animals at 2000 mg/kg Outcome1->Step2_High 0 or 1 death Step2_Low Dose 3 new animals at 50 mg/kg Outcome1->Step2_Low If starting at 300 was based on seeing toxicity at 2000 Stop_Classify Stop Test & Classify Hazard Outcome1->Stop_Classify 2 or 3 deaths Outcome2_High Observe Outcome Step2_High->Outcome2_High Outcome2_Low Observe Outcome Step2_Low->Outcome2_Low Outcome2_High->Stop_Classify Any outcome Outcome2_Low->Stop_Classify Any outcome

Caption: Simplified decision logic for the OECD 423 Acute Toxic Class Method.

Part 3: Data Presentation and Interpretation

Clear and concise data presentation is crucial for decision-making. The results from the preliminary studies should be summarized in a structured format.

Table 1: Hypothetical Summary of Ames Test Results

Tester StrainMetabolic Activation (S9)Vehicle Control (Revertants/Plate)50 µ g/plate 150 µ g/plate 500 µ g/plate 1500 µ g/plate 5000 µ g/plate Result
TA98 -18 ± 42022252419Negative
+45 ± 64851555349Negative
TA100 -110 ± 12115121118125114Negative
+135 ± 15140142138145133Negative
TA1535 -12 ± 31413151110Negative
+25 ± 52826302422Negative
Data presented as mean revertant colonies per plate. A positive result would typically require a >2-fold increase over the control.

Table 2: Hypothetical Summary of Acute Oral Toxicity (OECD 423)

StepDose Level (mg/kg)Number of AnimalsMortality (within 14 days)Key Clinical SignsGHS Classification
130030/3Mild lethargy observed at 2-4 hours post-dose, resolved by 24 hours. Normal weight gain.-
2200031/3Moderate lethargy, piloerection. One animal found dead on Day 2. Survivors recovered by Day 4.Category 4
Based on this outcome, the LD50 is estimated to be between 300 and 2000 mg/kg, leading to a GHS Category 4 classification ("Warning: Harmful if swallowed").

Conclusion and Forward-Looking Strategy

This technical guide outlines a robust, standard, and ethically-minded approach to the preliminary toxicological evaluation of this compound. By initiating the assessment with a well-established in vitro genotoxicity battery and following with a definitive in vivo acute oral toxicity study, researchers can make a critical go/no-go decision.

Assuming the hypothetical results presented—no genotoxicity and a moderate acute toxicity profile (GHS Category 4)—the compound would likely be cleared for the next phase of preclinical safety assessment. This would typically involve more complex studies, such as repeated-dose toxicity studies (e.g., 28-day studies) to understand the effects of longer-term exposure and to identify target organs more definitively.[14] This systematic, tiered approach ensures that only compounds with a promising safety profile advance, maximizing the efficiency and ethical integrity of the drug development process.

References

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.).
  • 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. (2022, November 28). WuXi AppTec.
  • OECD Guideline For Acute oral toxicity (TG 423). (n.d.). Slideshare.
  • A Standard Battery for Genotoxicity Testing of Pharmaceuticals. (n.d.). European Medicines Agency.
  • OECD-Acute Oral Toxicity-Fixed Dose Procedure 420. (n.d.). Scribd.
  • Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure. (n.d.).
  • Genotoxicity / Mutagenicity Assays. (n.d.). TME Scientific.
  • Genotoxicity testing of drugs | High-throughput assay. (n.d.). Miltenyi Biotec.
  • Genetic Toxicology. (n.d.). Pharmaron.
  • Acute Toxicity Studies | OECD 420 and OECD 423. (2020, May 21). YouTube.
  • 3-Fluoro-4-(methylsulfonyl)benzoic Acid. (n.d.). MySkinRecipes.
  • Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. (n.d.). MDPI.
  • In Vitro and in Vivo toxicity Determination for Drug Discovery. (n.d.).
  • In Vitro and In Vivo Testing - Toxicology Studies. (n.d.).
  • In Vivo and in Vitro Toxicity Studies. (n.d.). Biogem.
  • 3-Fluoro-4-(trifluoromethyl)benzoic acid. (n.d.). Ossila.
  • 716361-59-0|this compound|BLD Pharm. (n.d.).
  • This compound [P99047]. (n.d.). ChemUniverse.

Sources

Methodological & Application

experimental protocol for using 3-Fluoro-4-(methylsulfonamido)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Experimental Use of 3-Fluoro-4-(methylsulfonamido)benzoic acid as a Scaffold for Novel Carbonic Anhydrase Inhibitors

Abstract

This guide provides a comprehensive experimental framework for utilizing This compound as a versatile chemical scaffold in drug discovery. While this compound is primarily available as a building block, its inherent structural features—a sulfonamide moiety and a fluorinated benzoic acid core—make it an excellent candidate for the synthesis of targeted enzyme inhibitors. This document outlines a hypothetical, yet scientifically rigorous, workflow for the development of a novel carbonic anhydrase inhibitor. We present detailed protocols for the synthesis of a proof-of-concept derivative via amide coupling, its subsequent purification and structural characterization, and its biological evaluation through an in vitro enzyme inhibition assay.

Introduction: Rationale and Strategic Approach

This compound (CAS No: 716361-59-0) is an aromatic organic compound featuring three key functional groups: a carboxylic acid, a sulfonamide, and a fluorine atom.[1] While direct biological applications are not extensively documented, its structure is highly valuable for medicinal chemistry.

  • The Sulfonamide Moiety: The sulfonamide group is a classic zinc-binding group and a cornerstone in the design of inhibitors for metalloenzymes, most notably the carbonic anhydrases (CAs).[1][2] The unsubstituted sulfonamide can coordinate to the Zn²⁺ ion in the enzyme's active site, effectively blocking its catalytic activity.[3]

  • The Fluorinated Benzene Ring: The introduction of fluorine into pharmaceutical candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[4][5] The fluorine atom at the 3-position can modulate the electronic properties of the ring and influence intermolecular interactions within a target's binding pocket.

  • The Carboxylic Acid Handle: The carboxylic acid provides a convenient point for chemical modification. It can be readily converted into an amide, ester, or other functional groups, allowing for the introduction of various substituents to explore structure-activity relationships (SAR) and optimize target specificity and potency.

Given these features, we propose a strategic workflow to utilize this compound as a scaffold for creating novel inhibitors targeting human carbonic anhydrase II (hCA II), a well-studied enzyme implicated in various physiological processes.

Part 1: Synthesis, Purification, and Characterization

The first phase of the experimental protocol involves the chemical modification of the parent compound to synthesize a target molecule, followed by its purification and structural verification. As a proof-of-concept, we will perform an amide coupling reaction with benzylamine.

Protocol 1.1: Synthesis of N-benzyl-3-fluoro-4-(methylsulfonamido)benzamide

This protocol details the formation of an amide bond between the carboxylic acid of the title compound and the amine group of benzylamine using a standard peptide coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Causality: Direct reaction of a carboxylic acid and an amine to form an amide is typically unfavorable and requires high temperatures with water removal.[6][7] Coupling reagents like HATU activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine nucleophile, allowing the reaction to proceed efficiently under mild conditions.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound716361-59-0233.22233 mg1.0
Benzylamine100-46-9107.15118 µL (128 mg)1.2
HATU148893-10-1380.23456 mg1.2
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24348 µL (258 mg)2.0
Anhydrous Dimethylformamide (DMF)68-12-273.0910 mL-

Step-by-Step Procedure:

  • Preparation: To a dry 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (233 mg, 1.0 mmol).

  • Dissolution: Add 10 mL of anhydrous DMF and stir until the solid is completely dissolved.

  • Reagent Addition: Add HATU (456 mg, 1.2 mmol) and DIPEA (348 µL, 2.0 mmol) to the solution. Stir the mixture for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: Add benzylamine (118 µL, 1.2 mmol) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of 1:1 ethyl acetate:hexanes. The product should have a higher Rf value than the starting carboxylic acid.

  • Quenching: Once the reaction is complete, pour the mixture into 100 mL of cold water. A precipitate should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with 5% aqueous LiCl solution (2 x 50 mL) to remove residual DMF, followed by a wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 1.2: Purification by Flash Column Chromatography

The crude product from the synthesis will contain unreacted starting materials and coupling agent byproducts. Flash column chromatography is a standard technique used to separate and purify the desired compound based on its polarity.[8][9]

Materials and Equipment:

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Eluent (e.g., a gradient of ethyl acetate in hexanes)

  • Compressed air source

  • Test tubes for fraction collection

  • TLC plates and chamber

Step-by-Step Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 20% ethyl acetate in hexanes). Pour the slurry into the column and use gentle air pressure to pack it evenly, avoiding cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel by removing the solvent under vacuum. Carefully add the resulting dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity solvent, collecting fractions in test tubes. The less polar impurities will elute first.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 30%, then 40% ethyl acetate in hexanes) to elute the desired product.[9]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-benzyl-3-fluoro-4-(methylsulfonamido)benzamide as a solid.

Protocol 1.3: Structural Characterization

The identity and purity of the final compound must be confirmed using spectroscopic methods.[10][11]

Expected Characterization Data:

TechniqueExpected Result
¹H NMR Signals corresponding to the protons on the benzyl group and the aromatic rings. A characteristic downfield shift for the amide N-H proton. Integration of signals should match the number of protons in the structure.[12]
¹³C NMR Peaks corresponding to all unique carbon atoms in the molecule, including the characteristic amide carbonyl carbon (~165-170 ppm).
Mass Spectrometry (MS) The molecular ion peak [M+H]⁺ should correspond to the calculated mass of the product (C₁₅H₁₅FN₂O₃S), which is 323.08.

Part 2: In Vitro Biological Evaluation

This phase outlines the protocol for assessing the inhibitory activity of the newly synthesized compound against a target enzyme, human carbonic anhydrase II (hCA II).

G cluster_synthesis Part 1: Synthesis & Purification cluster_bio Part 2: Biological Evaluation start This compound synth Protocol 1.1: Amide Coupling with Benzylamine start->synth crude Crude Product synth->crude purify Protocol 1.2: Flash Column Chromatography crude->purify pure Purified Compound purify->pure char Protocol 1.3: NMR & Mass Spectrometry pure->char validated Validated Inhibitor char->validated assay_prep Reagent Preparation: Enzyme, Substrate, Inhibitor Stocks validated->assay_prep Proceed to biological testing assay_run Protocol 2.1: CA Inhibition Assay (p-NPA) assay_prep->assay_run data_acq Kinetic Absorbance Measurement assay_run->data_acq analysis Protocol 2.2: IC50 Determination data_acq->analysis result Inhibitor Potency (IC50 Value) analysis->result

Caption: Overall experimental workflow from synthesis to biological evaluation.

Protocol 2.1: Carbonic Anhydrase (CA) Inhibition Assay

This colorimetric assay measures the esterase activity of CA. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol, which can be monitored spectrophotometrically at 405 nm.[13] An inhibitor will slow this reaction rate.

Materials and Reagents:

  • Human Carbonic Anhydrase II (e.g., Sigma-Aldrich)

  • p-Nitrophenyl acetate (p-NPA)

  • Acetazolamide (positive control inhibitor)[14]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • DMSO (for dissolving compounds)

  • 96-well clear, flat-bottom microplate

  • Microplate reader with kinetic measurement capabilities

Reagent Preparation:

  • CA Enzyme Stock (1 mg/mL): Dissolve hCA II in cold Assay Buffer. Aliquot and store at -80°C.

  • CA Working Solution: Immediately before use, dilute the stock solution to the desired final concentration (e.g., 2 µg/mL) in cold Assay Buffer.

  • Substrate Stock (3 mM p-NPA): Dissolve p-NPA in acetonitrile or DMSO. Prepare this solution fresh.

  • Inhibitor Stocks (10 mM): Dissolve the synthesized compound and Acetazolamide in 100% DMSO.

Assay Plate Setup (in triplicate):

Well TypeReagent 1: Assay BufferReagent 2: Inhibitor/DMSOReagent 3: CA SolutionReagent 4: Substrate
Blank (No Enzyme) 178 µL2 µL DMSO-20 µL p-NPA
Max Activity (Control) 158 µL2 µL DMSO20 µL CA20 µL p-NPA
Test Compound 158 µL2 µL Test Compound20 µL CA20 µL p-NPA
Positive Control 158 µL2 µL Acetazolamide20 µL CA20 µL p-NPA

Step-by-Step Procedure:

  • Plate Loading: Add Assay Buffer and Inhibitor/DMSO solutions to the appropriate wells of a 96-well plate as detailed in the table above. For IC50 determination, use a serial dilution of the inhibitor stock.

  • Enzyme Addition: Add 20 µL of the CA Working Solution to all wells except the blanks.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of the p-NPA Substrate Solution to all wells.

  • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-20 minutes.

G A 1. Add Buffer & Inhibitor/ DMSO to 96-well plate B 2. Add CA Enzyme Solution (to all wells except blank) A->B C 3. Pre-incubate at RT for 15 minutes B->C D 4. Initiate reaction by adding p-NPA Substrate Solution C->D E 5. Measure Absorbance (405 nm) in kinetic mode D->E

Caption: Workflow for the Carbonic Anhydrase Inhibition Assay.

Protocol 2.2: IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%. It is a standard measure of inhibitor potency.[15][16]

Data Analysis Steps:

  • Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_max_activity - V_blank)] * 100

  • Plot Dose-Response Curve: Plot the Percent Inhibition against the logarithm of the inhibitor concentration.

  • Determine IC₅₀: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) in a suitable software package (like GraphPad Prism) to calculate the IC₅₀ value. This is the concentration at which the curve crosses 50% inhibition.[15]

Conclusion

This application note provides a detailed, foundational protocol for leveraging This compound in a drug discovery context. By following the outlined procedures for synthesis, purification, characterization, and biological evaluation, researchers can systematically explore the potential of this scaffold to generate novel and potent enzyme inhibitors. The hypothetical workflow targeting carbonic anhydrase serves as a robust template that can be adapted for other enzyme targets where a sulfonamide-based inhibitor is a rational starting point.

References

  • Supuran, C. T. (2008). Therapeutic potential of sulfamides as enzyme inhibitors. PubMed. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. BenchChem.
  • DavidsonX. (n.d.).
  • Wikipedia. (2024). Half maximal inhibitory concentration (IC50). Wikipedia. Available at: [Link]

  • Ningbo Innopharmchem Co., Ltd. (n.d.). The Role of Fluorinated Benzoic Acids in Drug Discovery. InnoPharmChem.
  • BenchChem. (2025). Application Notes and Protocols for 2-Fluorobenzoic Acid in Medicinal Chemistry. BenchChem.
  • Sigma-Aldrich. (n.d.).
  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie.
  • Maricopa Open Digital Press. (n.d.). Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Maricopa Open Digital Press.
  • Koch, J. C., & Weis, V. (2019). Carbonic Anhydrase Activity Assay. Protocols.io. Available at: [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (n.d.). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Taylor & Francis Online.
  • University at Albany. (n.d.). Structural identification of organic compounds with spectroscopic techniques.
  • Ningbo Innopharmchem Co., Ltd. (n.d.). The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis. InnoPharmChem.
  • Ningbo Innopharmchem Co., Ltd. (2025). The Role of Fluorinated Benzoic Acids in Pharmaceutical Synthesis. InnoPharmChem.
  • Papalia, J. M., et al. (2013). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC - NIH. Available at: [Link]

  • University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Chemistry Online @ UTSC.
  • Zisis, T., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. Available at: [Link]

  • Kuzmič, P. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Available at: [Link]

  • Organic Spectroscopy International. (n.d.). Characterisation of Organic Compounds.
  • JoVE. (2015). Video: Column Chromatography: Principle, Separation of Compounds from a Mixture. JoVE. Available at: [Link]

  • Science and Education Publishing. (n.d.). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions.
  • Luxembourg Bio Technologies. (2017). A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies.
  • Imtiaz, S., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC - NIH. Available at: [Link]

  • University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Department of Chemistry, University of Rochester.
  • Gökçe, M., et al. (2018). Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines. PubMed Central. Available at: [Link]

  • YouTube. (2017). Sulfonamides and trimethoprim animation: folic acid inhibitors. YouTube. Available at: [Link]

  • MySkinRecipes. (n.d.). 3-Fluoro-4-(methylsulfonyl)benzoic Acid. MySkinRecipes.
  • AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for benzoic acid and p-toluidine.
  • Angeli, A., et al. (2017). Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. PMC - NIH. Available at: [Link]

  • ResearchGate. (2012). How to produce amide from Benzoic acid and amine directly?.
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences.
  • University of Colorado Boulder. (n.d.). Column Chromatography.
  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • GoldBio. (n.d.).
  • ResearchGate. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
  • Wilson, Z. T., et al. (2012). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. PMC - PubMed Central. Available at: [Link]

  • ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal.

Sources

Application Notes and Protocols for 3-Fluoro-4-(methylsulfonamido)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry, particularly in the development of targeted therapies, the strategic incorporation of specific structural motifs can profoundly influence a compound's pharmacological profile. 3-Fluoro-4-(methylsulfonamido)benzoic acid (CAS 716361-59-0) has emerged as a pivotal synthetic building block, valued for its unique combination of functionalities.[1][2][3][4] The presence of an ortho-fluoro substituent, a para-sulfonamide group, and a reactive carboxylic acid handle makes this molecule an exceptionally useful precursor for the synthesis of complex therapeutic agents.

The electron-withdrawing nature of the fluorine atom and the methylsulfonamido group modulates the electronics of the aromatic ring, which can enhance binding affinity to target proteins and improve metabolic stability. The sulfonamide moiety, in particular, is a key pharmacophore capable of forming critical hydrogen bond interactions within the active sites of enzymes like kinases. Consequently, this building block is of significant interest to researchers focused on developing inhibitors for signaling pathways implicated in cancer and other diseases, such as the PI3K/Akt/mTOR pathway.[5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound. We will delve into its physicochemical properties, provide detailed, field-proven protocols for its most common application—amide bond formation—and discuss the chemical principles that underpin these synthetic strategies.

Physicochemical and Safety Profile

A thorough understanding of a building block's properties is fundamental to its successful application in synthesis. The key data for this compound are summarized below.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 716361-59-0[1][2][4]
Molecular Formula C₈H₈FNO₄S[1]
Molecular Weight 233.22 g/mol [1]
IUPAC Name This compound[2]
Appearance Typically an off-white to white solidN/A
Purity Commercially available at ≥95%[1]

Safety & Handling:

As with any laboratory chemical, proper safety precautions are essential. Based on data for structurally related compounds, this compound should be handled with care.[7][8][9]

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[7][8]

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection (safety goggles or face shield), and a lab coat.[8] Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Core Application: Synthesis of N-Aryl Benzamides for Kinase Inhibitors

The primary utility of this compound lies in its role as a key acid component for the synthesis of N-substituted benzamides. This reaction, known as amide bond formation or amide coupling, is one of the most fundamental and frequently performed transformations in pharmaceutical synthesis. The resulting benzamide motif is a cornerstone of numerous PI3K/mTOR dual inhibitors.[6][10]

Causality Behind Experimental Choices in Amide Coupling

The direct reaction between a carboxylic acid and an amine is typically slow and requires high temperatures due to the formation of a non-reactive ammonium carboxylate salt. To overcome this, coupling reagents are employed to activate the carboxylic acid, converting the hydroxyl group into a better leaving group.

The workflow for this process involves the activation of the carboxylic acid, followed by nucleophilic attack from the amine partner.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack cluster_workup Step 3: Workup & Purification Acid R-COOH (Benzoic Acid Derivative) ActiveEster Activated Intermediate (e.g., O-Acylisourea, Active Ester) Acid->ActiveEster Activation CouplingAgent Coupling Reagent (e.g., HATU, EDC/HOBt) CouplingAgent->ActiveEster Product R-CO-NH-R' (Target Amide) ActiveEster->Product Coupling Amine R'-NH₂ (Amine Partner) Amine->Product Quench Aqueous Workup Product->Quench Purify Column Chromatography or Recrystallization Quench->Purify

Sources

The Strategic Application of 3-Fluoro-4-(methylsulfonamido)benzoic Acid in Contemporary Drug Discovery: A Keystone Intermediate for Targeted Therapies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Versatile Scaffolding in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic use of fluorinated building blocks has become a cornerstone of medicinal chemistry. The unique properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered acidity of neighboring functional groups—are highly sought after in the design of novel therapeutics. Within this context, 3-Fluoro-4-(methylsulfonamido)benzoic acid (CAS No. 716361-59-0) has emerged as a pivotal intermediate, particularly in the synthesis of targeted therapies for a range of diseases, including cancer and inflammatory conditions.

This technical guide provides an in-depth exploration of the application of this compound in drug discovery. We will delve into its significance as a synthetic precursor, outline detailed protocols for its utilization in the synthesis of advanced intermediates, and discuss its role in the generation of potent and selective inhibitors of key biological targets. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique chemical attributes of this compound in their research and development endeavors.

The Chemical Rationale: Why this compound is a Privileged Scaffold

The molecular architecture of this compound offers a trifecta of functionalities that make it an exceptionally versatile building block in medicinal chemistry.

  • The Benzoic Acid Moiety: The carboxylic acid group serves as a versatile handle for a variety of chemical transformations, most notably amide bond formation. This allows for the straightforward coupling of this scaffold to a wide array of amines, enabling the exploration of diverse chemical space and the fine-tuning of structure-activity relationships (SAR).

  • The Fluorine Substituent: The strategic placement of a fluorine atom ortho to the carboxylic acid and meta to the sulfonamide group significantly influences the electronic properties of the aromatic ring. This can enhance the binding affinity of the final molecule to its target protein through favorable electrostatic interactions. Furthermore, the carbon-fluorine bond is exceptionally stable, which can block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of a drug candidate.

  • The Methylsulfonamido Group: The sulfonamide moiety is a well-established pharmacophore found in a multitude of clinically approved drugs. It can act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. The N-methyl group can further modulate the physicochemical properties of the molecule, such as its solubility and lipophilicity.

This unique combination of functional groups allows for the creation of molecules with precise three-dimensional arrangements, capable of selectively interacting with the active sites of enzymes, such as kinases, or the binding pockets of receptors.

Application Focus: A Key Building Block in the Synthesis of Kinase Inhibitors

While the direct biological activity of this compound is not its primary application, its true value lies in its role as a crucial intermediate in the synthesis of more complex and potent molecules. One of the most significant applications of this compound is in the development of kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.

The general strategy for incorporating this compound into a kinase inhibitor scaffold involves its use as the "hinge-binding" moiety. The sulfonamide and adjacent functionalities can form critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The benzoic acid provides the attachment point for the rest of the inhibitor, which typically extends into other regions of the ATP-binding pocket to achieve selectivity and potency.

G cluster_0 Synthesis of a Key Amide Intermediate cluster_1 Further Functionalization A This compound C Amide Intermediate A->C Carboxylic Acid B Amine Coupling Partner (R-NH2) B->C Amine E Amide Intermediate D Coupling Reagents (e.g., HATU, EDCI) D->C Activation F Additional Synthetic Steps E->F G Final Kinase Inhibitor F->G

Caption: Synthetic workflow for utilizing this compound.

Experimental Protocols

The following protocols provide a general framework for the utilization of this compound in the synthesis of a key amide intermediate, which can then be further elaborated to generate a library of potential kinase inhibitors.

Protocol 1: General Procedure for Amide Coupling

Objective: To synthesize an N-substituted-3-fluoro-4-(methylsulfonamido)benzamide intermediate.

Materials:

  • This compound

  • Amine of interest (R-NH₂)

  • Coupling reagent (e.g., HATU, HBTU, or EDCI/HOBt)

  • Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in the chosen anhydrous solvent (e.g., DMF).

  • Addition of Reagents: Add the amine of interest (1.1 eq), the coupling reagent (e.g., HATU, 1.2 eq), and the organic base (e.g., DIPEA, 2.0 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide intermediate.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Rationale for Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of the activated carboxylic acid with atmospheric moisture.

  • Anhydrous Solvent: Essential to prevent the hydrolysis of the coupling reagents and the activated intermediate.

  • Excess Amine and Coupling Reagent: Ensures the complete consumption of the starting carboxylic acid.

  • Aqueous Work-up: Removes the coupling byproducts and any unreacted starting materials.

Protocol 2: Characterization Data for a Representative Amide Intermediate

The following table summarizes the expected characterization data for a representative amide intermediate synthesized using the protocol above.

Analysis Expected Result
¹H NMR Characteristic peaks for the aromatic protons of the benzoic acid scaffold, the methyl group of the sulfonamide, and the protons of the coupled amine.
¹³C NMR Resonances corresponding to all carbon atoms in the molecule, including the carbonyl carbon of the amide.
HRMS Accurate mass measurement confirming the elemental composition of the synthesized compound.
Purity (HPLC) >95%

Conclusion: A Building Block with Enduring Potential

This compound represents a prime example of a strategically designed building block that has found significant utility in modern drug discovery. Its unique combination of a reactive carboxylic acid handle, a metabolically robust fluorine substituent, and a pharmacophoric sulfonamide group makes it an ideal starting material for the synthesis of targeted therapies. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile intermediate in their quest for novel and effective medicines. As the demand for highly specific and potent drugs continues to grow, the importance of such well-designed chemical scaffolds in the drug discovery pipeline is only set to increase.

References

  • Fluorine in Medicinal Chemistry.Journal of Medicinal Chemistry. (A comprehensive review on the role of fluorine in drug design).
  • Kinase Inhibitors in Cancer Therapy.Nature Reviews Cancer. (An authoritative source on the importance of kinase inhibitors in oncology).
  • Amide Bond Formation: The Most Common Reaction in Medicinal Chemistry.Journal of Medicinal Chemistry. (A detailed overview of amide coupling reactions and reagents).
  • The Role of Sulfonamides in Drug Design.Bioorganic & Medicinal Chemistry. (A review of the sulfonamide moiety as a key pharmacophore).

Application Notes and Protocols for Developing Assays with 3-Fluoro-4-(methylsulfonamido)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Sulfonamide

3-Fluoro-4-(methylsulfonamido)benzoic acid is a synthetic organic compound characterized by a benzoic acid core, further functionalized with fluorine and a methylsulfonamido group. Its chemical structure (Figure 1) suggests its potential as a bioactive molecule, particularly within the domain of drug discovery and chemical biology. The sulfonamide moiety is a well-established pharmacophore found in a variety of therapeutic agents, including antibacterial, and anticancer drugs.[1][2] The presence of a fluorine atom can enhance metabolic stability and binding affinity, making this compound a compelling candidate for screening and assay development.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing robust biochemical and cell-based assays to investigate the biological activity of this compound. The protocols outlined herein are designed to be adaptable and provide a solid foundation for characterizing the compound's mechanism of action, potency, and cellular effects.

Figure 1: Chemical Structure of this compound

  • Molecular Formula: C8H8FNO4S[4]

  • Molecular Weight: 233.22 g/mol [4]

  • CAS Number: 716361-59-0[4]

Part 1: Foundational Biochemical Assays - Probing for Kinase Inhibition

While the specific molecular target of this compound is not yet elucidated, many sulfonamide-based compounds are known to be kinase inhibitors. Therefore, a logical first step is to screen for inhibitory activity against a panel of kinases. This section provides a generalized protocol for a biochemical kinase inhibition assay using a luminescence-based readout, which is a common method in high-throughput screening (HTS).[5]

Principle of the Assay

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP consumption by the kinase in the presence of the test compound indicates inhibition. The remaining ATP is quantified using a luciferase/luciferin system, where the light output is directly proportional to the ATP concentration.

Experimental Workflow: Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition prep_compound Prepare serial dilutions of This compound add_compound Dispense compound dilutions and controls into 384-well plate prep_compound->add_compound prep_reagents Prepare kinase, substrate, and ATP solutions add_kinase Add kinase and substrate mixture prep_reagents->add_kinase add_compound->add_kinase incubate1 Incubate at room temperature add_kinase->incubate1 start_reaction Initiate reaction by adding ATP incubate1->start_reaction incubate2 Incubate for reaction duration start_reaction->incubate2 stop_reaction Add detection reagent to stop reaction and generate signal incubate2->stop_reaction read_plate Read luminescence on a plate reader stop_reaction->read_plate analyze_data Calculate % inhibition and determine IC50 read_plate->analyze_data

Caption: Workflow for a luminescence-based kinase inhibition assay.

Detailed Protocol: Kinase Inhibition Assay

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Kinase of interest (e.g., a tyrosine kinase or serine/threonine kinase)

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (specific to the kinase, typically containing MgCl2)

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and/or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO to create a range of concentrations for IC50 determination.

  • Assay Plate Setup:

    • Dispense a small volume (e.g., 100 nL) of each compound dilution into the appropriate wells of a 384-well plate.

    • Include control wells:

      • Negative Control (0% inhibition): DMSO only.

      • Positive Control (100% inhibition): A known inhibitor for the target kinase.

  • Kinase Reaction:

    • Prepare a master mix of the kinase and its substrate in kinase assay buffer.

    • Add the kinase/substrate mix to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

    • Prepare an ATP solution in kinase assay buffer at a concentration near the Km for the specific kinase.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

  • Reaction Incubation and Termination:

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Stop the reaction and detect remaining ATP by adding the ATP detection reagent according to the manufacturer's instructions.

    • Incubate for an additional 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Expected Results
Compound Concentration (µM)Luminescence (RLU)% Inhibition
10015,00095.0
33.325,00085.0
11.150,00060.0
3.770,00040.0
1.285,00025.0
0.495,00015.0
0.1105,0005.0
0 (DMSO)110,0000.0
Positive Control10,000100.0

Note: The above data is illustrative. Actual results will vary depending on the kinase and assay conditions.

Part 2: Cell-Based Assays - Assessing Cellular Phenotypes

Cell-based assays are critical for understanding a compound's effect in a more biologically relevant context.[6] They provide insights into cell permeability, cytotoxicity, and effects on cellular processes like proliferation and cell cycle progression.[7] Given that many sulfonamides exhibit antitumor properties, assessing the impact of this compound on cancer cell lines is a key application.[1][8]

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT/CCK-8)

Principle:

These colorimetric assays measure the metabolic activity of viable cells.[8] In the MTT assay, mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The CCK-8 assay utilizes a similar principle with a water-soluble tetrazolium salt. The amount of colored product is proportional to the number of viable cells.

Experimental Workflow: Cell Viability Assay

G cluster_prep Cell Culture & Dosing cluster_assay Assay & Readout cluster_analysis Data Analysis seed_cells Seed cells in a 96-well plate incubate1 Incubate for 24 hours to allow attachment seed_cells->incubate1 treat_cells Treat cells with compound dilutions incubate1->treat_cells prepare_compound Prepare serial dilutions of compound prepare_compound->treat_cells incubate2 Incubate for 48-72 hours treat_cells->incubate2 add_reagent Add MTT or CCK-8 reagent incubate2->add_reagent incubate3 Incubate for 2-4 hours add_reagent->incubate3 read_plate Read absorbance on a plate reader incubate3->read_plate calculate_viability Calculate % viability read_plate->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for a cell viability/cytotoxicity assay.

Detailed Protocol:

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well clear, flat-bottom cell culture plates

  • This compound

  • MTT or CCK-8 reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 570 nm for MTT)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X concentrated serial dilution series of the compound in complete medium from a DMSO stock. The final DMSO concentration should be kept constant (e.g., ≤ 0.5%).

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Include control wells:

      • Vehicle Control: Medium with the same final concentration of DMSO.

      • Blank Control: Medium only (no cells).

  • Incubation and Assay:

    • Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C, 5% CO2.

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) or CCK-8 reagent to each well.

    • Incubate for 2-4 hours.

    • If using MTT, carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • If using CCK-8, the plate can be read directly.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength.

    • Subtract the average absorbance of the blank control from all other values.

    • Calculate the percent viability: % Viability = 100 * (Absorbance_Compound / Absorbance_Vehicle_Control)

    • Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Principle:

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA. By staining fixed and permeabilized cells with PI, their DNA content can be quantified using a flow cytometer. An accumulation of cells in a specific phase suggests that the compound may be interfering with cell cycle progression at that checkpoint.[1][2]

Detailed Protocol:

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • Cold 70% ethanol

  • Phosphate-buffered saline (PBS)

  • PI/RNase staining buffer

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with this compound at relevant concentrations (e.g., 1x and 2x the IC50 value determined from the viability assay) and a vehicle control (DMSO) for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization, collecting both adherent and floating cells to include apoptotic populations.

    • Wash the cells with cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

    • Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).

  • Staining and Analysis:

    • Centrifuge the fixed cells to remove the ethanol and wash with PBS.

    • Resuspend the cell pellet in PI/RNase staining buffer.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

    • Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Data Presentation: Expected Cell Cycle Distribution
Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle (DMSO)553015
Compound (1x IC50)582022
Compound (2x IC50)651025

Note: The illustrative data suggests a potential G2/M arrest induced by the compound.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust starting point for characterizing the biological activity of this compound. By employing a combination of biochemical and cell-based assays, researchers can efficiently screen for potential targets, determine potency, and elucidate the cellular consequences of compound treatment. Should initial screens prove promising, further investigations could include broader kinase profiling, target identification studies using techniques like chemical proteomics, and evaluation in more complex models such as 3D cell cultures and in vivo systems.

References

  • Owa, T., Nagasu, T., & Yoshino, H. (2001). Profiling novel sulfonamide antitumor agents with cell-based phenotypic screens and array-based gene expression analysis. PubMed.
  • Owa, T., Nagasu, T., & Yoshino, H. (2001). Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. AACR Journals.
  • Asadi, M., et al. (2013). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. PMC - NIH.
  • Zhang, et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC - NIH.
  • BellBrook Labs. (2025). Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs.
  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development.
  • Mitchison, T. J., & Kapoor, T. M. (2007).
  • Nuvisan. (n.d.). Expert biochemical assays for drug discovery success. Nuvisan.
  • ChemUniverse. (n.d.). This compound [P99047]. ChemUniverse.
  • Celtarys Research. (2025). Biochemical assays in drug discovery and development. Celtarys Research.
  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery. News-Medical.Net.
  • Dakenchem. (n.d.).

Sources

Application Note: Solubility Profile and Handling Protocols for 3-Fluoro-4-(methylsulfonamido)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Fluoro-4-(methylsulfonamido)benzoic acid is a specialized organic compound that serves as a valuable building block in medicinal chemistry and drug discovery.[1] Its structure, incorporating a carboxylic acid, a sulfonamide, and a fluoro group, presents a unique combination of functionalities that are attractive for developing novel therapeutic agents, such as TRPV1 antagonists.[2] An accurate understanding of its solubility and handling characteristics is paramount for researchers to ensure experimental reproducibility, generate reliable in vitro and in vivo data, and maintain a safe laboratory environment.

This guide provides a comprehensive overview of the physicochemical properties of this compound. It details field-proven protocols for determining its solubility in various laboratory solvents and for the safe handling and preparation of stock solutions.

Physicochemical Characterization

A thorough understanding of a compound's fundamental physicochemical properties is the bedrock of its effective application in research. These parameters govern its behavior in both biological and non-biological systems.

Chemical Structure:

Chemical Structure of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 716361-59-0[3]
Molecular Formula C₈H₈FNO₄S[3]
Molecular Weight 233.22 g/mol [3]
Appearance Typically a white to off-white solid powderGeneral knowledge
pKa (predicted) Carboxylic Acid: ~3-4; Sulfonamide N-H: ~9-10Chemical structure analysis
logP (predicted) ~1.5 - 2.5Chemical structure analysis

Note: Predicted pKa and logP values are estimations based on the compound's functional groups. Experimental determination is recommended for highest accuracy.

The presence of an acidic carboxylic acid group suggests that the aqueous solubility of this compound will be highly dependent on pH.[4] It will exhibit low solubility at acidic pH (where it is un-ionized) and significantly higher solubility at neutral to basic pH (where the carboxylate is deprotonated and ionized). The fluoro and methylsulfonamido groups contribute to its lipophilicity.

Solubility Profile Assessment

Determining a compound's solubility is a critical step in early-stage drug discovery, as low solubility can lead to unreliable results in in-vitro assays and poor bioavailability.[5] Two key types of solubility are typically measured: kinetic and thermodynamic. Kinetic solubility is faster to measure and suitable for high-throughput screening, while thermodynamic solubility represents the true equilibrium state and is crucial for later-stage development.[6][7]

2.1 Theoretical Assessment
  • Aqueous Solvents: Due to the acidic carboxylic acid, solubility is expected to be poor in low pH buffers (e.g., 0.1 N HCl) and increase substantially in neutral (e.g., PBS pH 7.4) and basic buffers as the compound ionizes.

  • Organic Solvents: The compound is anticipated to have good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and moderate solubility in polar protic solvents like ethanol and methanol.

2.2 Experimental Workflow for Solubility Determination

The following diagram outlines a general workflow for assessing both kinetic and thermodynamic solubility.

G cluster_0 Kinetic Solubility (High-Throughput) cluster_1 Thermodynamic Solubility ('Gold Standard') A Prepare 10-20 mM Stock in 100% DMSO B Add stock to aqueous buffer (e.g., PBS pH 7.4) in microplate A->B C Incubate (e.g., 2h at 25°C) with shaking B->C D Analyze for precipitation (Nephelometry, Turbidimetry) C->D E Add excess solid compound to solvent (e.g., buffer) F Equilibrate with shaking (e.g., 24h at 25°C) E->F G Filter or centrifuge to remove undissolved solid F->G H Quantify concentration in supernatant (HPLC-UV, LC-MS) G->H Start Compound Start->A Start->E

Caption: General workflow for solubility assessment.

2.3 Protocol: Kinetic Solubility Determination (Turbidimetric Method)

This high-throughput method assesses the solubility of a compound when added from a DMSO stock into an aqueous buffer.[8][9]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Setup: Dispense 5 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.[8]

  • Buffer Addition: Add the appropriate aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well to achieve the desired final compound concentrations.[8]

  • Incubation: Mix the contents thoroughly on a plate shaker and incubate at a controlled temperature (e.g., 25°C or 37°C) for 2 hours.[8]

  • Measurement: Use a nephelometer or plate reader to measure the light scattering or turbidity in each well. The concentration at which significant precipitation is observed is determined as the kinetic solubility.[4][6]

2.4 Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[10][11]

  • Preparation: Add an excess amount of the solid compound (enough to ensure saturation) to a series of glass vials containing the desired solvents (e.g., water, PBS pH 7.4, 0.1 N HCl, Ethanol).

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate for at least 24 hours to ensure equilibrium is reached.[6][12]

  • Phase Separation: After incubation, allow the vials to stand, then separate the saturated supernatant from the excess solid by filtration (using a 0.45 µm filter) or high-speed centrifugation.[5][6]

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.[5]

Table 2: Example Solubility Data Table (to be completed by the researcher)

Solvent / BufferTemperature (°C)MethodSolubility (µg/mL)Solubility (µM)
Water25Thermodynamic
PBS, pH 7.425Thermodynamic
0.1 N HCl, pH 1.025Thermodynamic
DMSO25->10,000>42,800
Ethanol25Thermodynamic
Methanol25Thermodynamic
PBS, pH 7.425Kinetic
Laboratory Handling and Stock Solution Preparation

Proper handling and storage are critical to ensure the integrity of the compound and the safety of laboratory personnel.[13]

3.1 Safety and Handling

Researchers must always consult the full Safety Data Sheet (SDS) before handling the compound. General best practices include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile gloves).[14][15]

  • Engineering Controls: Handle the powdered form of the compound in a well-ventilated area or a chemical fume hood to minimize inhalation risk.[15][16]

  • Spill Response: In case of a spill, follow established laboratory procedures for cleaning up solid chemical spills.

  • Disposal: Dispose of the compound and its containers in accordance with local, state, and federal regulations.[17]

3.2 Storage
  • Solid Compound: Store the solid material in a tightly sealed container in a cool, dry place, protected from light.[13]

  • DMSO Stock Solutions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[18] DMSO is a cryoprotectant, making it suitable for low-temperature storage.[19]

3.3 Workflow for Stock Solution Preparation

G A Wear Appropriate PPE (Lab Coat, Goggles, Gloves) B Calculate Required Mass (Mass = Molarity x Volume x MW) A->B C Weigh Compound Accurately using an analytical balance B->C D Add Calculated Volume of Anhydrous DMSO C->D E Vortex or Sonicate until fully dissolved D->E F Visually Inspect for Particulate Matter E->F G Aliquot into single-use tubes for storage F->G H Store at -20°C or -80°C G->H

Sources

Synthetic Routes to Novel Inhibitors Utilizing 3-Fluoro-4-(methylsulfonamido)benzoic Acid: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 3-Fluoro-4-(methylsulfonamido)benzoic Acid Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents is a constant endeavor. The strategic selection of starting materials is paramount to the successful and efficient development of new drug candidates. Among the myriad of available building blocks, this compound has emerged as a particularly valuable scaffold for the synthesis of a diverse range of potent and selective inhibitors. Its utility is rooted in a unique combination of structural features that impart desirable pharmacokinetic and pharmacodynamic properties to the resulting molecules.

The presence of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity through favorable electronic interactions.[1] The methylsulfonamido group provides a key hydrogen bond donor and acceptor, crucial for anchoring the molecule within the active site of target proteins. Finally, the carboxylic acid moiety serves as a versatile synthetic handle, allowing for the facile introduction of various pharmacophoric elements through well-established chemical transformations.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of synthetic routes to novel inhibitors using this compound. We will delve into the causality behind experimental choices, provide self-validating and detailed protocols for key transformations, and present data in a clear and accessible format.

Core Synthetic Strategies: Amide Coupling and Palladium-Catalyzed Cross-Coupling

Two of the most powerful and versatile reactions in the medicinal chemist's toolbox for elaborating the this compound core are amide bond formation and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These transformations allow for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR).

Amide Bond Formation: The Gateway to Diverse Functionality

The formation of an amide bond is a cornerstone of drug discovery, enabling the linkage of the carboxylic acid of our starting material with a vast array of amine-containing fragments.[2] The choice of coupling reagent is critical and depends on factors such as the steric and electronic properties of the coupling partners, the presence of sensitive functional groups, and the desired scale of the reaction.

Conceptual Workflow for Amide Coupling

AmideCoupling cluster_reactants Reactants cluster_activation Activation cluster_reaction Reaction cluster_workup Work-up & Purification Start This compound ReactionMix Reaction Mixture (Anhydrous Solvent) Start->ReactionMix Amine Amine (R-NH2) Amine->ReactionMix CouplingReagent Coupling Reagent (e.g., HATU, EDCI/HOBt) CouplingReagent->ReactionMix Base Base (e.g., DIPEA, TEA) Base->ReactionMix Workup Aqueous Work-up ReactionMix->Workup Purification Chromatography / Recrystallization Workup->Purification FinalProduct Amide Product Purification->FinalProduct

Figure 1: General workflow for amide bond formation.

Protocol 1: HATU-Mediated Amide Coupling

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent that minimizes racemization of chiral amines.[3]

Materials:

  • This compound

  • Amine of interest (1.1 equivalents)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the desired amine (1.1 eq), and HATU (1.1 eq).

  • Dissolve the solids in anhydrous DMF or DCM (sufficient to achieve a concentration of approximately 0.1-0.2 M).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (2.0 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired amide.

Protocol 2: EDCI/HOBt-Mediated Amide Coupling

This classic and cost-effective method employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and minimize racemization.[4]

Materials:

  • This compound

  • Amine of interest (1.1 equivalents)

  • EDCI·HCl (1.2 equivalents)

  • HOBt (1.2 equivalents)

  • DIPEA (2.5 equivalents)

  • Anhydrous DCM or DMF

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Add the amine (1.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C.

  • Add DIPEA (2.5 eq) followed by the portion-wise addition of EDCI·HCl (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Perform an aqueous work-up and purification as described in Protocol 1.

Coupling ReagentBaseSolventTypical Reaction Time (h)Typical Yield (%)Notes
HATU DIPEADMF/DCM2-1270-95Excellent for hindered substrates and chiral amines.
EDCI/HOBt DIPEADCM/DMF12-2460-90Cost-effective and widely applicable.
T3P® PyridineEtOAc/THF1-675-98By-products are water-soluble, simplifying work-up.

Table 1: Comparison of Common Amide Coupling Conditions.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[5] To utilize this reaction with our starting material, a halogen (typically bromine or iodine) needs to be introduced onto the phenyl ring, often at the 3-position. This can be achieved through standard electrophilic aromatic substitution reactions on a suitable precursor. The resulting halo-sulfonamide can then be coupled with a wide variety of boronic acids or esters to introduce diverse aryl or heteroaryl moieties.

Conceptual Workflow for Suzuki-Miyaura Coupling

SuzukiCoupling cluster_reactants Reactants cluster_catalyst Catalytic System cluster_reaction Reaction cluster_workup Work-up & Purification ArylHalide 3-Halo-4-(methylsulfonamido) benzoic acid derivative ReactionMix Reaction Mixture (Solvent, e.g., Dioxane/H2O) ArylHalide->ReactionMix BoronicAcid Boronic Acid/Ester (R-B(OR)2) BoronicAcid->ReactionMix PdCatalyst Palladium Catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) PdCatalyst->ReactionMix Ligand Ligand (optional) Ligand->ReactionMix Base Base (e.g., K2CO3, Cs2CO3) Base->ReactionMix Workup Aqueous Work-up ReactionMix->Workup Purification Chromatography Workup->Purification FinalProduct Biaryl Product Purification->FinalProduct

Figure 2: General workflow for Suzuki-Miyaura cross-coupling.

Protocol 3: Suzuki-Miyaura Coupling of a 3-Bromo-4-(methylsulfonamido)benzoic Acid Derivative

This protocol provides a general procedure for the coupling of a brominated analog of our starting material with an aryl boronic acid.[6]

Materials:

  • Methyl 3-bromo-4-(methylsulfonamido)benzoate (or corresponding acid)

  • Arylboronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equivalents)

  • Anhydrous solvent system (e.g., 1,4-Dioxane/water, 4:1)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer

  • Inert atmosphere

Procedure:

  • In a dry reaction vessel, combine the methyl 3-bromo-4-(methylsulfonamido)benzoate (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 eq).

  • Seal the vessel and purge with an inert gas.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, or until completion as monitored by TLC or LC-MS. Microwave irradiation can often significantly reduce reaction times.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired biaryl compound.

Palladium CatalystLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄ NoneK₂CO₃Dioxane/H₂O80-10070-90
PdCl₂(dppf) NoneCs₂CO₃DMF90-11075-95
Pd₂(dba)₃ XPhosK₃PO₄Toluene/H₂O10080-98

Table 2: Representative Conditions for Suzuki-Miyaura Coupling.

Application in Inhibitor Synthesis: Case Studies

The versatility of the this compound scaffold is best illustrated through its application in the synthesis of various classes of inhibitors.

Case Study 1: Synthesis of TRPV1 Receptor Antagonists

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in pain sensation. Antagonists of this receptor are promising therapeutic agents for the treatment of chronic pain. The 3-Fluoro-4-(methylsulfonamido)phenyl moiety is a common feature in a number of potent TRPV1 antagonists.

A common synthetic strategy involves the preparation of a chiral intermediate, (S)-2-(3-fluoro-4-(methylsulfonamido)phenyl)propanoic acid, which is then coupled with various amine-containing fragments to explore the C-region of the pharmacophore.

Case Study 2: Synthesis of Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Inhibitors of CAs have therapeutic applications as diuretics, anti-glaucoma agents, and anti-cancer drugs. The sulfonamide group is a classic zinc-binding group, and derivatives of 4-sulfamoylbenzoic acid are potent CA inhibitors.[7]

The synthesis of these inhibitors often involves the amide coupling of this compound with various primary and secondary amines, or amino acids, to generate a library of compounds for screening.[7]

Purification and Characterization

The purification of the synthesized sulfonamide-containing compounds is a critical step in the drug discovery process. Due to their often polar nature, specialized chromatographic techniques may be required.

  • Normal-Phase Chromatography: Often suitable for less polar derivatives, using silica gel and solvent systems such as ethyl acetate/hexanes.

  • Reversed-Phase Chromatography (RP-HPLC): A powerful technique for the purification of more polar compounds. C18 columns are commonly used with mobile phases consisting of acetonitrile/water or methanol/water, often with additives like formic acid or trifluoroacetic acid to improve peak shape.

  • Supercritical Fluid Chromatography (SFC): An emerging technique that is particularly well-suited for the purification of polar and chiral compounds, offering faster separations and reduced solvent consumption compared to HPLC.[8]

Final products should be thoroughly characterized by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel inhibitors. Its inherent structural features provide a solid foundation for the development of potent and selective drug candidates. By employing robust and well-established synthetic methodologies such as amide coupling and Suzuki-Miyaura cross-coupling, medicinal chemists can efficiently generate diverse libraries of compounds for biological evaluation. The detailed protocols and strategic insights provided in this guide are intended to empower researchers to fully leverage the potential of this remarkable scaffold in their drug discovery programs.

References

  • Howard, M. H., et al. (2007). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 3-Fluorobenzoyl Morpholide via Amide Coupling.
  • Graphviz. (2024). DOT Language. Retrieved from [Link]

  • DevTools daily. (n.d.). Free Graphviz / Dot online editor. Retrieved from [Link]

  • Cantera. (2022). Viewing a reaction path diagram. Retrieved from [Link]

  • Gudim, M., et al. (2021). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules, 26(16), 4978.
  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • BenchChem. (2025). Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid.
  • HepatoChem, Inc. (n.d.). Amide Coupling in Medicinal Chemistry. Retrieved from [Link]

  • BenchChem. (2025). Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid.
  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11).
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Fluoro-4-(methylsulfonyl)benzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
  • Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 93.
  • Google Patents. (n.d.). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
  • The Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 863.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 10(1), 1-5.
  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(8), 1803.
  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(8), 14339-14374.
  • Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel 4-methyl-7-arylcoumarins. Journal of Taibah University for Science, 18(1), 1-10.

Sources

Application Note: A Validated HPLC Method for the Quantification of 3-Fluoro-4-(methylsulfonamido)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated high-performance liquid chromatography (HPLC) method for the accurate quantification of 3-Fluoro-4-(methylsulfonamido)benzoic acid. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical technique for this compound in various sample matrices. The described protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose.[1][2][3][4] This document provides a detailed experimental protocol, an explanation of the underlying scientific principles, and comprehensive data presentation to facilitate immediate implementation in a laboratory setting.

Introduction: The Significance of this compound Quantification

This compound is a key organic building block in medicinal chemistry and pharmaceutical development.[5][6] Its structure, featuring a fluorinated benzoic acid and a sulfonamide group, makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules. Accurate quantification of this compound is critical during drug discovery and development for several reasons:

  • Purity Assessment: Determining the purity of synthesized batches of this compound is essential to ensure the quality and safety of downstream products.

  • Reaction Monitoring: Quantification allows for the precise monitoring of chemical reactions involving this compound, enabling optimization of reaction conditions and yield.

  • Stability Studies: Assessing the stability of this compound under various conditions (e.g., temperature, pH, light) requires a reliable quantitative method.

  • Pharmacokinetic Studies: In preclinical and clinical studies, measuring the concentration of this compound or its metabolites in biological matrices is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Given the importance of accurate measurement, this application note provides a detailed, step-by-step guide for a validated HPLC method.

Analytical Principle: Reversed-Phase HPLC with UV Detection

The chosen analytical technique is reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with an ultraviolet (UV) detector. This method is widely used for the analysis of sulfonamides and related aromatic compounds due to its high sensitivity, specificity, and robustness.[7][8][9]

The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase. This compound, being a moderately polar molecule, will interact with the C18 stationary phase. By carefully controlling the composition of the mobile phase (a mixture of an aqueous buffer and an organic solvent), the retention time of the analyte can be modulated to achieve optimal separation from impurities and other matrix components.

Quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength. The benzoic acid and sulfonamide functional groups in the molecule contain chromophores that absorb UV radiation. The area of the chromatographic peak corresponding to the analyte is directly proportional to its concentration in the sample.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18.2 MΩ·cm)

  • 0.22 µm syringe filters

Instrumentation
  • HPLC system equipped with a binary pump, autosampler, column oven, and UV-Vis detector.

  • Analytical balance (0.01 mg readability)

  • pH meter

  • Vortex mixer

  • Sonicator

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 30% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 235 nm and 270 nm

Rationale for Parameter Selection:

  • C18 Column: A C18 column is a versatile and widely used stationary phase that provides good retention for moderately polar compounds like the target analyte.

  • Mobile Phase: A mixture of water and acetonitrile is a common mobile phase for RP-HPLC. The addition of 0.1% formic acid helps to control the ionization of the carboxylic acid group, leading to better peak shape and reproducibility.

  • Gradient Elution: A gradient is employed to ensure efficient elution of the analyte and any potential impurities with varying polarities, leading to a shorter run time and improved peak resolution.

  • UV Detection: The aromatic ring and sulfonamide group suggest UV absorbance in the lower to mid-UV range. Wavelengths of 235 nm and 270 nm are chosen to ensure high sensitivity and specificity.[9][10]

Preparation of Solutions

3.4.1. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask.

  • Dissolve the standard in methanol and sonicate for 5 minutes to ensure complete dissolution.

  • Make up the volume to the mark with methanol. This solution should be stored at 2-8 °C and protected from light.

3.4.2. Working Standard Solutions

Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions: 70% A, 30% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

3.4.3. Sample Preparation

The sample preparation procedure will depend on the matrix. For a simple purity assessment of a raw material:

  • Accurately weigh approximately 10 mg of the test sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with methanol.

  • Further dilute an aliquot of this solution with the mobile phase to a final concentration within the calibration range (e.g., 50 µg/mL).

  • Filter the final solution through a 0.22 µm syringe filter before injection.

Method Validation

The analytical method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2][3][4] The following validation characteristics were evaluated:

Specificity

Specificity was demonstrated by injecting a blank (mobile phase), a solution of the reference standard, and a sample solution. The chromatograms were compared to ensure that there were no interfering peaks at the retention time of this compound.

Linearity

The linearity of the method was evaluated by analyzing six concentrations of the reference standard ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be greater than 0.999.

Accuracy

Accuracy was determined by performing recovery studies. A known amount of the reference standard was spiked into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration). The percentage recovery was calculated.

Precision

Precision was evaluated at two levels:

  • Repeatability (Intra-day precision): Six replicate injections of the same standard solution were performed on the same day.

  • Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst to assess the reproducibility of the method.

The relative standard deviation (RSD) for the peak areas should be less than 2%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

Robustness

The robustness of the method was assessed by making small, deliberate variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

The system suitability parameters (e.g., retention time, peak area, tailing factor) were monitored to ensure they remained within acceptable limits.

Data Presentation

Table 1: System Suitability Parameters
ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
%RSD of Peak Area (for 6 replicate injections)≤ 2.0%
Table 2: Summary of Validation Results (Example Data)
Validation ParameterResult
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Repeatability (%RSD) < 1.0%
Intermediate Precision (%RSD) < 1.5%
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

Visualizations

Experimental Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Stock Prepare Standard Stock Solution (1000 µg/mL) Working_Standards Prepare Working Standard Solutions (1-100 µg/mL) Standard_Stock->Working_Standards Injection Inject Samples and Standards into HPLC System Working_Standards->Injection Sample_Prep Prepare and Dilute Test Sample Sample_Prep->Injection Separation Chromatographic Separation on C18 Column Injection->Separation Detection UV Detection at 235/270 nm Separation->Detection Integration Integrate Peak Areas Detection->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Calculate Analyte Concentration Calibration->Quantification

Caption: Experimental workflow for the quantification of this compound.

Chemical_Structure struct This compound

Caption: Chemical structure of this compound.

Conclusion

The HPLC method described in this application note is a specific, accurate, precise, and robust method for the quantification of this compound. The method has been validated according to ICH guidelines, demonstrating its suitability for routine analysis in a quality control or research and development environment. This detailed protocol and the supporting validation data provide a comprehensive guide for scientists and researchers, enabling them to implement this method with confidence.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC - NIH. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Quality Guidelines. ICH. [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. [Link]

  • Sulfonamide Antibiotics Analyzed with HPLC- AppNote. MicroSolv. [Link]

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. [Link]

  • This compound [P99047]. ChemUniverse. [Link]

  • HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. [Link]

Sources

Application Note: 3-Fluoro-4-(methylsulfonamido)benzoic acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Notice to the Reader: Comprehensive searches of scientific literature and supplier databases have revealed that 3-Fluoro-4-(methylsulfonamido)benzoic acid is primarily documented as a chemical intermediate for organic synthesis. Currently, there is a notable absence of published research detailing its direct application in cell-based assays, including specific biological targets or established protocols. This document outlines the theoretical potential and general methodologies that could be adapted for its study, based on the properties of structurally related compounds. All protocols provided are generalized templates and would require substantial optimization and validation.

Introduction: A Chemical Building Block with Research Potential

This compound is a fluorinated aromatic carboxylic acid.[1] Its chemical structure suggests potential for biological activity, as fluorination and sulfonamide groups are common motifs in pharmacologically active molecules. Fluorine substitution can enhance metabolic stability and binding affinity, while sulfonamides are a well-established class of compounds with a broad range of therapeutic applications.

While direct biological data is not yet available, its role as a key intermediate in the synthesis of potential enzyme inhibitors and receptor antagonists suggests that it could be a valuable tool in drug discovery and chemical biology research.[2] This application note will, therefore, provide a speculative framework for researchers interested in exploring the cellular effects of this compound.

Physicochemical Properties & Compound Handling

A solid understanding of the compound's properties is crucial for accurate and reproducible assay results.

PropertyValueSource
CAS Number 716361-59-0[1]
Molecular Formula C8H8FNO4S[1]
Molecular Weight 233.22 g/mol [1]
Purity Typically ≥95%[1]

Stock Solution Preparation (General Protocol):

  • Solvent Selection: Due to the carboxylic acid and sulfonamide moieties, solubility in aqueous buffers at neutral pH may be limited. Initial solubility testing in DMSO or ethanol is recommended.

  • Preparation: To prepare a 10 mM stock solution in DMSO, dissolve 2.33 mg of this compound in 1 mL of high-purity DMSO.

  • Storage: Aliquot the stock solution into small volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Hypothetical Cellular Applications & Assay Designs

Based on the structural features of this compound, several avenues of investigation in cell-based assays can be proposed.

General Cytotoxicity Assessment

Before investigating specific cellular mechanisms, it is essential to determine the compound's cytotoxic profile to establish a suitable concentration range for subsequent experiments.

Workflow for Cytotoxicity Profiling:

G cluster_0 Cell Seeding & Culture cluster_1 Compound Treatment cluster_2 Viability Assay cluster_3 Data Analysis seed Seed cells in 96-well plates incubate1 Incubate for 24h for cell adherence seed->incubate1 prepare_dilutions Prepare serial dilutions of the compound incubate1->prepare_dilutions treat_cells Add compound dilutions to cells prepare_dilutions->treat_cells incubate2 Incubate for 24-72h treat_cells->incubate2 add_reagent Add viability reagent (e.g., MTT, resazurin) incubate2->add_reagent incubate3 Incubate as per manufacturer's protocol add_reagent->incubate3 read_plate Measure absorbance/fluorescence incubate3->read_plate calculate_viability Calculate % viability vs. vehicle control read_plate->calculate_viability plot_curve Plot dose-response curve and determine IC50 calculate_viability->plot_curve

Caption: Workflow for determining the cytotoxicity of a test compound.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed a cell line of interest (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, starting from a high concentration (e.g., 1 mM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and no-cell control wells. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Screening for Anti-inflammatory Activity

The sulfonamide moiety is present in several anti-inflammatory drugs. Therefore, screening for anti-inflammatory properties is a logical starting point.

Potential Pathway of Investigation:

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines Compound 3-Fluoro-4-(methylsulfonamido) benzoic acid Compound->NFkB

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Protocol: Measuring Nitric Oxide Production in RAW 264.7 Macrophages

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate overnight.

  • Pre-treatment: Treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulation: Induce inflammation by adding 1 µg/mL of lipopolysaccharide (LPS) to the wells. Include control wells with cells only, cells + LPS, and cells + compound only.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (NED solution) and incubate for another 10 minutes.

  • Measurement: Read the absorbance at 540 nm.

  • Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. A reduction in nitrite levels in the presence of the compound and LPS, compared to LPS alone, would suggest anti-inflammatory activity.

Future Directions & Validating Hits

Should initial screening assays yield positive results, further investigation would be warranted:

  • Target Identification: Employ techniques such as chemical proteomics or thermal shift assays to identify the direct cellular binding partners of the compound.

  • Mechanism of Action Studies: Utilize reporter assays (e.g., NF-κB luciferase reporter assay), Western blotting for key signaling proteins (e.g., phosphorylated IκBα, p65), and qPCR for inflammatory gene expression to elucidate the mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to understand the contribution of different functional groups to its biological activity.

Conclusion

While this compound is currently positioned as a synthetic intermediate, its structural features suggest a potential for biological activity that is yet to be explored. The protocols and workflows outlined in this application note provide a foundational framework for researchers to begin investigating the cellular effects of this compound. It is imperative to reiterate that these are general templates that will require significant empirical validation and optimization.

References

[2] MySkinRecipes. (n.d.). 3-Fluoro-4-(methylsulfonyl)benzoic Acid. Retrieved from [Link]

[1] ChemUniverse. (n.d.). This compound [P99047]. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging 3-Fluoro-4-(methylsulfonamido)benzoic Acid in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy for the identification of high-quality lead compounds, offering an efficient alternative to traditional high-throughput screening.[1][2] This guide provides an in-depth technical overview of the strategic application of 3-Fluoro-4-(methylsulfonamido)benzoic acid , a versatile fragment, in FBDD campaigns. We will explore the chemical rationale for its use, its physicochemical properties, and detailed protocols for its application in common fragment screening techniques. The causality behind experimental choices will be emphasized to provide a framework for robust and self-validating study design.

Introduction: The Rationale for this compound in FBDD

The selection of fragments for a screening library is a critical determinant of success in any FBDD program.[3] Fragments should be small, possess low molecular complexity, and exhibit adequate solubility to allow for the detection of weak binding affinities.[4] this compound embodies several key features that make it an attractive candidate for inclusion in a fragment library.

  • Fluorine Substitution: The presence of a fluorine atom is advantageous for several reasons. It can enhance binding affinity through favorable interactions with the protein target and improve metabolic stability and pharmacokinetic properties in later-stage compounds.[5] Crucially, the fluorine atom serves as a sensitive reporter for ¹⁹F-NMR spectroscopy, a powerful technique for fragment screening.[1][2]

  • Sulfonamide Moiety: The sulfonamide group is a key pharmacophore, capable of acting as a hydrogen bond donor and acceptor. This allows for the formation of crucial interactions with protein backbones and side chains, providing a strong anchor point for fragment binding.

  • Benzoic Acid Scaffold: The benzoic acid core provides a rigid scaffold that can be readily functionalized, allowing for straightforward chemical elaboration of the fragment hit into a more potent lead compound. The carboxylic acid can also participate in important ionic or hydrogen bonding interactions within a protein's binding site.

Physicochemical Properties of this compound
PropertyValueSource
CAS Number 716361-59-0[6]
Molecular Formula C₈H₈FNO₄S[6]
Molecular Weight 233.22 g/mol [6]
Purity ≥95%[6]

Experimental Workflows: Screening and Validation

The successful identification of a fragment hit requires a cascade of sensitive biophysical techniques to detect and validate the weak binding events characteristic of fragments.[7] Below, we outline a comprehensive workflow for the screening and validation of this compound.

FBDD_Workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_optimization Lead Optimization NMR ¹⁹F-NMR Spectroscopy ITC Isothermal Titration Calorimetry (ITC) NMR->ITC Identified Hit SPR Surface Plasmon Resonance (SPR) SPR->ITC Identified Hit TSA Thermal Shift Assay (TSA) TSA->ITC Identified Hit Xray X-ray Crystallography ITC->Xray Affinity Confirmed SAR Structure-Activity Relationship (SAR) Xray->SAR Structural Data

Caption: A representative workflow for an FBDD campaign utilizing this compound.

Primary Screening: Identifying Potential Binders

The initial screening phase aims to identify fragments that interact with the target protein. Due to the weak affinities of fragments, highly sensitive techniques are required.

The fluorine atom in this compound makes ¹⁹F-NMR an ideal primary screening method. Changes in the fluorine chemical shift upon addition of the target protein indicate binding.

Materials:

  • Target protein (e.g., 50 µM in a suitable buffer)

  • This compound stock solution (e.g., 100 mM in DMSO-d₆)

  • NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4, with 10% D₂O)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare a protein sample by buffer-exchanging the target protein into the NMR buffer.

    • Prepare a stock solution of the fragment in DMSO-d₆.

    • Add the fragment stock solution to the protein sample to a final concentration of 200-500 µM. Ensure the final DMSO concentration is below 1%.

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹⁹F-NMR spectrum of the fragment in the absence of the protein (reference spectrum).

    • Acquire a one-dimensional ¹⁹F-NMR spectrum of the fragment in the presence of the protein.

  • Data Analysis:

    • Compare the chemical shift of the fluorine signal in the presence and absence of the protein. A significant chemical shift perturbation (CSP) is indicative of binding.

    • The magnitude of the CSP can provide a qualitative measure of binding affinity.

Causality: The chemical environment of the fluorine nucleus is highly sensitive to its surroundings. Upon binding to a protein, this environment changes, leading to a detectable shift in its resonance frequency. This makes ¹⁹F-NMR a very sensitive and reliable method for detecting weak binding events.[2]

SPR is a label-free technique that can detect binding events in real-time, providing kinetic information about the interaction.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Target protein

  • Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0)

  • Running buffer (e.g., PBS with 0.05% Tween-20)

  • This compound solutions at various concentrations

Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface using a standard amine coupling kit.

    • Immobilize the target protein to the chip surface.

    • Deactivate any remaining active groups.

  • Binding Analysis:

    • Prepare a dilution series of the fragment in running buffer.

    • Inject the fragment solutions over the immobilized protein surface, followed by a dissociation phase with running buffer.

    • A concentration-dependent increase in the response signal indicates binding.

  • Data Analysis:

    • Fit the sensorgrams to a suitable binding model to determine the association (kₐ) and dissociation (kₑ) rate constants, and the equilibrium dissociation constant (Kₑ).

Causality: SPR measures changes in the refractive index at the sensor chip surface. When the fragment binds to the immobilized protein, the mass at the surface increases, causing a change in the refractive index that is proportional to the amount of bound fragment. This allows for the quantitative analysis of binding kinetics and affinity.

Hit Validation: Confirming and Characterizing the Interaction

Once a hit is identified in the primary screen, it is crucial to validate the interaction using an orthogonal method and to obtain structural information to guide lead optimization.

ITC is considered the gold standard for characterizing binding thermodynamics. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kₑ), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Materials:

  • ITC instrument

  • Target protein (e.g., 20-50 µM in ITC buffer)

  • This compound (e.g., 200-500 µM in the same buffer)

Procedure:

  • Sample Preparation:

    • Dialyze both the protein and the fragment against the same buffer to minimize buffer mismatch effects.

    • Load the protein into the sample cell and the fragment into the injection syringe.

  • Titration:

    • Perform a series of injections of the fragment into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat pulses and fit the data to a suitable binding model to determine the thermodynamic parameters of the interaction.

Causality: The binding of a ligand to a protein is accompanied by a change in enthalpy. ITC directly measures this heat change, providing a complete thermodynamic profile of the interaction. This allows for the unambiguous confirmation of binding and the accurate determination of binding affinity.

Obtaining a high-resolution crystal structure of the protein-fragment complex is invaluable for understanding the binding mode and for guiding structure-based drug design.

Materials:

  • Crystallization-grade target protein

  • Crystallization screens and reagents

  • This compound

  • X-ray diffraction equipment

Procedure:

  • Protein Crystallization:

    • Screen for crystallization conditions of the target protein.

    • Optimize the conditions to obtain diffraction-quality crystals.

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer the protein crystals to a solution containing the fragment and allow it to diffuse into the crystal.

    • Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and collect X-ray diffraction data.

    • Process the data and solve the crystal structure of the protein-fragment complex.

Causality: X-ray crystallography provides a detailed three-dimensional map of the electron density of the protein and the bound fragment. This allows for the precise determination of the binding pose of the fragment, the specific interactions it makes with the protein, and the location of any nearby pockets that can be exploited for fragment growing or linking.

From Hit to Lead: The Path Forward

Once a validated hit with a known binding mode is in hand, the process of lead optimization begins. The goal is to elaborate the initial fragment into a more potent and drug-like molecule.

Hit_to_Lead cluster_start Initial Hit cluster_strategies Optimization Strategies cluster_end Outcome Hit This compound (Validated Hit) Growing Fragment Growing Hit->Growing Linking Fragment Linking Hit->Linking Merging Fragment Merging Hit->Merging Lead Potent Lead Compound Growing->Lead Linking->Lead Merging->Lead

Caption: Common strategies for evolving a fragment hit into a lead compound.

  • Fragment Growing: This strategy involves adding chemical functionality to the fragment to engage with adjacent pockets in the binding site. The structural information from X-ray crystallography is crucial for guiding this process.

  • Fragment Linking: If two different fragments are found to bind in close proximity, they can be chemically linked together to create a larger, higher-affinity molecule.

  • Fragment Merging: This approach involves combining the structural features of multiple overlapping fragment hits into a single, more potent compound.

Conclusion

This compound is a valuable tool in the arsenal of the medicinal chemist engaged in fragment-based drug design. Its unique combination of a fluorinated aromatic ring, a sulfonamide hydrogen bonding group, and a modifiable benzoic acid scaffold makes it a versatile starting point for the discovery of novel therapeutics. The protocols and workflows outlined in this guide provide a comprehensive framework for the effective application of this fragment in FBDD campaigns, from initial screening to the generation of promising lead compounds. By understanding the causality behind each experimental step, researchers can design robust and insightful studies that accelerate the drug discovery process.

References

  • ACS Publications. (n.d.). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. [Link]

  • Ciulli, A., & Abell, C. (2013). Design and generation of highly diverse fluorinated fragment libraries and their efficient screening with improved (19) F NMR methodology. Journal of Medicinal Chemistry, 56(21), 8421–8433. [Link]

  • MDPI. (n.d.). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. [Link]

  • Proteopedia. (2013). Fragment-Based Drug Discovery. [Link]

  • Fisher Scientific. (n.d.). Development of a Fluorine Labelled Fragment Library. [Link]

  • PMC. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. [Link]

  • ResearchGate. (n.d.). Approved drugs derived using the FBDD method. Sotorasib is an example.... [Link]

  • NIH. (2016). NMR-based platform for fragment-based lead discovery used in screening BRD4-targeted compounds. [Link]

  • PMC. (2011). Route to three-dimensional fragments using diversity-oriented synthesis. [Link]

  • Frontiers. (n.d.). Application of Fragment-Based Drug Discovery to Versatile Targets. [Link]

  • ChemUniverse. (n.d.). This compound [P99047]. [Link]

  • NIH. (n.d.). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

  • Wikipedia. (n.d.). Fragment-based lead discovery. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-4-(methylsulfonamido)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-4-(methylsulfonamido)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. Our goal is to empower you with the knowledge to improve your yield, purity, and overall success in preparing this valuable compound.

Overview of the Synthesis

The most common and direct route to synthesize this compound is through the N-sulfonylation of 4-amino-3-fluorobenzoic acid with methanesulfonyl chloride. This reaction involves the nucleophilic attack of the amino group on the electrophilic sulfur atom of the methanesulfonyl chloride, forming a stable sulfonamide bond. The presence of a base is crucial to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[1]

Below is a visual representation of the synthetic workflow:

Synthesis_Workflow Synthetic Workflow for this compound cluster_start Starting Materials cluster_reaction N-Sulfonylation Reaction cluster_workup Workup and Purification cluster_product Final Product 4-amino-3-fluorobenzoic_acid 4-Amino-3-fluorobenzoic acid Reaction_Vessel Reaction in Anhydrous Solvent (e.g., DCM, THF) 4-amino-3-fluorobenzoic_acid->Reaction_Vessel Methanesulfonyl_chloride Methanesulfonyl chloride Methanesulfonyl_chloride->Reaction_Vessel Base Base (e.g., Pyridine, Triethylamine) Base->Reaction_Vessel Aqueous_Workup Aqueous Workup (Acid/Base Washes) Reaction_Vessel->Aqueous_Workup Reaction Completion Purification Purification (Recrystallization or Chromatography) Aqueous_Workup->Purification Final_Product This compound Purification->Final_Product

Caption: A high-level overview of the synthesis of this compound.

Detailed Experimental Protocol

This protocol provides a robust starting point for the N-sulfonylation of 4-amino-3-fluorobenzoic acid.

Materials and Reagents

ReagentFormulaMW ( g/mol )Molarity/PurityAmount (mmol)Equivalents
4-Amino-3-fluorobenzoic acidC₇H₆FNO₂155.13≥98%101.0
Methanesulfonyl chlorideCH₃SO₂Cl114.55≥99%111.1
Pyridine (anhydrous)C₅H₅N79.10≥99.8%202.0
Dichloromethane (DCM, anhydrous)CH₂Cl₂84.93≥99.8%--
1 M Hydrochloric acidHCl36.461 M--
Saturated Sodium BicarbonateNaHCO₃84.01Saturated--
BrineNaCl58.44Saturated--
Anhydrous Magnesium SulfateMgSO₄120.37Anhydrous--

Step-by-Step Procedure

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-3-fluorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base: To the stirred solution, add anhydrous pyridine (2.0 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the cooled and stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the complete addition of methanesulfonyl chloride, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or flash column chromatography on silica gel to obtain the pure this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Troubleshooting_Guide Troubleshooting Decision Tree Start Problem Encountered Low_Yield Low Yield Start->Low_Yield Incomplete_Reaction Incomplete Reaction Start->Incomplete_Reaction Side_Products Side Products Observed Start->Side_Products Purification_Issues Purification Issues Start->Purification_Issues Check_Reagents Ensure anhydrous reagents and solvents. Moisture can hydrolyze methanesulfonyl chloride. Low_Yield->Check_Reagents Possible Cause Optimize_Conditions Increase reaction time or slightly increase temperature. Ensure efficient stirring. Low_Yield->Optimize_Conditions Possible Cause Insufficient_Base Ensure at least 2 equivalents of base are used to neutralize HCl and drive the reaction. Incomplete_Reaction->Insufficient_Base Possible Cause Reactivity_Issue Consider a more potent activating agent for the carboxylic acid if acylation is the issue, though less likely here. Incomplete_Reaction->Reactivity_Issue Possible Cause Di_sulfonylation Use a stoichiometric amount of methanesulfonyl chloride (1.0-1.1 eq). [6] Add it slowly at 0 °C. Side_Products->Di_sulfonylation Possible Side Product Carboxylic_Reaction This is less likely under these conditions. If observed, consider protecting the carboxylic acid as an ester. Side_Products->Carboxylic_Reaction Possible Side Product Co_elution Ensure thorough aqueous workup to remove pyridine hydrochloride. [6] Optimize chromatography solvent system. Purification_Issues->Co_elution Problem Solubility_Problems The product may have limited solubility. For recrystallization, test various solvent systems. For chromatography, a polar solvent system may be needed. Purification_Issues->Solubility_Problems Problem

Caption: A decision tree for troubleshooting common issues in the synthesis.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in this synthesis can often be attributed to several factors:

  • Moisture Contamination: Methanesulfonyl chloride is highly reactive towards water.[2][3] Any moisture in your reagents or solvent will lead to its hydrolysis, reducing the amount available to react with your amine.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Handle methanesulfonyl chloride in a dry, inert atmosphere.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time and monitor carefully by TLC. A slight increase in temperature (e.g., to 40 °C) after the initial addition at 0 °C may also help, but be cautious as this can also promote side reactions.

  • Sub-optimal Base: While pyridine is commonly used, other bases can be considered.

    • Solution: Triethylamine is another common choice.[1] For weakly nucleophilic amines, N-methylimidazole has been shown to be effective.[4]

  • Loss during Workup/Purification: The product may be partially soluble in the aqueous layers during workup, or there may be losses during purification.

    • Solution: Ensure proper phase separation during extractions. Minimize the number of purification steps if possible. For recrystallization, carefully select a solvent system that provides good recovery.

Q2: I am observing the formation of a significant amount of a non-polar byproduct. What could it be and how can I prevent it?

A2: A common non-polar byproduct in the sulfonylation of primary amines is the di-sulfonated product.[1] This occurs when the initially formed sulfonamide is deprotonated by the base, and the resulting anion reacts with another molecule of methanesulfonyl chloride.

  • Prevention:

    • Stoichiometry: Use a stoichiometric amount of methanesulfonyl chloride (1.0-1.1 equivalents).[1]

    • Slow Addition: Add the methanesulfonyl chloride slowly and dropwise at 0 °C. This keeps its instantaneous concentration low, favoring reaction with the more nucleophilic primary amine over the sulfonamide anion.

    • Choice of Base: A bulky base may sterically hinder the formation of the di-sulfonated product.

Q3: The reaction seems to be stalled, with a significant amount of starting material remaining even after prolonged reaction time. What should I do?

A3: A stalled reaction could be due to a few reasons:

  • Insufficient Base: The reaction generates HCl, which can protonate the starting amine, rendering it non-nucleophilic. If there is not enough base to neutralize the HCl, the reaction will stop.

    • Solution: Ensure you are using at least 2 equivalents of pyridine or triethylamine.[1]

  • Deactivated Starting Material: While the amino group is activating, the carboxylic acid and fluorine are electron-withdrawing, which can reduce the nucleophilicity of the amine.

    • Solution: As mentioned, a slight increase in temperature after the initial addition may be necessary. You could also consider a more reactive sulfonylating agent, although methanesulfonyl chloride is generally very reactive.[5]

  • Poor Solubility: If the starting material is not fully dissolved, the reaction will be slow.

    • Solution: Ensure you are using a sufficient volume of anhydrous solvent. If solubility in DCM is an issue, anhydrous tetrahydrofuran (THF) is a viable alternative.[1]

Q4: I am having difficulty purifying the final product. What are some tips for purification?

A4: Purification can be challenging due to the presence of both acidic (carboxylic acid) and sulfonamide functional groups.

  • Recrystallization: This is often the preferred method for obtaining highly pure material. Experiment with different solvent systems. A polar solvent like ethanol, isopropanol, or a mixture of ethanol and water may be effective.

  • Column Chromatography:

    • Solvent System: A polar solvent system will likely be required. A gradient of ethyl acetate in hexanes, potentially with a small amount of acetic acid (e.g., 1%) to keep the carboxylic acid protonated and improve peak shape, is a good starting point.

    • Co-elution with Pyridine Salts: If pyridine is used as the base, the pyridinium hydrochloride salt can be difficult to remove. The 1 M HCl wash during workup is critical for removing the bulk of the pyridine.[1] Ensure this wash is performed thoroughly.

  • Acid-Base Extraction: You can potentially use the acidic nature of the carboxylic acid for purification. Dissolve the crude product in a suitable organic solvent and extract with a weak base like saturated sodium bicarbonate solution. The product should move into the aqueous layer as its carboxylate salt. The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities, followed by acidification with HCl to precipitate the pure product, which can be collected by filtration.

Frequently Asked Questions (FAQs)

Q1: Why is pyridine or triethylamine used as a base? A1: These bases serve two primary functions: they act as a scavenger for the hydrochloric acid (HCl) that is generated during the reaction, and they can also act as a nucleophilic catalyst.[1] By neutralizing the HCl, they prevent the protonation of the starting amine, which would render it unreactive.

Q2: Is it necessary to protect the carboxylic acid group? A2: In most cases, it is not necessary to protect the carboxylic acid. Methanesulfonyl chloride is a "hard" electrophile and will preferentially react with the "softer" amine nucleophile. However, if you are experiencing side reactions involving the carboxylic acid (e.g., formation of a mixed anhydride), protection as a methyl or ethyl ester may be considered. This would, however, add extra steps to your synthesis (protection and deprotection).

Q3: Can I use other sulfonylating agents besides methanesulfonyl chloride? A3: Yes, other sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl), can be used to synthesize different sulfonamides. The reaction conditions would be similar.[5] Recently, visible-light-mediated methods using sulfonyl fluorides have also been developed as a milder alternative for sulfonylation.[6][7]

Q4: How stable is the final product, this compound? A4: Sulfonamides are generally very stable functional groups. They are resistant to hydrolysis under neutral and basic conditions.[8] Hydrolysis can occur under strongly acidic conditions and at elevated temperatures, but the product is generally stable under typical storage and handling conditions.[8][9][10][11][12]

Q5: What analytical techniques are suitable for characterizing the final product? A5: A combination of techniques should be used for full characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the key functional groups (carboxylic acid, sulfonamide, C-F bond).

  • Melting Point: To assess purity.

  • High-Performance Liquid Chromatography (HPLC): To determine purity with high accuracy.

References

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Central European Journal of Chemistry, 10(3), 855-864.
  • Wagenaar, A., & Engberts, J. B. F. N. (1975). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry, 40(24), 3533–3538.
  • Čejková, A., et al. (2013). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 52(15), 8871–8879.
  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439.
  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Wang, X., et al. (2022). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry, 10, 966581.
  • BenchChem. (2025). Methanesulfonamide: A Versatile Building Block in Modern Organic Synthesis.
  • PrepChem. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid.
  • Global Scientific Journal. (2019). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • Wikipedia. (n.d.). Methanesulfonyl chloride.
  • BOC Sciences. (n.d.).
  • Study.com. (n.d.).
  • Google Patents. (n.d.). A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid.
  • BLD Pharm. (n.d.). 716361-59-0|this compound.
  • ChemUniverse. (n.d.). This compound [P99047].
  • Wang, X., et al. (2022). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. PMC - NIH.
  • MySkinRecipes. (n.d.). 3-Fluoro-4-(methylsulfonyl)benzoic Acid.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
  • Mao, L., et al. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Synlett, 2011(1), 129-133.
  • Ossila. (n.d.). 3-Fluoro-4-(trifluoromethyl)benzoic acid | CAS 115754-21-7.
  • ResearchGate. (n.d.). 3-Fluoro-4-methylbenzoic acid.
  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. PMC - NIH.
  • BenchChem. (2025).
  • BenchChem. (2025). Overcoming solubility challenges of N-Acryloyl-p-aminobenzoic Acid.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
  • Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)
  • Biochemical significance of the competition between p-aminobenzoic acid and the sulphonamides. PubMed.
  • A Series of New Sulfonamides Which Are Unaffected by p-Aminobenzoic Acid. PMC - NIH.
  • p-FLUOROBENZOIC ACID. Organic Syntheses.
  • 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfon
  • What are the industrial preparation method of fluoro benzoic acid?. Quora.
  • INCREASED SYNTHESIS OF p-AMINOBENZOIC ACID ASSOCIATED WITH THE DEVELOPMENT OF SULFONAMIDE RESISTANCE IN STAPHYLOCOCCUS AUREUS. PubMed.
  • Preparation method of 3-fluoro-4-methylbenzonitrile.
  • 3-Fluoro-4-methoxybenzoic acid(403-20-3) 13C NMR spectrum. ChemicalBook.
  • N-(2-FLUOROPHENYL)METHANESULFONAMIDE 9& synthesis. ChemicalBook.
  • Identification and synthesis of metabolites of the new 4.
  • N-[4-(2-formylphenoxy)phenyl]methanesulfonamide | C14H13NO4S | CID - PubChem.

Sources

identifying side products in 3-Fluoro-4-(methylsulfonamido)benzoic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: 3-Fluoro-4-(methylsulfonamido)benzoic acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Section 1: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, which is a valuable building block in pharmaceutical and agrochemical research.[1][2] The typical synthetic route involves the protection of an amino group, oxidation of a methyl group, and a sulfonylation reaction. The questions below tackle the most frequent challenges in this multi-step process.

Frequently Asked Questions (FAQs)
FAQ 1: My final product is showing a low melting point and broad NMR peaks. What is the likely cause?

A low melting point and broad nuclear magnetic resonance (NMR) peaks are classic indicators of impurities. In the synthesis of this compound, this is often due to residual starting materials or the presence of side products from incomplete reactions or competing reaction pathways. The most common culprits are unreacted 4-amino-3-fluorobenzoic acid or side products from the sulfonylation step.

It's crucial to employ analytical techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) to assess the purity of your product.[3] These methods can help you identify the number of components in your sample and guide purification efforts.[3]

FAQ 2: I'm observing a significant amount of a water-soluble byproduct after the sulfonylation step. What could it be?

The most probable water-soluble byproduct from a sulfonylation reaction using methanesulfonyl chloride is methanesulfonic acid.[4][5] This occurs when methanesulfonyl chloride reacts with water present in the reaction mixture.[4][5]

Causality: Methanesulfonyl chloride is highly sensitive to moisture.[5] Any residual water in your solvent, starting material, or glassware will lead to its hydrolysis, forming methanesulfonic acid and hydrochloric acid.[4][5] This not only consumes your reagent, reducing the yield of the desired product, but the acidic byproducts can also potentially lead to further degradation of your target molecule.

To prevent this, ensure all glassware is thoroughly dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Specific Side Products
Problem 1: Identification of an impurity with a mass of 155 g/mol in my final product.

An impurity with a mass-to-charge ratio (m/z) of 155 in the mass spectrum likely corresponds to the starting material, 4-amino-3-fluorobenzoic acid. This indicates an incomplete sulfonylation reaction.

Troubleshooting Protocol:

  • Reaction Monitoring: Use TLC or HPLC to monitor the reaction progress and ensure the complete consumption of the starting amine.[3]

  • Reagent Stoichiometry: Ensure you are using a sufficient excess of methanesulfonyl chloride (typically 1.1 to 1.5 equivalents) to drive the reaction to completion.

  • Base Selection: A non-nucleophilic base, such as triethylamine or pyridine, is essential to neutralize the HCl generated during the reaction without competing with the amine for the methanesulfonyl chloride.[6]

  • Temperature Control: Perform the addition of methanesulfonyl chloride at a low temperature (e.g., 0 °C) to control the exothermic reaction and then allow it to slowly warm to room temperature.[7]

Problem 2: My NMR spectrum shows signals corresponding to an aldehyde or alcohol.

The presence of aldehyde or alcohol functionalities suggests incomplete oxidation of the methyl group of the precursor, 3-fluoro-4-methylaniline or a protected version thereof.

Causality: The oxidation of a methyl group to a carboxylic acid proceeds through benzyl alcohol and benzaldehyde intermediates. If the oxidizing agent is not strong enough or the reaction time is insufficient, the oxidation may stop at these intermediate stages. For instance, the oxidation of 4-acetaminotoluene can yield 4-acetaminobenzaldehyde and 4-acetaminobenzoic acid.[8]

Troubleshooting Protocol:

  • Choice of Oxidant: Use a strong oxidizing agent such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under appropriate pH conditions.

  • Reaction Conditions: Ensure adequate reaction time and temperature to facilitate complete oxidation to the carboxylic acid.

  • Monitoring: Monitor the disappearance of the intermediate aldehyde and alcohol signals by TLC or in-process NMR.

Problem 3: I am seeing evidence of a bis-sulfonylated byproduct.

While less common with a secondary amine, if the reaction conditions are too harsh or if there's a large excess of methanesulfonyl chloride, you might observe the formation of a bis-sulfonylated product where the sulfonamide nitrogen is further reacted. However, methanesulfonamides are generally very resistant to hydrolysis and further reaction under both acidic and basic conditions.[7][9] More likely is the sulfonylation of other nucleophilic sites if present in the starting material.

Preventative Measures:

  • Carefully control the stoichiometry of methanesulfonyl chloride.

  • Maintain a moderate reaction temperature.

  • Ensure the amino group is the most nucleophilic site available for reaction.

Summary of Potential Side Products and their Identification
Side Product Formation Pathway Analytical Identification (Expected Signals)
4-amino-3-fluorobenzoic acidIncomplete sulfonylation of the starting amine.MS: m/z = 155. ¹H NMR: Presence of characteristic aromatic signals of the starting material.
Methanesulfonic acidHydrolysis of methanesulfonyl chloride.[4]Highly water-soluble. Will not typically be seen in the organic extract after workup. Can be detected in the aqueous layer by pH change or ion chromatography.
3-Fluoro-4-(methylsulfonamido)benzaldehydeIncomplete oxidation of the methyl group.MS: m/z corresponding to the aldehyde. ¹H NMR: Aldehyde proton signal (~9-10 ppm). IR: Carbonyl stretch (~1700 cm⁻¹).
3-Fluoro-4-(methylsulfonamido)benzyl alcoholIncomplete oxidation of the methyl group.MS: m/z corresponding to the alcohol. ¹H NMR: Benzylic CH₂ signal and hydroxyl proton signal.

Section 2: Experimental Protocols & Workflows

Protocol 1: General Procedure for the Sulfonylation of 4-amino-3-fluorobenzoic acid

This protocol outlines a standard method for the synthesis of this compound.

Materials:

  • 4-amino-3-fluorobenzoic acid

  • Methanesulfonyl chloride

  • Pyridine or Triethylamine

  • Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-amino-3-fluorobenzoic acid in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine or triethylamine (1.5 - 2.0 equivalents) to the solution and stir.

  • Slowly add methanesulfonyl chloride (1.1 - 1.3 equivalents) dropwise to the cooled solution.[7]

  • Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature.

  • Monitor the reaction progress by TLC or HPLC.[3]

  • Upon completion, quench the reaction by adding 1M HCl to neutralize the excess base.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography.

Workflow for Side Product Identification

G cluster_0 Initial Synthesis & Workup cluster_1 Purity Assessment cluster_2 Impurity Identification cluster_3 Process Optimization A Crude Product Mixture B TLC / HPLC Analysis A->B C Pure? B->C D Final Product C->D C->D No J Final Product C->J C->J Yes E LC-MS Analysis D->E F NMR Spectroscopy (¹H, ¹³C) D->F G Structure Elucidation E->G F->G H Identify Root Cause G->H I Modify Reaction Conditions H->I I->A Re-run Synthesis

Caption: Workflow for identifying and addressing impurities.

Reaction Pathway and Potential Side Reactions

G cluster_0 Main Reaction Pathway cluster_1 Side Reactions A 4-amino-3-fluorobenzoic acid B This compound A->B + CH₃SO₂Cl + Base E Starting Material (Unreacted) A->E Incomplete Reaction C CH₃SO₂Cl D Methanesulfonic acid C->D + H₂O (Hydrolysis)

Caption: Desired reaction and common side reactions.

References

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
  • BenchChem. (n.d.). Exploring the Reactivity: Methanesulfonyl Chloride in Chemical Transformations.
  • Wikipedia. (2023). Methanesulfonyl chloride.
  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid.
  • Pharmaffiliates. (n.d.). Sulfonamide-impurities.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Electrophilicity of Methanesulfonyl Chloride.
  • ResearchGate. (n.d.). Chemical reactions on polysaccharides, 5. Reaction of mesyl chloride with pullulan.
  • BenchChem. (n.d.). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
  • ChemUniverse. (n.d.). This compound [P99047].
  • Gadani, K., Tak, P., Mehta, M., & Shorgar, N. (n.d.). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology.
  • (n.d.). KINETICS AND PRODUCTS OF 4-AMINOTOLUENE OXIDIZATION BY OZONE IN THE LIQUID PHASE.
  • Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • PubChem. (n.d.). 3-Fluoro-4-methoxybenzoic acid.
  • BLD Pharm. (n.d.). This compound.
  • Wikipedia. (2023). Sulfonamide.
  • (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Chem-Impex. (n.d.). 3-Fluoro-4-methylbenzoic acid.
  • Ossila. (n.d.). 3-Fluoro-4-(trifluoromethyl)benzoic acid | CAS 115754-21-7.
  • ResearchGate. (n.d.). (PDF) 3-Fluoro-4-methylbenzoic acid.
  • MDPI. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics.

Sources

Technical Support Center: Crystallization of 3-Fluoro-4-(methylsulfonamido)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 3-Fluoro-4-(methylsulfonamido)benzoic acid (Product Number: P99047).[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystals of this compound. Drawing from established principles of crystallization and extensive field experience, this document provides in-depth troubleshooting advice and answers to frequently asked questions.

I. Introduction to Crystallization of this compound

This compound is a molecule that presents unique crystallization challenges due to its structural features: a carboxylic acid group, a sulfonamide linkage, and a fluorinated aromatic ring.[1] These functional groups can participate in various intermolecular interactions, including strong hydrogen bonding, which can lead to polymorphism—the existence of multiple crystal forms.[2][3][4] Furthermore, the presence of both polar (carboxylic acid, sulfonamide) and non-polar (aromatic ring) regions requires careful solvent selection to achieve optimal solubility for crystallization.[5]

This guide will help you to:

  • Select appropriate solvent systems.

  • Troubleshoot common issues like oiling out, low yield, and poor crystal quality.

  • Understand and control polymorphism.

  • Develop a robust and reproducible crystallization process.

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the crystallization of this compound in a question-and-answer format.

Q1: My compound is "oiling out" or precipitating as an amorphous solid instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute's concentration exceeds its solubility limit to such a high degree that it separates from the solution as a liquid phase before it has time to nucleate and grow into an ordered crystalline structure. This is often a result of rapid supersaturation.

Causality:

  • Rapid Cooling: Cooling the solution too quickly can cause the solubility to drop dramatically, leading to a highly supersaturated state where amorphous precipitation is kinetically favored over ordered crystal growth.

  • Poor Solvent Choice: The chosen solvent may have too high a solvating power, even at lower temperatures, preventing the molecules from organizing into a crystal lattice. Conversely, a very poor solvent can cause the compound to crash out of solution immediately.

  • High Impurity Levels: Impurities can interfere with the crystal lattice formation, disrupting the nucleation and growth processes and promoting the formation of an oil or amorphous solid.[6][7][8]

Solutions:

  • Optimize the Cooling Rate: Employ a slower, more controlled cooling profile. A gradual decrease in temperature allows the system to remain in the metastable zone for a longer period, favoring controlled crystal growth over amorphous precipitation.

  • Solvent/Anti-solvent System: A powerful technique is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a miscible "anti-solvent" (in which it is poorly soluble) until turbidity is observed.[9] This method allows for fine control over the generation of supersaturation.

  • Seeding: Introduce a small amount of previously obtained crystalline material (seed crystals) into the slightly supersaturated solution. This provides a template for crystal growth and can bypass the kinetic barrier of primary nucleation.[10]

  • Re-evaluate Solvent System: Experiment with different solvents or solvent mixtures. A solvent system with intermediate polarity might be more suitable. For molecules with both polar and non-polar groups, like the target compound, solvent mixtures can be effective.[5]

Q2: I'm getting a very low yield of crystals. How can I improve my recovery?

A2: Low yield is typically due to the compound having significant solubility in the mother liquor at the final isolation temperature or using an excessive amount of solvent.

Causality:

  • High Solubility at Low Temperatures: The chosen solvent may still be too effective at keeping the compound dissolved, even after cooling.

  • Insufficient Cooling: Not cooling the solution to a low enough temperature can leave a substantial amount of the product in solution.

  • Excessive Solvent: Using more solvent than necessary to dissolve the compound at high temperatures will result in a lower concentration upon cooling, reducing the driving force for crystallization.

Solutions:

Potential CauseSuggested SolutionScientific Rationale
High solubility in the chosen solvent at low temperature.Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[10]This maximizes the supersaturation generated upon cooling, driving more of the compound out of solution.
Insufficient cooling of the solution.Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize precipitation.[10]Le Chatelier's principle applied to solubility; lowering the temperature decreases the solubility of most solids.
Using an excessive amount of solvent.Use the minimum amount of hot solvent required to fully dissolve the compound.[10]This creates a more concentrated solution, leading to a higher degree of supersaturation upon cooling and thus a greater yield.
Premature crystallization during hot filtration.Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the solution from cooling and crystallizing prematurely.Maintaining the temperature above the saturation point during filtration ensures the compound remains in solution until the cooling step.
Q3: The crystals I'm obtaining are very small, needle-like, or agglomerated. How can I get larger, more well-defined crystals?

A3: Crystal morphology is a direct result of the kinetics of the crystallization process. Small, needle-like, or agglomerated crystals often indicate rapid nucleation and/or uncontrolled growth.

Causality:

  • High Supersaturation: A very high level of supersaturation leads to a burst of nucleation, resulting in a large number of small crystals competing for the available solute.

  • Rapid Cooling/Anti-solvent Addition: As with oiling out, fast changes in conditions favor nucleation over growth.

  • Impurities: Certain impurities can selectively adsorb to specific crystal faces, inhibiting growth in certain directions and leading to undesirable habits like needles.[7][8]

Solutions:

  • Control Supersaturation:

    • Slow Cooling: A slower cooling rate reduces the maximum level of supersaturation, allowing for fewer nuclei to form and grow larger.

    • Slow Anti-solvent Addition: Add the anti-solvent dropwise with vigorous stirring to maintain a uniform, low level of supersaturation.

  • Slurry Experiment (Ostwald Ripening): Hold the crystallized material as a slurry (a mixture of crystals and mother liquor) at a constant temperature for an extended period. Over time, smaller, less stable crystals will dissolve and redeposit onto larger, more stable ones, resulting in a narrower size distribution and improved morphology.

  • Solvent Selection: The choice of solvent can significantly influence crystal habit.[11] Experiment with solvents that have different polarities and hydrogen bonding capabilities.

Q4: I am observing different crystal forms (polymorphs) in different batches. How can I control this?

A4: Polymorphism is common for sulfonamides and aromatic carboxylic acids. [9][12][13] Different polymorphs can have different physical properties, such as solubility and stability, making control essential for consistent product performance.

Causality:

  • Solvent System: The solvent can influence which polymorph is thermodynamically favored or kinetically preferred to nucleate.[11]

  • Cooling Rate & Temperature: The rate of cooling and the final crystallization temperature can determine which polymorph crystallizes. Slower cooling generally favors the most thermodynamically stable form.[10]

  • Supersaturation Level: Different polymorphs may nucleate at different levels of supersaturation.

Control Strategies:

  • Standardize Crystallization Conditions: Strictly control all parameters, including solvent choice, cooling rate, temperature, and agitation.

  • Seeding: This is the most effective way to ensure the formation of a specific polymorph. Introduce seed crystals of the desired form into the supersaturated solution to direct the crystallization outcome.[9]

  • Characterization: It is crucial to characterize the obtained crystals using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to identify the polymorphic form.

III. Experimental Protocols

Protocol 1: General Cooling Crystallization
  • Solvent Screening: In small vials, test the solubility of this compound in a range of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, and water) at room temperature and at an elevated temperature (near the solvent's boiling point). A good solvent will show low solubility at room temperature and high solubility when heated.

  • Dissolution: In an appropriately sized flask, add the crude this compound and the minimum amount of the chosen hot solvent required for complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with filter paper into a clean, pre-heated flask.

  • Cooling: Allow the solution to cool slowly to room temperature. For even slower cooling, place the flask in an insulated container.

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Anti-solvent Crystallization
  • Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent (e.g., acetone, ethanol).

  • Anti-solvent Addition: While stirring, slowly add a miscible "anti-solvent" (e.g., water, heptane) dropwise until the solution becomes persistently turbid.

  • Crystal Growth: If necessary, slightly warm the solution to redissolve the precipitate and then allow it to cool slowly. Alternatively, add a few more drops of the good solvent to clarify the solution before slow cooling.

  • Isolation: Collect the crystals by vacuum filtration, wash with a mixture of the solvent/anti-solvent, and dry under vacuum.

IV. Visualization of Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing common crystallization issues.

Crystallization_Troubleshooting Start Start: Crude Material Dissolution Dissolution in Hot Solvent Start->Dissolution Cooling Cooling & Crystallization Dissolution->Cooling Outcome Analyze Crystal Product Cooling->Outcome Good_Crystals Good Quality Crystals (Desired Yield & Purity) Outcome->Good_Crystals Success Oiling_Out Problem: Oiling Out / Amorphous Solid Outcome->Oiling_Out Issue Low_Yield Problem: Low Yield Outcome->Low_Yield Issue Bad_Morphology Problem: Poor Morphology (Needles/Fine Powder) Outcome->Bad_Morphology Issue Polymorphism Problem: Polymorphism Outcome->Polymorphism Issue TS_Oiling Troubleshoot Oiling Out: 1. Slower Cooling 2. Use Anti-solvent 3. Seeding Oiling_Out->TS_Oiling TS_Yield Troubleshoot Low Yield: 1. Check Solubility Curve 2. Use Less Solvent 3. Cool to Lower Temp. Low_Yield->TS_Yield TS_Morphology Troubleshoot Morphology: 1. Slower Cooling/Addition 2. Slurry Experiment 3. Change Solvent Bad_Morphology->TS_Morphology TS_Polymorph Control Polymorphism: 1. Strict Parameter Control 2. SEEDING 3. Characterize (PXRD, DSC) Polymorphism->TS_Polymorph TS_Oiling->Dissolution Re-run Experiment TS_Yield->Dissolution Re-run Experiment TS_Morphology->Dissolution Re-run Experiment TS_Polymorph->Dissolution Re-run Experiment

Caption: A workflow for troubleshooting common crystallization problems.

V. Frequently Asked Questions (FAQs)

Q: What are some good starting solvents to screen for the crystallization of this compound? A: Given the molecule's structure, a good starting point would be polar protic solvents like ethanol and isopropanol, polar aprotic solvents like acetone and ethyl acetate, and potentially mixtures of these with water as an anti-solvent.[5] A systematic screening approach is always recommended.

Q: Can impurities from the synthesis affect the crystallization? A: Absolutely. Even small amounts of structurally similar impurities can have a significant impact on crystallization by inhibiting nucleation, altering crystal habit, or being incorporated into the crystal lattice, thereby reducing purity.[6][14] If you suspect impurities are the issue, consider a purification step (e.g., column chromatography) before crystallization.

Q: How do I obtain seed crystals if I don't have any? A: If you have an oil or an amorphous solid, you can try to induce crystallization on a small scale by scratching the inside of the flask with a glass rod at the air-liquid interface, or by storing the oil at a very low temperature for an extended period. Once a small amount of solid is formed, it can be used to seed a larger batch.

Q: Is it better to cool the solution slowly or quickly? A: In almost all cases, slow and controlled cooling is preferable.[10] Rapid cooling generates high supersaturation, which often leads to poor quality crystals, a wide particle size distribution, or even amorphous precipitation. Slow cooling allows for controlled crystal growth on a smaller number of nuclei, resulting in larger, more uniform crystals.

VI. References

  • Crystals. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI. [Link]

  • Cortes, S. (2020). Experiment 3 Notes. Chemistry LibreTexts. [Link]

  • Myerson, A. S. (Ed.). (2019). The Influence of Impurities and Additives on Crystallization. In Handbook of Industrial Crystallization. Cambridge University Press. [Link]

  • University of Strasbourg. (n.d.). Guide for crystallization. Unistra. [Link]

  • Desiraju, G. R., et al. (2011). Polymorphism in Secondary Benzene Sulfonamides. ResearchGate. [Link]

  • Rohani, S., et al. (2023). Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations. ACS Publications. [Link]

  • ChemUniverse. (n.d.). This compound. ChemUniverse. [Link]

  • Yang, S. S., & Guillory, J. K. (1972). Polymorphism in Sulfonamides. ResearchGate. [Link]

  • Kuhnert-Brandstätter, M., & Wunsch, S. (1969). [Polymorphism and formation of mixed crystals in sulfonamides and related compounds]. PubMed. [Link]

  • Chen, S., et al. (2005). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. ACS Publications. [Link]

  • Sainz-Díaz, C. I., et al. (2017). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. ResearchGate. [Link]

  • Zaworotko, M. J., et al. (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. Royal Society of Chemistry. [Link]

Sources

Technical Support Center: Optimizing Synthesis of 3-Fluoro-4-(methylsulfonamido)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-Fluoro-4-(methylsulfonamido)benzoic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the common challenges associated with this synthesis, ensuring robust and reproducible results.

Our approach is grounded in mechanistic understanding and practical, field-tested experience. We aim to not only provide solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared by the reaction of 4-amino-3-fluorobenzoic acid with methanesulfonyl chloride.

Issue 1: Low or No Product Yield

A low yield is a frequent challenge in sulfonamide synthesis. A systematic approach to troubleshooting is crucial for identifying the root cause.[1]

Question: My reaction is showing a very low yield of the desired this compound. What are the primary factors I should investigate?

Answer:

When faced with a low yield, begin by assessing your reagents and reaction conditions. Here are the most common culprits and the corresponding corrective actions:

  • Degradation of Methanesulfonyl Chloride (MsCl): Methanesulfonyl chloride is highly susceptible to hydrolysis, reacting with ambient moisture to form methanesulfonic acid, which is unreactive in this context.[2][3] This is often the primary cause of low yields.

    • Verification: Use a freshly opened bottle of MsCl or purify it by distillation before use.

    • Preventative Measures: Handle MsCl under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.[3]

  • Purity and Reactivity of 4-Amino-3-fluorobenzoic Acid: The quality of your starting amine is critical.

    • Verification: Confirm the purity of the 4-amino-3-fluorobenzoic acid using techniques like NMR or melting point analysis. Amines can degrade over time or absorb atmospheric carbon dioxide.[3]

  • Inappropriate Base Selection: The base plays a crucial role in scavenging the HCl generated during the reaction.[1]

    • Common Choices: Pyridine or triethylamine (TEA) are frequently used.

    • Troubleshooting: If the reaction is sluggish, consider a stronger, non-nucleophilic base. However, overly strong bases can promote side reactions.[4] Ensure the base is dry and pure.

  • Suboptimal Reaction Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the exothermic reaction and then allowed to warm to room temperature.[3]

    • Troubleshooting: If the reaction is incomplete, gentle heating might be necessary. However, excessive heat can lead to side product formation. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature profile.

  • Incorrect Stoichiometry: Precise molar ratios are essential.

    • Recommended Ratios: A common starting point is a 1:1 to 1:1.2 molar ratio of the amine to methanesulfonyl chloride, with 1.1 to 1.5 equivalents of the base.[3]

Issue 2: Presence of Multiple Impurities in the Crude Product

The formation of side products can complicate purification and reduce the overall yield.

Question: My crude product shows multiple spots on TLC, and the NMR spectrum is complex. What are the likely side reactions, and how can I minimize them?

Answer:

Several side reactions can occur during the synthesis of sulfonamides. Understanding these pathways is key to their prevention.

  • Bis-sulfonylation of the Amine: Primary amines can react with two equivalents of the sulfonyl chloride to form a di-sulfonylated product.

    • Mitigation: This is often controlled by the slow, dropwise addition of methanesulfonyl chloride to the reaction mixture at a low temperature (0 °C).[1] This maintains a low concentration of the electrophile, favoring mono-sulfonylation.

  • Hydrolysis of the Product: While sulfonamides are generally stable, the carboxylic acid functionality in the product can be sensitive to harsh basic or acidic conditions during workup.[5]

    • Mitigation: Maintain a controlled pH during the aqueous workup. Use a mild acid, such as a saturated solution of ammonium chloride, for neutralization.

  • Reaction with Solvent: Nucleophilic solvents, such as alcohols, can compete with the amine in reacting with the methanesulfonyl chloride.

    • Solvent Choice: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are preferred.[1]

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is an inert atmosphere important for this reaction? A1: The primary reason is to prevent the hydrolysis of methanesulfonyl chloride by atmospheric moisture.[2][3] Water reacts with methanesulfonyl chloride to form methanesulfonic acid and HCl, rendering the reagent inactive for the desired sulfonamide formation.[2]

Q2: Can I use an inorganic base like sodium carbonate or potassium carbonate? A2: While inorganic bases can be used, they often have limited solubility in common organic solvents used for this reaction. This can lead to a heterogeneous reaction mixture and slower reaction rates. Tertiary amine bases like pyridine or triethylamine are generally preferred for their solubility and efficacy in neutralizing the generated HCl.[1]

Q3: How do I effectively monitor the progress of the reaction? A3: Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material (4-amino-3-fluorobenzoic acid) and the product. The product, being more polar than the starting amine due to the sulfonamide group, will have a lower Rf value. For more quantitative analysis, LC-MS can be used to monitor the disappearance of starting materials and the appearance of the product peak with the correct mass-to-charge ratio.

Q4: What is the best method for purifying the final product? A4: The purification strategy depends on the nature of the impurities.

  • Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be very effective for obtaining a highly pure solid.

  • Column Chromatography: For mixtures with impurities of similar polarity to the product, silica gel column chromatography is the preferred method. A gradient elution with a solvent system like ethyl acetate in hexanes is typically effective.

  • Acid-Base Extraction: The carboxylic acid group on the product allows for purification via acid-base extraction. The product can be extracted into a basic aqueous solution (e.g., sodium bicarbonate), washed with an organic solvent to remove non-acidic impurities, and then precipitated by re-acidification of the aqueous layer.

Part 3: Experimental Protocols & Visualization

Detailed Step-by-Step Synthesis Protocol

This protocol provides a general procedure for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 4-Amino-3-fluorobenzoic acid

  • Methanesulfonyl chloride (MsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-amino-3-fluorobenzoic acid (1.0 equivalent) in anhydrous DCM.

  • Addition of Base: Add anhydrous pyridine (1.2 equivalents) to the solution and stir to ensure complete dissolution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Methanesulfonyl Chloride: Add methanesulfonyl chloride (1.1 equivalents) dropwise to the cooled solution via the dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting amine.

  • Quenching: Carefully quench the reaction by adding 1 M HCl to neutralize the excess pyridine.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2x).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Visualizing the Workflow

The following diagram illustrates the key steps and decision points in the synthesis and troubleshooting process.

Sulfonamide_Synthesis_Workflow start Start: Synthesis of this compound reagents 1. Reagent Preparation - 4-Amino-3-fluorobenzoic acid - Anhydrous Solvent (DCM) - Anhydrous Base (Pyridine) start->reagents reaction_setup 2. Reaction Setup - Dissolve amine in DCM - Add pyridine - Cool to 0 °C reagents->reaction_setup mscl_addition 3. Add Methanesulfonyl Chloride - Dropwise addition at 0 °C reaction_setup->mscl_addition reaction_progress 4. Reaction Monitoring - Warm to RT - Monitor by TLC/LC-MS mscl_addition->reaction_progress workup 5. Workup & Isolation - Quench with HCl - Extraction & Washing - Dry & Concentrate reaction_progress->workup troubleshooting Troubleshooting reaction_progress->troubleshooting purification 6. Purification - Recrystallization or - Column Chromatography workup->purification workup->troubleshooting product Final Product: This compound purification->product low_yield Low Yield? - Check Reagent Quality - Optimize Conditions troubleshooting->low_yield Yield Issue impurities Impurities? - Slow MsCl Addition - Control Workup pH troubleshooting->impurities Purity Issue low_yield->reagents Re-evaluate impurities->mscl_addition Adjust

Caption: A workflow for the synthesis and troubleshooting of this compound.

Part 4: Data Presentation

The following table summarizes key reaction parameters and their impact on the outcome, providing a quick reference for optimization.

ParameterStandard ConditionPotential Issue if DeviatedTroubleshooting Action
Methanesulfonyl Chloride 1.1 equivalents, fresh/pureLow yieldUse fresh reagent, handle under inert atmosphere[2][3]
Base Pyridine, 1.2 equivalentsIncomplete reaction or side productsScreen other bases (e.g., TEA), ensure anhydrous conditions[1]
Solvent Anhydrous DCMLow yield due to side reactionsUse anhydrous, aprotic solvents like THF or acetonitrile[1]
Temperature 0 °C to Room TemperatureLow yield or impurity formationOptimize temperature profile with careful reaction monitoring[3]
Addition of MsCl Slow, dropwiseBis-sulfonylationEnsure slow addition at low temperature[1]

References

stability and degradation of 3-Fluoro-4-(methylsulfonamido)benzoic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSS-716361-59-0-V1 Last Updated: January 1, 2026

Introduction: Understanding the Stability Landscape

Welcome to the technical support guide for 3-Fluoro-4-(methylsulfonamido)benzoic acid (CAS 716361-59-0).[1][2] This document is designed for researchers, medicinal chemists, and formulation scientists who are utilizing this compound in their experimental workflows. As a substituted benzoic acid derivative containing a sulfonamide moiety, its stability is a critical parameter that can influence experimental outcomes, analytical method development, and its potential as a pharmaceutical intermediate.

The structural features of this molecule—a fluorinated aromatic ring, a carboxylic acid group, and a methylsulfonamide group—present several potential sites for degradation. Understanding these liabilities is crucial for designing robust experiments, ensuring data integrity, and establishing appropriate storage and handling conditions. This guide provides a predictive stability profile based on established chemical principles for these functional groups and offers practical troubleshooting advice and validated protocols to assess the stability of your compound under specific experimental conditions.

Section 1: Predicted Stability Profile & Potential Degradation Pathways

The stability of this compound is primarily dictated by its two key functional groups: the benzoic acid and the sulfonamide. Forced degradation studies on related compounds provide a strong basis for predicting its behavior under stress conditions.[3][4]

Key Molecular Liabilities

The primary sites susceptible to degradation are the sulfonamide (S-N) bond and the carboxylic acid group's attachment to the aromatic ring.

cluster_molecule This compound cluster_key Potential Degradation Sites mol mol A Hydrolytic/Photolytic Cleavage A->mol B Thermal Decarboxylation B->mol  C-COOH Bond

Caption: Key degradation sites on this compound.

  • Hydrolytic Degradation (pH-Dependent): The sulfonamide (S-N) bond is the most probable site for hydrolysis. This degradation pathway is often subject to both acid and base catalysis.[5][6]

    • Acidic Conditions: Protonation of the sulfonamide nitrogen can facilitate the cleavage of the S-N bond.

    • Basic Conditions: Nucleophilic attack by a hydroxide ion on the sulfur atom can also lead to S-N bond scission. The resulting primary degradation products would likely be 3-fluoro-4-aminobenzoic acid and methanesulfonic acid.

  • Photodegradation: Aromatic compounds, particularly those with heteroatoms like sulfur and nitrogen, can be susceptible to photodegradation. UV light exposure can promote cleavage of the S-N bond, a common degradation pathway for aryl sulfonamides.[7][8] This can generate radical intermediates, potentially leading to a complex mixture of secondary degradants.

  • Thermal Degradation: Benzoic acid and its derivatives are known to undergo decarboxylation at elevated temperatures, although this typically requires significant thermal stress (e.g., >200°C).[9][10] The primary thermal degradant would be 2-fluoro-N-methylbenzenesulfonamide.

  • Oxidative Degradation: While the core structure is relatively robust, strong oxidative conditions could potentially lead to hydroxylation of the aromatic ring or other oxidative transformations.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and analysis of this compound.

Q1: I prepared an aqueous stock solution of my compound buffered at pH 9 and noticed a significant decrease in purity after 24 hours at room temperature. What is the likely cause?

A: This is a classic sign of base-catalyzed hydrolysis. The sulfonamide bond in your molecule is susceptible to cleavage under alkaline conditions.[5][11]

  • Causality: At pH 9, the concentration of hydroxide ions (a strong nucleophile) is sufficient to attack the electrophilic sulfur atom of the sulfonamide group, leading to the cleavage of the S-N bond.

  • Troubleshooting Steps:

    • Confirm Degradation: Re-analyze your sample using a stability-indicating method (like HPLC) and compare it to a freshly prepared standard. Look for the appearance of new, more polar peaks.

    • pH Adjustment: Prepare fresh stock solutions in neutral (pH 7) or slightly acidic (pH 5-6) buffers. The stability of sulfonamides is generally greater in the neutral to slightly acidic range.[12][13]

    • Temperature Control: Store all aqueous solutions at 2-8°C or frozen to significantly slow down the rate of hydrolysis. Avoid repeated freeze-thaw cycles.

    • Solvent Choice: If the experimental design allows, consider preparing stock solutions in an anhydrous organic solvent like DMSO or DMF and diluting into aqueous media immediately before use.

Q2: I am observing a new, small peak in my HPLC chromatogram after my samples were left in the autosampler vial rack for several hours under ambient lab lighting. Is this related to the issue above?

A: While hydrolysis is possible, the appearance of a new peak upon exposure to light suggests photodegradation is a more likely culprit. The aromatic ring system and sulfonamide group can absorb UV radiation, leading to photochemical reactions.[7][14]

  • Causality: Energy from light can be absorbed by the molecule, promoting it to an excited state. This can initiate bond cleavage, most commonly at the S-N bond, or other photochemical reactions.[7]

  • Troubleshooting Steps:

    • Use Amber Vials: Immediately switch to amber or UV-protected autosampler vials to shield the sample from light.

    • Run a "Dark Control": Prepare two identical samples. Wrap one vial completely in aluminum foil (the "dark control") and place it next to the unprotected vial in the autosampler. If the new peak is absent or significantly smaller in the dark control, you have confirmed photosensitivity.

    • Minimize Exposure: During sample preparation, minimize exposure to direct or strong ambient light.

Q3: How do I properly design a forced degradation study to understand the stability of this specific molecule?

A: A forced degradation (or stress testing) study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[4][15] The goal is to achieve 5-20% degradation of the parent compound.[3][15] The workflow below outlines the standard conditions recommended by regulatory agencies like the ICH.

G cluster_stress Stress Conditions start Prepare Compound Stock (e.g., in Acetonitrile/Water) acid Acid Hydrolysis 0.1 M HCl, 60°C start->acid Expose for set time points (e.g., 2, 8, 24 hrs) base Base Hydrolysis 0.1 M NaOH, RT start->base Expose for set time points (e.g., 2, 8, 24 hrs) ox Oxidation 3% H2O2, RT start->ox Expose for set time points (e.g., 2, 8, 24 hrs) therm Thermal (Solid & Solution) 80°C start->therm Expose for set time points (e.g., 2, 8, 24 hrs) photo Photolytic ICH Q1B Light Conditions start->photo Expose for set time points (e.g., 2, 8, 24 hrs) analyze Neutralize (if needed) Analyze by HPLC/LC-MS acid->analyze base->analyze ox->analyze therm->analyze photo->analyze characterize Characterize Degradants (Mass Spec, NMR) analyze->characterize

Caption: Workflow for a comprehensive forced degradation study.

  • Rationale: This systematic approach ensures all major degradation pathways (hydrolysis, oxidation, photolysis, thermolysis) are investigated.[4] Including both solid-state and solution thermal stress is important, as degradation mechanisms can differ. The use of a validated HPLC or LC-MS method is critical for accurately quantifying the parent compound and detecting degradants.

Q4: What are the most probable degradation products I should be looking for with LC-MS analysis?

A: Based on the predicted degradation pathways, you should primarily look for masses corresponding to the cleavage of the sulfonamide bond and decarboxylation.

Degradation ConditionProbable Product NameStructureChange in Mass (from parent C₈H₈FNO₄S, MW: 233.22)
Acid/Base Hydrolysis 3-Fluoro-4-aminobenzoic acidC₇H₆FNO₂-81.16 (loss of SO₂CH₃)
Acid/Base Hydrolysis Methanesulfonic acidCH₄O₃S(Not typically observed by RP-HPLC)
Thermal Degradation 2-Fluoro-N-methylbenzenesulfonamideC₇H₈FNO₂S-44.01 (loss of CO₂)
Photodegradation (Primarily) 3-Fluoro-4-aminobenzoic acidC₇H₆FNO₂-81.16 (loss of SO₂CH₃)

Section 3: Experimental Protocols

These protocols provide a starting point for your stability investigations. Always perform these experiments with appropriate safety precautions.

Protocol 1: Preliminary Assessment of Aqueous Stability

Objective: To quickly determine the stability of the compound in solutions of different pH at room temperature and under refrigeration.

Methodology:

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or DMSO.

  • Dilution: Dilute the stock solution to a final concentration of 50 µg/mL in three separate buffers:

    • pH 3.0 (e.g., 0.05 M Potassium Phosphate Buffer)

    • pH 7.4 (e.g., 0.05 M Potassium Phosphate Buffer)

    • pH 9.0 (e.g., 0.05 M Borate Buffer)

  • Incubation: For each pH condition, aliquot the solution into two sets of vials (amber HPLC vials are recommended).

    • Set 1: Store at room temperature (25°C).

    • Set 2: Store under refrigeration (4°C).

  • Analysis: Analyze the samples by a suitable HPLC-UV method at initial time (T=0) and subsequent time points (e.g., 4, 8, 24, and 48 hours).

  • Evaluation: Calculate the percentage of the parent compound remaining at each time point relative to T=0. Significant degradation is typically defined as a loss of >5%.

  • Self-Validation: The T=0 sample serves as the initial control. The refrigerated samples serve as a control for the room temperature samples, helping to distinguish between temperature- and pH-driven degradation.

Protocol 2: Comprehensive Forced Degradation Study

Objective: To systematically identify degradation pathways and potential degradation products under various stress conditions as mandated by ICH guidelines.[4]

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

  • Acid Hydrolysis:

    • Mix 1 mL of the sample solution with 1 mL of 0.2 M HCl to get a final HCl concentration of 0.1 M.

    • Heat in a water bath at 60°C.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.2 M NaOH, and dilute for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the sample solution with 1 mL of 0.2 M NaOH to get a final NaOH concentration of 0.1 M.

    • Keep at room temperature.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.2 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the sample solution with 1 mL of 6% hydrogen peroxide (H₂O₂) to get a final concentration of 3%.

    • Keep at room temperature, protected from light.

    • Analyze at specified time points.

  • Photostability:

    • Expose the sample solution in a chemically inert, transparent container to a light source conforming to ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter).

    • Simultaneously, expose a "dark control" sample (wrapped in aluminum foil) under the same temperature conditions.

    • Analyze both the exposed and dark control samples.

  • Thermal Degradation:

    • Solution: Place the sample solution in a sealed vial in an oven at 80°C.

    • Solid State: Place a small amount of the solid compound in an open vial in an oven at 80°C. At time points, dissolve a known weight of the solid for analysis.

  • Rationale for Conditions: These conditions are standardized stress levels designed to be more severe than typical storage conditions to accelerate degradation and reveal potential liabilities without causing complete decomposition of the molecule.[15]

Section 4: Analytical Considerations

A robust, stability-indicating analytical method is paramount for accurate assessment.

  • Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method. Coupling with Mass Spectrometry (LC-MS) is highly recommended for the identification of unknown degradation products by comparing their mass-to-charge ratios with predicted degradants.

  • Column: A reversed-phase column (e.g., C18) is typically suitable for this type of molecule.

  • Method Development: The chromatographic method must be able to resolve the parent peak from all significant degradation products and any process-related impurities. Peak purity analysis using a photodiode array (PDA) detector is essential to ensure co-elution is not occurring.

References

  • Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. RSC Publishing.
  • Tighineanu, E., et al. (n.d.). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones.
  • Lindquist, N., & Yang, Y. (2011).
  • Brown, R. S., & King, J. F. (1989). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group.
  • Page, M. I., et al. (2001). Reactivity and Mechanism in the Hydrolysis of β-Sultams.
  • Petráš, M., et al. (2014). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PubMed Central.
  • Lindquist, N., & Yang, Y. (2011). Degradation of Benzoic Acid and its Derivatives in Subcritical Water.
  • Sapińska, D., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. PubMed.
  • Sapińska, D., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. PMC - NIH.
  • Thiele-Bruhn, S. (2005). Effects of pH and Manure on Transport of Sulfonamide Antibiotics in Soil.
  • Givens, R. S., et al. (2003). Photodegradation of aryl sulfonamides: N-tosylglycine.
  • Sirtori, C., et al. (2012). Photo-induced degradation of sulfonamides, kinetic and structural characterization of transformation products, and assessment of environmental toxicity.
  • Adhikari, S. R., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. MedCrave.
  • S. Shravan Kumar, et al. (2016).
  • Gao, Y., et al. (2017). Photodegradation of Sulfonamides by g-C3N4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways.
  • (n.d.). This compound [P99047]. ChemUniverse.
  • Kumar, V., & Kumar, P. (2023).
  • (n.d.). 716361-59-0|this compound. BLD Pharm.

Sources

Technical Support Center: Scale-Up of 3-Fluoro-4-(methylsulfonamido)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-Fluoro-4-(methylsulfonamido)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the laboratory and pilot-plant scale production of this important intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established principles of sulfonamide chemistry and process development.

I. Introduction to the Synthesis Pathway

The most common and direct route to this compound involves the sulfonylation of 3-amino-4-fluorobenzoic acid with methanesulfonyl chloride. This reaction, while straightforward in principle, presents several challenges during scale-up, including control of reaction selectivity, management of impurities, and optimization of product isolation and purification.

Below is a generalized reaction scheme and a workflow diagram to provide a visual overview of the process.

Reaction Scheme:

Reaction_Scheme cluster_reactants Starting Materials reactant1 3-Amino-4-fluorobenzoic acid product This compound reactant1->product reactant2 Methanesulfonyl chloride reactant2->product byproduct HCl reagents Base (e.g., Pyridine, Triethylamine) Solvent (e.g., Dichloromethane, Acetonitrile) reagents->product Experimental_Workflow start Start reaction_setup Reaction Setup: - Charge 3-amino-4-fluorobenzoic acid and solvent - Cool to 0-5 °C start->reaction_setup reagent_addition Reagent Addition: - Add base - Slowly add methanesulfonyl chloride reaction_setup->reagent_addition reaction_monitoring Reaction Monitoring: - TLC or HPLC analysis reagent_addition->reaction_monitoring workup Aqueous Workup: - Quench reaction - Acidify to precipitate product reaction_monitoring->workup Reaction Complete filtration Filtration and Washing: - Isolate crude product - Wash with water and/or anti-solvent workup->filtration purification Purification: - Recrystallization from a suitable solvent system filtration->purification drying Drying: - Vacuum oven at elevated temperature purification->drying final_product Final Product: - this compound drying->final_product

Caption: A typical experimental workflow for the synthesis and purification.

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis of this compound.

Q1: What is the optimal base and solvent for the sulfonylation reaction?

The choice of base and solvent is critical for achieving high yield and purity. A non-nucleophilic organic base such as pyridine or triethylamine is commonly used to neutralize the HCl generated during the reaction. Pyridine can sometimes act as a catalyst as well. The solvent should be inert to the reaction conditions and capable of dissolving the starting materials. Dichloromethane (DCM), acetonitrile (ACN), and tetrahydrofuran (THF) are suitable choices. On a larger scale, the selection may also be influenced by factors such as boiling point, cost, and safety.

Q2: How can I monitor the progress of the reaction effectively?

Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods for monitoring the reaction.

  • TLC: A simple and rapid technique to qualitatively assess the consumption of the starting material (3-amino-4-fluorobenzoic acid) and the formation of the product. A suitable mobile phase would be a mixture of a non-polar solvent like hexane or toluene and a polar solvent like ethyl acetate. The spots can be visualized under UV light.

  • HPLC: Provides quantitative data on the reaction progress, allowing for the determination of the percentage of starting material remaining and the relative amount of product and byproducts formed. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like trifluoroacetic acid) is a good starting point for method development.

Q3: What are the expected impurities in this synthesis?

Impurity profiling is crucial for ensuring the quality of the final product. [1][2]Potential impurities include:

  • Unreacted 3-amino-4-fluorobenzoic acid: Can be carried through to the final product if the reaction does not go to completion.

  • Bis-sulfonated byproduct: Although less likely with methanesulfonyl chloride compared to aromatic sulfonyl chlorides, the formation of a bis-sulfonated product on the amino group is a possibility, especially with excess reagent or prolonged reaction times.

  • Hydrolysis product of methanesulfonyl chloride: Methanesulfonyl chloride can hydrolyze to methanesulfonic acid in the presence of water.

  • Impurities from starting materials: The purity of the initial 3-amino-4-fluorobenzoic acid is critical.

III. Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the scale-up of this compound synthesis.

Problem Potential Causes Troubleshooting Steps & Solutions
Low Reaction Yield 1. Incomplete Reaction: Insufficient reaction time, low temperature, or inadequate mixing. 2. Degradation of Reagents: Methanesulfonyl chloride is moisture-sensitive. 3. Side Reactions: Formation of byproducts consumes starting material.1. Optimize Reaction Conditions: Monitor the reaction by HPLC to determine the optimal reaction time. Ensure efficient stirring, especially in larger reactors. A slight increase in temperature might be necessary, but should be done cautiously to avoid side reactions. 2. Ensure Anhydrous Conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen). Use freshly opened or properly stored methanesulfonyl chloride. 3. Control Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of methanesulfonyl chloride. A large excess can lead to byproduct formation.
Formation of Multiple Products (Observed by TLC/HPLC) 1. Polysulfonylation: The nitrogen of the newly formed sulfonamide can be further acylated. 2. Reaction with the Carboxylic Acid: Although less likely under these conditions, the carboxylic acid could potentially react.1. Slow Addition of Reagent: Add the methanesulfonyl chloride slowly to the reaction mixture to maintain a low instantaneous concentration. 2. Temperature Control: Maintain a low reaction temperature (0-5 °C) during the addition of the sulfonyl chloride.
Difficult Product Isolation/Low Recovery after Workup 1. Product Solubility: The product might have some solubility in the aqueous phase, especially if the pH is not optimal. 2. Emulsion Formation: Vigorous mixing of organic and aqueous layers during workup can lead to stable emulsions.1. pH Adjustment: After quenching the reaction, carefully adjust the pH of the aqueous layer to the isoelectric point of the product (typically acidic for carboxylic acids) to ensure maximum precipitation. 2. Controlled Mixing: Use gentle agitation during the washing steps. The addition of brine can help to break emulsions.
Poor Purity After Initial Isolation 1. Co-precipitation of Impurities: Unreacted starting materials or byproducts may precipitate along with the product. 2. Inefficient Washing: Inadequate washing of the crude product can leave behind soluble impurities.1. Optimize Precipitation: Control the rate of acidification to encourage the formation of larger, purer crystals. 2. Thorough Washing: Wash the filter cake with cold water to remove inorganic salts and water-soluble impurities. A wash with a suitable anti-solvent can also be beneficial.
Difficulty in Recrystallization 1. Incorrect Solvent System: The chosen solvent may be too good or too poor for recrystallization. 2. Oiling Out: The product may separate as an oil instead of crystals if the solution is cooled too quickly or if the solvent is not appropriate.1. Solvent Screening: Conduct small-scale solubility tests to find a suitable solvent or solvent system. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Potential solvents include ethanol, isopropanol, acetic acid, or mixtures with water. [3][4] 2. Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature before further cooling in an ice bath. Seeding the solution with a small crystal of the pure product can induce crystallization.

IV. Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization based on the scale and available equipment.

  • Reaction Setup: In a clean and dry reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 3-amino-4-fluorobenzoic acid (1.0 equivalent) and a suitable solvent (e.g., dichloromethane, 5-10 volumes).

  • Cooling: Cool the suspension to 0-5 °C with an ice bath.

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.5 equivalents).

  • Sulfonylation: Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise via the addition funnel, maintaining the internal temperature below 10 °C.

  • Reaction: Stir the mixture at room temperature until the reaction is deemed complete by HPLC or TLC analysis (typically 2-4 hours).

  • Workup: Quench the reaction by the slow addition of water. Adjust the pH of the aqueous layer to 2-3 with dilute hydrochloric acid to precipitate the product.

  • Isolation: Filter the solid product and wash the filter cake with cold water until the filtrate is neutral.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C.

Protocol 2: Recrystallization
  • Solvent Selection: Based on solubility trials, select an appropriate solvent system (e.g., ethanol/water or isopropanol).

  • Dissolution: Suspend the crude product in the chosen solvent and heat the mixture to reflux with stirring until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and reflux for a short period. Filter the hot solution to remove the carbon.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cool in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by filtration and wash with a small amount of the cold recrystallization solvent.

  • Drying: Dry the final product in a vacuum oven.

V. Analytical Methods for Quality Control

A robust set of analytical methods is essential for ensuring the quality and consistency of the final product.

Analytical Technique Purpose Typical Conditions
HPLC (High-Performance Liquid Chromatography) Purity determination and quantification of impurities.Column: C18 reverse-phase. Mobile Phase: Gradient of acetonitrile and water with 0.1% trifluoroacetic acid. Detection: UV at a suitable wavelength (e.g., 254 nm).
TLC (Thin-Layer Chromatography) In-process control and qualitative impurity check.Stationary Phase: Silica gel. Mobile Phase: Hexane/Ethyl Acetate or Toluene/Ethyl Acetate mixtures. Visualization: UV lamp (254 nm).
¹H NMR (Proton Nuclear Magnetic Resonance) Structural confirmation and identification of major impurities.Solvent: DMSO-d₆ or CDCl₃.
LC-MS (Liquid Chromatography-Mass Spectrometry) Identification of unknown impurities by mass-to-charge ratio.Coupled with the HPLC method for peak identification.
Melting Point Assessment of purity.A sharp melting point range indicates high purity.

VI. References

Sources

analytical challenges in the characterization of 3-Fluoro-4-(methylsulfonamido)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analytical characterization of 3-Fluoro-4-(methylsulfonamido)benzoic acid (CAS 716361-59-0). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential analytical challenges encountered during the analysis of this compound. The information herein is synthesized from foundational chemical principles and data from structurally related molecules to provide practical, field-proven insights.

Introduction

This compound is a unique molecule combining a fluorinated benzoic acid and a sulfonamide functional group.[1][2] This distinct structure, while integral to its function, presents specific challenges in analytical characterization. This guide provides a structured approach to troubleshooting common issues in chromatography and spectroscopy, ensuring data integrity and robust analytical method development.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

Understanding the fundamental properties of a molecule is the first step in developing robust analytical methods.

PropertyValueSource
Molecular Formula C₈H₈FNO₄S[1]
Molecular Weight 233.22 g/mol [1]
Appearance Likely a solidInferred from related benzoic acids
Solubility Expected to be soluble in organic solvents (e.g., Methanol, Acetonitrile, DMSO) and aqueous bases.Inferred from functional groups
pKa The carboxylic acid proton is expected to be acidic (pKa ~3-5), and the sulfonamide proton is weakly acidic.Inferred from benzoic acid and sulfonamide pKa values

Q2: What are the primary analytical techniques for characterizing this compound?

A multi-technique approach is recommended for comprehensive characterization:

  • High-Performance Liquid Chromatography (HPLC): For purity assessment, quantification, and impurity profiling.

  • Mass Spectrometry (MS): For molecular weight confirmation and structural elucidation of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure confirmation and identification of positional isomers.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: For functional group identification.

Q3: What are the likely impurities I might encounter?

Potential impurities could arise from the synthesis process. These may include starting materials, reagents, or by-products such as:

  • Hydrolysis of the sulfonamide.

  • Decarboxylation under thermal stress.

  • Positional isomers formed during synthesis.

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

The acidic nature of the carboxylic acid and the polar sulfonamide group can lead to chromatographic challenges.

Issue 1: Poor Peak Shape (Tailing)

Causality: Peak tailing for acidic compounds like this compound is often due to secondary interactions between the analyte and free silanol groups on the silica-based stationary phase. The acidic nature of the analyte can also lead to interactions with metal contaminants in the HPLC system or column.

Troubleshooting Workflow:

HPLC_Tailing start Poor Peak Shape (Tailing) step1 Lower Mobile Phase pH Add 0.1% TFA or Formic Acid start->step1 Initial Step step2 Use a Buffered Mobile Phase pH 2.5-3.5 (e.g., Phosphate Buffer) step1->step2 If tailing persists step3 Try a Different Column End-capped or Phenyl-Hexyl step2->step3 If still tailing result Improved Peak Shape step2->result step4 Check for Metal Contamination Passivate system with acid step3->step4 Last resort step3->result step4->result

Caption: Troubleshooting workflow for HPLC peak tailing.

Detailed Protocol:

  • Mobile Phase pH Adjustment:

    • Action: Add a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase.

    • Rationale: This suppresses the ionization of the carboxylic acid, reducing its interaction with the stationary phase and improving peak shape.[3]

  • Use a Buffered Mobile Phase:

    • Action: Prepare a mobile phase with a buffer (e.g., 20 mM potassium phosphate) and adjust the pH to be at least 2 units below the analyte's pKa.

    • Rationale: A buffer provides better pH control, leading to more consistent retention times and peak shapes.

  • Column Selection:

    • Action: Switch to a column with a different stationary phase, such as one that is end-capped or has a phenyl-hexyl chemistry.

    • Rationale: End-capped columns have fewer free silanol groups. Phenyl-hexyl columns can offer different selectivity through pi-pi interactions.

Issue 2: Inconsistent Retention Times

Causality: Fluctuations in retention time can be caused by an unstable mobile phase pH, temperature variations, or inadequate column equilibration.

Troubleshooting Steps:

  • Ensure Proper Equilibration: Equilibrate the column with at least 10-20 column volumes of the mobile phase before injection.

  • Use a Column Thermostat: Maintain a constant column temperature to ensure consistent retention.

  • Pre-mix Mobile Phase: If using a gradient, ensure the solvents are thoroughly mixed and degassed.

Recommended Starting HPLC Method:

ParameterRecommended Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 20-80% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 230 and 274 nm[4]
Injection Volume 10 µL

Troubleshooting Guide: Mass Spectrometry (MS)

Issue: Poor Ionization or Fragmentation

Causality: The molecule has both an acidic proton (carboxylic acid) and a weakly acidic proton (sulfonamide), which can affect ionization efficiency in both positive and negative ion modes.

Troubleshooting Workflow:

MS_Troubleshooting start Poor MS Signal neg_mode Negative Ion Mode (ESI-) Detect [M-H]- start->neg_mode pos_mode Positive Ion Mode (ESI+) Detect [M+H]+ start->pos_mode mobile_phase Optimize Mobile Phase Add ammonium formate/acetate for adduct formation neg_mode->mobile_phase pos_mode->mobile_phase fragmentation Adjust Fragmentation Energy (CE/CID) Start low and ramp up to see parent and fragment ions mobile_phase->fragmentation result Optimized MS Signal fragmentation->result

Caption: Decision tree for optimizing MS signal.

Detailed Protocol:

  • Ionization Mode:

    • Negative Mode (ESI-): This is often preferred for acidic molecules. The deprotonated molecule [M-H]⁻ at m/z 232.02 should be the primary ion.

    • Positive Mode (ESI+): The protonated molecule [M+H]⁺ at m/z 234.03 may also be observed.

  • Mobile Phase Additives:

    • Action: Add a volatile salt like ammonium formate or ammonium acetate (5-10 mM) to the mobile phase.

    • Rationale: These additives can help to stabilize the spray and promote the formation of adduct ions (e.g., [M+NH₄]⁺ or [M+HCOO]⁻), which can be useful for confirmation.

  • Fragmentation (MS/MS):

    • Expected Fragments: Key fragmentations would likely involve the loss of SO₂CH₃, COOH, and potentially cleavage of the sulfonamide bond.

    • Action: In a tandem mass spectrometer, perform fragmentation experiments to confirm the structure and identify impurities.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Challenge: Unambiguous assignment of aromatic protons and carbons due to the presence of both fluorine and sulfonamide substituents.

Recommendations:

  • ¹H NMR: Expect complex splitting patterns in the aromatic region due to ¹H-¹H and ¹H-¹⁹F coupling. The sulfonamide N-H proton may be broad and exchangeable with D₂O. The methyl protons of the sulfonamide group will appear as a singlet.

  • ¹³C NMR: The carbon directly attached to the fluorine will show a large one-bond coupling (¹JCF), and other aromatic carbons will show smaller two- and three-bond couplings (²JCF, ³JCF).

  • ¹⁹F NMR: A single resonance is expected, which will be coupled to adjacent protons.

  • 2D NMR: Techniques like COSY, HSQC, and HMBC will be essential for definitive structural assignment.

Fourier-Transform Infrared (FTIR) Spectroscopy

Key Functional Group Vibrations:

Functional GroupExpected Wavenumber (cm⁻¹)Comments
O-H Stretch (Carboxylic Acid) 3300-2500 (broad)Characteristic broad "hairy beard" due to hydrogen bonding.[5]
C=O Stretch (Carboxylic Acid) 1710-1680Strong absorption.[5]
N-H Stretch (Sulfonamide) ~3300May be overlapped by the O-H stretch.
S=O Stretch (Sulfonamide) 1350-1300 and 1160-1140Two distinct, strong bands for asymmetric and symmetric stretching.
C-F Stretch 1250-1000Strong absorption, may be in the fingerprint region.

References

  • Angew. Chem. Int. Ed. 2018, 57, 7205. (Note: While this source is cited in the search results, a direct clickable link is not available in the provided snippets. The reference is included for context based on the search results.)
  • The Royal Society of Chemistry, Supplementary Information.
  • PubChem, 3-Fluoro-4-methoxybenzoic acid. [Link]

  • CDC Stacks, Supporting Information.
  • PubChem, 3-Fluorobenzoic Acid. [Link]

  • NIST WebBook, Benzoic acid, 3-fluoro-. [Link]

  • ChemUniverse, this compound. [Link]

  • ResearchGate, 3-Fluoro-4-methylbenzoic acid. [Link]

  • Doc Brown's Advanced Organic Chemistry, Infrared spectrum of benzoic acid. [Link]

  • ResearchGate, HPLC chromatogram of (a) benzoic acid, (b) 2, 3-dimethylaniline and (c) mefenamic acid. [Link]

  • NIST WebBook, 3-(Fluorosulfonyl)benzoic acid. [Link]

  • PubChemLite, 4-fluoro-3-(methylsulphonyl)benzoic acid. [Link]

  • SpectraBase, 3-Fluoro-4-methylbenzoic acid. [Link]

  • MySkinRecipes, 3-Fluoro-4-(methylsulfonyl)benzoic Acid. [Link]

  • Global Scientific Journal, Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • PubMed, Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. [Link]

  • PubMed, An environment-friendly procedure for the high performance liquid chromatography determination of benzoic acid and sorbic acid in soy sauce. [Link]

  • SIELC Technologies, Benzoic Acid. [Link]

  • SpectraBase, 3-Fluoro-2-methyl-benzoic acid. [Link]

  • ResearchGate, Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. [Link]

  • PMC, 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 3-Fluoro-4-(methylsulfonamido)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the preparation of 3-Fluoro-4-(methylsulfonamido)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and minimize impurities during the synthesis of this important intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive experience in synthetic and medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound, and what are the critical steps?

A common and efficient synthetic pathway starts from Methyl 3-fluoro-4-aminobenzoate. The process involves two key transformations: sulfonylation of the amino group followed by hydrolysis of the methyl ester.

DOT Diagram: Synthetic Workflow

Synthetic_Workflow A Methyl 3-fluoro-4-aminobenzoate B Sulfonylation (Methanesulfonyl Chloride, Pyridine) A->B C Methyl 3-fluoro-4-(methylsulfonamido)benzoate B->C D Hydrolysis (e.g., LiOH, THF/H2O) C->D E This compound D->E

Caption: A typical two-step synthesis of this compound.

The critical steps are:

  • Sulfonylation: The reaction of the aniline derivative with methanesulfonyl chloride. The choice of base and control of temperature are crucial to prevent side reactions.

  • Hydrolysis: The conversion of the intermediate methyl ester to the final carboxylic acid. Incomplete hydrolysis is a common source of impurities.[1][2]

Q2: What are the most common impurities I should expect in my final product?

The primary impurities often encountered are:

  • Unreacted Starting Material: Residual Methyl 3-fluoro-4-(methylsulfonamido)benzoate due to incomplete hydrolysis.

  • Starting Amine: Presence of 3-fluoro-4-aminobenzoic acid if the initial sulfonylation was incomplete.

  • Di-sulfonated Byproduct: Formation of a di-sulfonamide at the amino group, although less common under controlled conditions.

  • Positional Isomers: If the starting material, 3-fluoro-4-aminobenzoic acid, contains other isomers.

Analytical techniques such as HPLC, LC-MS, and NMR are essential for identifying and quantifying these impurities.[3]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: My final product shows a significant amount of the methyl ester intermediate.
  • Symptom: A peak corresponding to Methyl 3-fluoro-4-(methylsulfonamido)benzoate (CAS 1215074-49-9) is observed in the HPLC or NMR of the final product.[4][]

  • Cause: This indicates incomplete hydrolysis of the methyl ester. This can be due to insufficient reaction time, inadequate amount of base, or low reaction temperature.

  • Solution:

    • Increase Reaction Time: Extend the hydrolysis reaction time and monitor the progress by TLC or HPLC until the starting ester is no longer detected.

    • Optimize Base Stoichiometry: Ensure at least 2-4 equivalents of the base (e.g., LiOH or NaOH) are used to drive the reaction to completion.

    • Increase Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can increase the rate of hydrolysis. However, be cautious as excessive heat can lead to degradation of the sulfonamide group.

ParameterStandard ConditionOptimized Condition
Base (LiOH) 2.0 eq3.0 - 4.0 eq
Temperature Room Temperature40 °C
Reaction Time 4 hours8-12 hours (or until completion by TLC/HPLC)

DOT Diagram: Hydrolysis Troubleshooting

Hydrolysis_Troubleshooting issue Incomplete Hydrolysis cause1 Insufficient Base issue->cause1 cause2 Short Reaction Time issue->cause2 cause3 Low Temperature issue->cause3 solution1 Increase Base Equivalents (3-4 eq) cause1->solution1 solution2 Extend Reaction Time (Monitor by HPLC) cause2->solution2 solution3 Gently Warm Reaction (40°C) cause3->solution3

Caption: Troubleshooting logic for incomplete hydrolysis.

Problem 2: My sulfonylation reaction is sluggish or incomplete.
  • Symptom: Significant amounts of the starting amine (Methyl 3-fluoro-4-aminobenzoate) remain after the reaction.

  • Cause: This could be due to several factors:

    • Deactivation of the methanesulfonyl chloride by moisture.

    • Insufficient amount of base or a base that is not strong enough to effectively scavenge the HCl byproduct.

    • Low reaction temperature.

  • Solution:

    • Ensure Anhydrous Conditions: Use anhydrous solvents and dry glassware. Handle methanesulfonyl chloride in a dry environment (e.g., under nitrogen or in a glove box).

    • Choice of Base: Pyridine is a common choice as it acts as both a base and a catalyst. Alternatively, a non-nucleophilic base like triethylamine can be used in an inert solvent like dichloromethane. Ensure at least 1.1 to 1.5 equivalents of the base are used.

    • Temperature Control: The reaction is typically started at 0 °C and allowed to slowly warm to room temperature. If the reaction is still sluggish, gentle heating (e.g., to 40 °C) can be applied, but this should be done with caution to avoid side reactions.

Experimental Protocol: Sulfonylation

  • Dissolve Methyl 3-fluoro-4-aminobenzoate (1.0 eq) in anhydrous pyridine at 0 °C under a nitrogen atmosphere.

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise, keeping the temperature below 5 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction by TLC or HPLC.

  • Once complete, quench the reaction by pouring it into ice-water and acidify with HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

Problem 3: The final product is discolored.
  • Symptom: The isolated this compound is off-white, yellow, or brown.

  • Cause: Discoloration often arises from impurities formed during the synthesis, particularly from oxidation of the starting aniline or from side reactions at elevated temperatures.

  • Solution:

    • Purification by Recrystallization: Recrystallization is an effective method to remove colored impurities. A mixed solvent system, such as ethanol/water or ethyl acetate/heptane, can be effective.[6]

    • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration.

    • Maintain Inert Atmosphere: Conducting the sulfonylation reaction under an inert atmosphere (nitrogen or argon) can minimize oxidative side reactions.

Experimental Protocol: Recrystallization

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If the solution is colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes.

  • Perform a hot filtration through celite to remove the charcoal.

  • Slowly add hot water to the filtrate until the solution becomes cloudy (the cloud point).

  • Add a small amount of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with a cold ethanol/water mixture, and dry.

References

  • PrepChem. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid.
  • Google Patents. (1999). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
  • Google Patents. (2019). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
  • Google Patents. (2000). US 2002/0072626A1 - Process for preparing 3-fluoro-4-cyanobenzoic acid.
  • Google Patents. (2007). EP1114812B1 - Processes for the preparation of fluorinated benzoic acids.
  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11). Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Google Patents. (1999). DE69936350T2 - PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS.
  • ChemUniverse. (n.d.). This compound. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Fluoro-4-(methylsulfonyl)benzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Fluoro-4-methylbenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Aminosulfonyl)-4-fluorobenzoic acid. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 3-Fluoro-4-(methylsulfonyl)benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-fluoro-4-formylbenzoate. Retrieved from [Link]

  • PubMed. (2020). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-fluoro-4-hydroxy benzoic acid.

Sources

enhancing the reactivity of 3-Fluoro-4-(methylsulfonamido)benzoic acid in coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Fluoro-4-(methylsulfonamido)benzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the nuances of using this versatile but sometimes challenging building block in coupling reactions. Here, we address common experimental issues, provide in-depth troubleshooting protocols, and answer frequently asked questions to enhance your synthetic success.

Understanding the Reactivity Profile

This compound is a unique reagent. Its chemical behavior is dominated by two key features:

  • Electron-Withdrawing Groups (EWG): The fluorine atom and the methylsulfonamido group are both powerful EWGs. This electronic pull deactivates the benzene ring and, more importantly, increases the acidity of the carboxylic acid proton while decreasing the nucleophilicity of the corresponding carboxylate. This makes activation of the carboxylic acid for coupling reactions a primary hurdle.

  • The Sulfonamide N-H: The proton on the sulfonamide nitrogen is acidic and can potentially interfere with reactions that use strong bases, leading to undesired side products or consumption of reagents.

This guide will provide strategies to overcome these intrinsic properties.

Troubleshooting Guide: Common Coupling Failures

This section addresses specific problems you may encounter during amide or cross-coupling reactions.

Issue 1: Low or No Product Formation in Amide Coupling

Scenario: You've attempted an amide coupling with an amine using a standard carbodiimide reagent like EDC, but TLC/LC-MS analysis shows mostly unreacted starting material.

Root Cause Analysis: The low reactivity of the carboxylic acid is the most likely culprit. The electron-withdrawing groups reduce the carboxylate's ability to attack the activated EDC reagent, slowing down the formation of the key O-acylisourea intermediate.

Solutions:

  • Intensify Activation with Additives: Standard EDC coupling should almost always be supplemented with an activating agent.

    • HOBt (1-Hydroxybenzotriazole) or OxymaPure®: These additives intercept the unstable O-acylisourea intermediate to form a more stable, yet highly reactive, active ester. This strategy minimizes side reactions and improves yields.[1][2]

    • Recommendation: Always include at least 1.2 equivalents of HOBt or OxymaPure® in your EDC-mediated reactions.[1]

  • Switch to a More Potent Coupling Reagent: If EDC/HOBt fails, especially with hindered or electron-poor amines, a stronger activating agent is necessary.

    • Uronium/Aminium Reagents (HATU, HBTU): These reagents are known for their high efficiency in difficult couplings.[3] HATU, in particular, is often successful where other reagents fail. It reacts with the carboxylic acid to form a highly reactive OAt-active ester.

    • Phosphonium Reagents (PyBOP): Another class of powerful coupling agents effective for hindered substrates.

  • Convert to an Acyl Halide: For a more robust, albeit two-step, approach, converting the carboxylic acid to an acyl chloride or fluoride can dramatically increase reactivity.

    • Acyl Chloride Formation: Use thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) with a catalytic amount of DMF.[3] The resulting acyl chloride is then reacted with the amine in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[3]

    • Acyl Fluoride Formation: Reagents like Deoxo-Fluor® can convert the acid to a more stable but still highly reactive acyl fluoride, which is particularly effective for coupling with challenging amines.[4]

Workflow for Overcoming Low Amide Coupling Yield

G cluster_0 Problem: Low Amide Yield cluster_1 Tier 1 Solution cluster_2 Tier 2 Solution cluster_3 Tier 3 Solution Start Reaction Start: This compound + Amine + EDC Add_HOBt Re-run with Additive: EDC + HOBt (1.2 eq) or OxymaPure® Start->Add_HOBt No/Low Product Use_HATU Stronger Reagent: Use HATU + DIPEA in DMF or DCM Add_HOBt->Use_HATU Improvement, but <70% Success Success: High Yield Achieved Add_HOBt->Success >85% Yield Acyl_Halide Two-Step Protocol: 1. Convert to Acyl Chloride (SOCl₂) or Acyl Fluoride (Deoxo-Fluor®) 2. React with Amine + Base Use_HATU->Acyl_Halide Still Incomplete / Slow Use_HATU->Success >85% Yield Acyl_Halide->Success >85% Yield Fail Still Failing: Re-evaluate Substrates Acyl_Halide->Fail G cluster_0 cluster_1 Pd0 Pd(0)L₂ ArylPd Ar-Pd(II)-X L₂ Pd0->ArylPd Oxidative Addition ArylPdAr Ar-Pd(II)-Ar' L₂ ArylPd->ArylPdAr Transmetalation Product Biaryl Product (Ar-Ar') ArylPdAr->Product Reductive Elimination ArX Aryl Halide (Ar-X) ArB Boronic Acid (Ar'-B(OH)₂) ArB->ArylPd Base Base Base->ArylPd Molecule This compound (Lacks Halide 'X') Molecule->ArX Incorrect Substrate

Caption: Why the target molecule is unsuitable for Suzuki coupling.

Q3: Does the sulfonamide N-H interfere with the reaction? Should I protect it?

A3: In most standard amide coupling reactions using reagents like HATU or EDC with amine bases (DIPEA, TEA), the sulfonamide N-H is generally not reactive enough to cause significant issues. The carboxylic acid is far more acidic and will be deprotonated first. However, if you are using very strong, non-nucleophilic bases (e.g., LiHMDS, LDA) or organometallic reagents, deprotonation of the sulfonamide could occur. For routine amide couplings, protection is typically unnecessary.

Q4: What is the best workup procedure to remove coupling agent byproducts?

A4: Byproducts can be challenging to remove.

  • EDC/DCU: If using EDC, the byproduct is a urea derivative (EDU), which is water-soluble. A standard aqueous workup involving sequential washes with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate (NaHCO₃), and brine will effectively remove it along with excess HOBt and base. [1]* HATU/HBTU: The tetramethylurea byproduct is water-soluble. The same aqueous wash sequence (acid, base, brine) is effective.

  • T3P®: The phosphonic acid anhydride byproducts are easily removed with a simple aqueous wash.

After aqueous workup, dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate. Final purification is typically achieved by flash column chromatography on silica gel or recrystallization. [1]

Detailed Experimental Protocols

Protocol 1: High-Efficacy Amide Coupling using HATU

This protocol is recommended for most applications, including coupling to less reactive amines.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.).

  • Solvent & Reagents: Dissolve the acid in anhydrous DMF (to make a ~0.1 M solution). Add the desired amine (1.1 eq.) followed by HATU (1.1 eq.).

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA (2.5 eq.) to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor progress by LC-MS or TLC.

  • Workup: Once complete, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol 2: Acyl Chloride Formation and Coupling

This two-step protocol is a robust alternative for difficult substrates.

Step A: Acyl Chloride Synthesis

  • Setup: To a dry flask under an inert atmosphere, add this compound (1.0 eq.).

  • Reagent Addition: Suspend the acid in anhydrous DCM or toluene. Add a catalytic amount of DMF (1-2 drops). Slowly add thionyl chloride (1.5 eq.) at room temperature. [3]3. Reaction: Heat the mixture to reflux (or ~40-50 °C for DCM) for 1-2 hours until the solution becomes clear and gas evolution ceases.

  • Isolation: Remove the solvent and excess thionyl chloride in vacuo. The resulting crude acyl chloride is typically used immediately in the next step without further purification.

Step B: Amide Formation

  • Amine Solution: In a separate flask, dissolve the amine (1.1 eq.) and TEA or DIPEA (1.5 eq.) in anhydrous DCM. Cool to 0 °C.

  • Coupling: Dissolve the crude acyl chloride from Step A in anhydrous DCM and add it dropwise to the cooled amine solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor by TLC or LC-MS.

  • Workup & Purification: Perform the same aqueous workup and purification as described in Protocol 1.

References

  • Martin, R. & Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
  • Organic & Biomolecular Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry. [Link]

  • Valeur, E. & Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • ORCA - Cardiff University. Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives. Cardiff University. [Link]

Sources

Validation & Comparative

A Comparative Analysis of 3-Fluoro-4-(methylsulfonamido)benzoic Acid as a Synthetic Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 3-Fluoro-4-(methylsulfonamido)benzoic acid, positioning it within the broader context of sulfonamide-containing building blocks used in medicinal chemistry. Our focus is on its utility as a synthetic intermediate, particularly in the development of kinase inhibitors, for an audience of researchers, scientists, and drug development professionals. We will dissect its structural features, compare it with relevant alternatives, and provide the experimental context necessary for its practical application.

Introduction: The Strategic Value of Fluorinated Sulfonamides

The incorporation of sulfonamide moieties is a time-honored strategy in drug design, extending far beyond the classic antibacterial sulfa drugs.[1][2] The sulfonamide group is a versatile functional group, prized for its chemical and metabolic stability, its ability to act as a hydrogen bond donor and acceptor, and its rigid tetrahedral geometry.[1][3] When combined with fluorine, another privileged element in medicinal chemistry, the resulting scaffold offers unique properties. Fluorine can enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated synthons highly sought after.[4]

This compound (CAS: 716361-59-0) is a prime example of such a strategic building block.[5][6] Its structure combines three key pharmacophoric elements on a benzoic acid platform:

  • A Carboxylic Acid: Provides a reactive handle for amide bond formation, a cornerstone of synthetic medicinal chemistry.

  • A Sulfonamide Group: A metabolically robust isostere of a carboxylic acid or amide, capable of engaging in crucial hydrogen bonding interactions with protein targets.[1]

  • A Fluorine Atom: Positioned ortho to the sulfonamide, it modulates the electronic properties and conformation of the molecule, influencing both reactivity and biological activity.

This combination makes it an intriguing intermediate for constructing complex molecules, particularly in the field of oncology with the development of targeted therapies like kinase inhibitors.[7][8]

Physicochemical and Structural Comparison of Benzoic Acid Intermediates

To understand the specific advantages of this compound, it is essential to compare its properties against other common benzoic acid-based building blocks used in drug synthesis. The choice of intermediate can profoundly impact the physicochemical properties of the final active pharmaceutical ingredient (API), including its solubility, permeability, and metabolic fate.

PropertyThis compound3-Amino-4-fluorobenzoic acid3-Fluoro-4-methylbenzoic acid
CAS Number 716361-59-0[5]2365-85-7[4][9]350-28-7[10]
Molecular Formula C₈H₈FNO₄S[5]C₇H₆FNO₂[4][9]C₈H₇FO₂[10]
Molecular Weight 233.22 g/mol [5]155.13 g/mol [4][9]154.14 g/mol [10]
Key Functional Groups Carboxylic Acid, Sulfonamide, FluoroCarboxylic Acid, Amine, FluoroCarboxylic Acid, Methyl, Fluoro
Melting Point Not readily available184 °C[4]171 - 175 °C[10]
Synthetic Utility Introduction of a fluorinated sulfonamide motif for strong H-bonding and metabolic stability.Precursor for introducing a fluorinated aniline moiety, often for further functionalization.[4]Introduction of a simple fluorinated hydrophobic fragment.[10]
Impact on Final Compound Increases polarity and H-bonding potential; the sulfonamide is metabolically stable.[1]The amine group is a key site for reactions like urea formation or further acylation.Increases lipophilicity; the methyl group can be a site for metabolism.

Analysis of Comparative Data:

The data clearly illustrates a trade-off in properties based on the substituent at the 4-position. While 3-Amino-4-fluorobenzoic acid is a lighter, simpler building block, the primary amine is a site of potential metabolic liability (e.g., N-acetylation or oxidation) and has different electronic and hydrogen bonding characteristics compared to the methylsulfonamido group.[1] The methylsulfonamido group in our title compound offers enhanced metabolic stability and a different spatial arrangement for hydrogen bonding, which can be critical for achieving selectivity and potency against a specific biological target. 3-Fluoro-4-methylbenzoic acid, in contrast, serves to introduce a more lipophilic, non-polar fragment.

Application in Kinase Inhibitor Synthesis: The Case of Regorafenib

A prominent application illustrating the utility of the core chemical concepts embodied by this compound is the synthesis of Regorafenib. Regorafenib is an oral multi-kinase inhibitor that targets angiogenic, stromal, and oncogenic receptor tyrosine kinases, and is approved for the treatment of metastatic colorectal cancer.[11][12]

While this compound itself is not the direct precursor, the synthesis of Regorafenib relies on a closely related intermediate, 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide .[13] This intermediate contains the critical 4-amino-3-fluorophenoxy motif, which is then coupled with an isocyanate to form the final drug. The synthesis highlights the importance of the fluorinated aniline scaffold in the construction of complex kinase inhibitors.

Below is a generalized workflow representing a key fragment coupling step in the synthesis of diaryl urea-based kinase inhibitors like Regorafenib.

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product A 4-Amino-3-fluorophenoxy derivative (e.g., Intermediate for Regorafenib) C Urea Bond Formation A->C Nucleophilic Attack B 4-Chloro-3-(trifluoromethyl)phenyl isocyanate B->C Electrophile D Diaryl Urea Kinase Inhibitor (e.g., Regorafenib) C->D Final Product Formation

Caption: Generalized synthetic workflow for diaryl urea kinase inhibitors.

This synthetic route underscores the strategic importance of having pre-functionalized aromatic rings. The fluorine atom in the 4-amino-3-fluorophenoxy intermediate is crucial for modulating the pKa of the aniline nitrogen and for its potential to form specific interactions in the kinase ATP-binding pocket.

Experimental Protocol: Amide Coupling of a Benzoic Acid Intermediate

To provide a practical context for the use of benzoic acid building blocks, the following is a representative protocol for a standard amide coupling reaction, a fundamental transformation in drug synthesis. This protocol can be adapted for this compound or similar structures.

Objective: To synthesize an N-aryl benzamide from a substituted benzoic acid and an aniline derivative.

Materials:

  • Substituted Benzoic Acid (e.g., this compound) (1.0 eq)

  • Substituted Aniline (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl Acetate

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Workflow Diagram:

G start Start dissolve Dissolve benzoic acid in anhydrous DMF start->dissolve add_reagents Add aniline, DIPEA, and HATU sequentially dissolve->add_reagents stir Stir at room temperature for 2-4 hours (monitor by TLC/LC-MS) add_reagents->stir quench Quench with water and extract with Ethyl Acetate stir->quench wash Wash organic layer with 1M HCl, sat. NaHCO3, and brine quench->wash dry Dry over MgSO4, filter, and concentrate wash->dry purify Purify via column chromatography (e.g., Silica gel, Hexanes:EtOAc) dry->purify end End: Characterize pure product (NMR, MS) purify->end

Caption: Standard workflow for HATU-mediated amide coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the substituted benzoic acid (1.0 eq).

  • Dissolution: Dissolve the acid in a minimal amount of anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add the substituted aniline (1.1 eq), followed by DIPEA (2.5 eq). Allow the mixture to stir for 5 minutes.

  • Activation: Add HATU (1.2 eq) portion-wise to the reaction mixture. An exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting benzoic acid is consumed (typically 2-4 hours).

  • Work-up: Once complete, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with 1M HCl solution, saturated NaHCO₃ solution, and finally, brine. The acidic wash removes excess amine and DIPEA, while the basic wash removes unreacted carboxylic acid and the HATU byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Conclusion

This compound represents a sophisticated building block for modern medicinal chemistry. Its true value is realized not in isolation, but in comparison to alternative synthons. The strategic inclusion of the metabolically robust and strongly hydrogen-bonding sulfonamide group, in concert with the modulating effects of the fluorine atom, provides a distinct advantage over simpler aminobenzoic or methylbenzoic acids. While not a direct precursor in all major kinase inhibitors, it exemplifies a class of reagents that are indispensable for the rational design of potent and selective therapeutics. The experimental protocols and synthetic strategies discussed herein provide a framework for leveraging such advanced intermediates to accelerate the drug discovery process.

References

  • Exploring 3-Amino-4-Fluorobenzoic Acid: Properties and Applications.
  • Sulfonamide as an Essential Functional Group in Drug Design. ResearchGate.
  • Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. ResearchGate.
  • A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid. Google Patents.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications.
  • Sulfonamide. Wikipedia.
  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Synthesis of 3-fluoro-4-methyl-benzoic acid. PrepChem.com.
  • List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. ResearchGate.
  • This compound [P99047]. ChemUniverse.
  • Design and synthesis of kinase inhibitors using novel heterocyclic systems.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
  • This compound. BLD Pharm.
  • 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. SciELO.
  • Hydrazonylthiazole Derivatives as Dual EGFR and ALR2 Inhibitors: Design, Synthesis, and Comprehensive In Vitro and In Silico Evaluation for Potential Anticancer Activity. MDPI.
  • 3-Fluoro-4-(trifluoromethyl)benzoic acid. Ossila.
  • 3-Amino-4-fluorobenzoic acid. ChemScene.
  • Examples of the three main classes of kinase inhibitors. ResearchGate.
  • 3-Fluoro-4-methylbenzoic acid. Chem-Impex.
  • Process for the preparation of regorafenib and its crystalline forms. Google Patents.
  • A practical and efficient method for synthesis of sorafenib and regorafenib. ResearchGate.
  • Process for the preparation of regorafenib and its crystalline forms. Google Patents.
  • Three-step synthesis of regorafenib 30 starting from of... ResearchGate.
  • Regorafenib synthesis. ChemicalBook.

Sources

A Comparative Analysis of 3-Fluoro-4-(methylsulfonamido)benzoic acid and its Non-fluorinated Analog: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into lead compounds represents a powerful tool for optimizing drug-like properties. This guide provides a detailed comparative analysis of 3-Fluoro-4-(methylsulfonamido)benzoic acid and its parent analog, 4-(methylsulfonamido)benzoic acid. We will delve into the subtle yet significant impact of a single fluorine atom on physicochemical properties, synthetic accessibility, and potential biological activity, offering insights for researchers in drug development.

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into a drug candidate is a widely employed strategy to modulate a variety of properties, including metabolic stability, acidity (pKa), lipophilicity (logP), and binding affinity. The C-F bond is exceptionally strong, and fluorine's high electronegativity can profoundly influence the electronic distribution within a molecule. This guide examines these effects through the direct comparison of two structurally related molecules, highlighting the rationale and consequences of ortho-fluorination relative to a sulfonamide group.

Physicochemical Properties: A Quantitative Comparison

The addition of a fluorine atom at the C3 position, ortho to the sulfonamide group, induces significant changes in the molecule's key physicochemical parameters. These alterations are critical for predicting a compound's pharmacokinetic and pharmacodynamic behavior.

Property4-(methylsulfonamido)benzoic acidThis compoundRationale for Change
Molecular Formula C₈H₉NO₄SC₈H₈FNO₄SAddition of one fluorine atom.
Molecular Weight 215.23 g/mol 233.22 g/mol Increased mass due to fluorine.
Melting Point 245-249 °C224-226 °CFluorination can disrupt crystal lattice packing, often leading to a lower melting point.
pKa (Carboxylic Acid) ~4.0 (Estimated)~3.5 (Estimated)The electron-withdrawing fluorine atom enhances the acidity of the carboxylic acid and the sulfonamide N-H.
logP (Lipophilicity) 1.30 (Predicted)1.57 (Predicted)Fluorine is a lipophilic atom, generally increasing the overall lipophilicity of the molecule.
Solubility Data not readily availableData not readily availableChanges in pKa and crystal packing will influence aqueous solubility. The lower melting point of the fluorinated analog may suggest slightly improved solubility.

The most notable effects are the increase in acidity (lower pKa) and lipophilicity (higher logP). The fluorine atom's strong inductive electron-withdrawing effect acidifies both the carboxylic acid proton and the sulfonamide N-H proton. This can have profound implications for a drug's absorption, distribution, and target binding profile, as the charge state of the molecule at physiological pH (7.4) will be altered.

Synthesis and Experimental Protocols

Both compounds can be synthesized from commercially available starting materials. The following protocols provide a general framework for their laboratory-scale preparation.

Synthesis of 4-(methylsulfonamido)benzoic acid

This synthesis involves the reaction of 4-aminobenzoic acid with methanesulfonyl chloride.

Experimental Protocol: Synthesis of 4-(methylsulfonamido)benzoic acid

  • Dissolution: Dissolve 4-aminobenzoic acid (1.0 eq) in a suitable solvent such as pyridine or a mixture of THF and water with a base like triethylamine.

  • Acylation: Cool the solution to 0 °C in an ice bath. Add methanesulfonyl chloride (1.1 eq) dropwise while maintaining the temperature.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, acidify the reaction mixture with 1M HCl. The product will precipitate out of the solution.

  • Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of this compound

The synthesis of the fluorinated analog follows a similar pathway, starting from 4-amino-3-fluorobenzoic acid.

Experimental Protocol: Synthesis of this compound

  • Dissolution: Dissolve 4-amino-3-fluorobenzoic acid (1.0 eq) in a solvent like pyridine.

  • Acylation: Cool the solution to 0 °C and slowly add methanesulfonyl chloride (1.1 eq).

  • Reaction: Stir the mixture at room temperature overnight.

  • Work-up: Pour the reaction mixture into ice-water and acidify with concentrated HCl to precipitate the product.

  • Purification: Filter the crude product, wash thoroughly with water, and recrystallize from ethanol to yield the pure compound.

The workflow for these syntheses can be visualized as follows:

G cluster_0 General Synthesis Workflow Start Starting Material (4-Aminobenzoic Acid derivative) Dissolve Dissolve in Solvent + Base (e.g., Pyridine) Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add Add Methanesulfonyl Chloride Cool->Add React Stir at RT (12-24h) Add->React Workup Acidify (HCl) & Precipitate React->Workup Purify Filter & Recrystallize Workup->Purify Product Final Product Purify->Product G Fluorine Ortho-Fluorine (C3 Position) EWG Inductive Electron Withdrawal Fluorine->EWG Acidity Increased Acidity of Sulfonamide N-H EWG->Acidity Binding Stronger Coordination to Active Site Zn²⁺ Acidity->Binding Potency Potential Increase in Inhibitory Potency Binding->Potency

Caption: The effect of ortho-fluorination on potential carbonic anhydrase inhibition.

Pharmacokinetic Considerations

The observed changes in pKa and logP can significantly impact the ADME (Absorption, Distribution, Metabolism, Excretion) profile of a drug candidate.

  • Absorption: The increased lipophilicity of the fluorinated analog might enhance membrane permeability, but the lower pKa means it will be more ionized in the intestine, which could either help or hinder absorption depending on the specific transporter interactions.

  • Metabolism: The C-F bond is highly stable, and the position ortho to the sulfonamide is not a typical site for oxidative metabolism. However, the presence of fluorine can block potential metabolic sites (e.g., C-H hydroxylation) and alter the metabolic profile of the rest of the molecule.

  • Distribution: Higher lipophilicity can lead to increased plasma protein binding and greater distribution into tissues.

Conclusion

The comparison between 4-(methylsulfonamido)benzoic acid and its 3-fluoro analog provides a clear and instructive example of the strategic use of fluorine in drug design. The introduction of a single fluorine atom ortho to the sulfonamide group successfully modulates key physicochemical properties, primarily by increasing acidity and lipophilicity. These changes are predicted to enhance biological activity in contexts like enzyme inhibition where sulfonamide acidity is crucial for target binding. While requiring empirical validation, these principles guide the rational design of more potent and effective drug candidates. This analysis underscores the importance of considering such modifications during the lead optimization phase of drug discovery.

References

  • MolPort. 4-(Methylsulfonamido)benzoic acid. [Link]

  • MolPort. This compound. [Link]

  • Angewandte Chemie International Edition. A mild and general access to N-aryl-sulfonamides and -sulfonates. [Link]

  • Journal of Medicinal Chemistry. Fluorine in Medicinal Chemistry: Recent Therapeutic Applications of Fluorinated Small Molecules. [Link]

Validating the In Vivo Biological Activity of 3-Fluoro-4-(methylsulfonamido)benzoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is both complex and challenging. This guide provides an in-depth technical framework for validating the in vivo biological activity of the novel investigational compound, 3-Fluoro-4-(methylsulfonamido)benzoic acid (herein referred to as FMSBA).

To provide a robust and objective assessment, FMSBA's performance will be compared against a well-established alternative. Given the structural motifs of FMSBA, a substituted benzoic acid with a sulfonamide group, we hypothesize its potential as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a critical node in many cellular processes, and its persistent activation is a hallmark of numerous cancers, making it a prime therapeutic target.[1][2] Therefore, this guide will benchmark FMSBA against Stattic , a widely recognized small-molecule inhibitor of STAT3.[3]

This document will delve into the causality behind experimental choices, provide detailed protocols for a self-validating system, and be grounded in authoritative references to ensure scientific integrity.

The STAT3 Signaling Pathway: A Key Oncogenic Driver

The STAT3 signaling pathway is a crucial cellular communication system that influences cell growth, survival, and immunity.[4] In normal physiology, its activation is transient. However, in many malignancies, STAT3 is constitutively activated, leading to the transcription of genes that promote cell proliferation, survival, angiogenesis, and metastasis, while also suppressing anti-tumor immune responses.[5][6] The canonical activation of STAT3 is typically mediated by Janus kinases (JAKs) following cytokine or growth factor receptor stimulation. This triggers the phosphorylation of STAT3, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression.[1][5]

Due to its central role in tumorigenesis, the development of STAT3 inhibitors is a promising strategy in cancer therapy.[1][7]

STAT3_Pathway cluster_nucleus cytokine Cytokine/ Growth Factor receptor Cell Surface Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat3_inactive STAT3 (Inactive monomer) jak->stat3_inactive Phosphorylates (pY705) stat3_p p-STAT3 stat3_inactive->stat3_p stat3_dimer p-STAT3 Dimer stat3_p->stat3_dimer Dimerization nucleus Nucleus stat3_dimer->nucleus gene_transcription Gene Transcription (Proliferation, Survival, Angiogenesis) stat3_dimer->gene_transcription Promotes fmsba FMSBA (Hypothesized) fmsba->stat3_dimer Inhibits (Hypothesized) stattic Stattic (Comparator) stattic->stat3_dimer Inhibits

Caption: Hypothesized mechanism of FMSBA in the STAT3 signaling pathway.

Comparative In Vivo Efficacy Study: A Xenograft Model

To assess the anti-tumor activity of FMSBA in a living organism, a human tumor xenograft model is a standard and robust approach.[8][9] This involves implanting human cancer cells into immunodeficient mice. For this guide, we will use a glioblastoma xenograft model, as STAT3 is a known driver in this cancer type.

Experimental Workflow

InVivo_Workflow start Start cell_culture 1. Cell Culture (e.g., U87-MG Glioblastoma cells) start->cell_culture implantation 2. Orthotopic Implantation into Immunodeficient Mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring (Bioluminescence) implantation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization treatment 5. Treatment Administration (Vehicle, FMSBA, Stattic) randomization->treatment monitoring 6. Efficacy Monitoring (Tumor Volume, Body Weight) treatment->monitoring endpoint 7. Study Endpoint (Tumor Collection) monitoring->endpoint analysis 8. Pharmacodynamic Analysis endpoint->analysis finish Finish analysis->finish

Caption: Experimental workflow for in vivo efficacy validation.

Detailed Protocol

1. Animal Model and Cell Line:

  • Animal: Female athymic nude mice (6-8 weeks old). These mice lack a thymus, resulting in a compromised immune system that prevents the rejection of human tumor xenografts.[10]

  • Cell Line: U87-MG human glioblastoma cell line, engineered to express luciferase for bioluminescence imaging.

2. Orthotopic Implantation:

  • Anesthetize mice and secure them in a stereotactic frame.

  • Inject 5 µL of a cell suspension (containing 1 x 10^5 U87-MG-luc cells) into the right striatum of the brain. The orthotopic model, where tumor cells are implanted in the organ of origin, better recapitulates the tumor microenvironment.[11][12]

3. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth weekly using bioluminescence imaging (BLI).

  • When tumors reach a predetermined size (e.g., a consistent BLI signal), randomize mice into treatment groups (n=8-10 mice per group) to ensure an even distribution of tumor sizes.

4. Treatment Groups and Administration:

  • Group 1 (Vehicle Control): Administer the vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline) via intraperitoneal (i.p.) injection daily.

  • Group 2 (FMSBA): Administer FMSBA (e.g., 25 mg/kg) dissolved in the vehicle, i.p., daily. The dose would be determined from prior maximum tolerated dose (MTD) studies.

  • Group 3 (Stattic): Administer Stattic (e.g., 10 mg/kg) dissolved in the vehicle, i.p., daily, as a positive control.[13]

5. Efficacy Assessment:

  • Measure tumor volume via BLI twice weekly.

  • Monitor animal body weight and overall health daily as an indicator of toxicity.

  • The primary endpoint is tumor growth inhibition (TGI).

6. Study Termination and Tissue Collection:

  • At the end of the study (e.g., after 21 days or when tumors in the control group reach a specified size), euthanize the mice.

  • Collect tumors for pharmacodynamic analysis.

Comparative Efficacy Data
ParameterVehicle ControlFMSBA (25 mg/kg)Stattic (10 mg/kg)
Tumor Growth Inhibition (%) 0%65%72%
Mean Final Tumor Volume (Relative Luminescence Units) 1.5 x 10^95.2 x 10^84.2 x 10^8
Average Body Weight Change (%) -2%-5%-8%
Treatment-Related Mortality 0/100/101/10

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Understanding what the body does to the drug (PK) and what the drug does to the body (PD) is crucial for translating preclinical findings.[5]

Pharmacokinetic (PK) Study Protocol

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of FMSBA.

Methodology:

  • Administer a single dose of FMSBA (e.g., 25 mg/kg, i.p.) to a cohort of non-tumor-bearing mice.

  • Collect blood samples at various time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding.

  • Process blood to plasma and analyze the concentration of FMSBA using liquid chromatography-mass spectrometry (LC-MS).

  • Calculate key PK parameters.

Comparative Pharmacokinetic Data
ParameterFMSBAStattic
Bioavailability (Oral) ~30% (Predicted)Low
Plasma Protein Binding HighHigh
Half-life (t½) in Plasma 4-6 hours1-3 hours
Cmax (at 25 mg/kg, i.p.) ~15 µM~10 µM
Primary Route of Elimination Hepatic MetabolismHepatic Metabolism

Note: Data for Stattic is based on literature, while data for FMSBA is hypothetical.

Pharmacodynamic (PD) Study Protocol

Objective: To confirm that FMSBA inhibits the STAT3 pathway in the tumor tissue.

Methodology:

  • Use the tumors collected at the endpoint of the efficacy study.

  • Prepare tumor lysates.

  • Perform Western blotting to analyze the levels of total STAT3 and phosphorylated STAT3 (p-STAT3). A reduction in the p-STAT3/STAT3 ratio indicates target engagement.

  • Immunohistochemistry (IHC) can also be performed on tumor sections to visualize the localization and levels of p-STAT3.

  • Analyze the expression of downstream STAT3 target genes (e.g., Bcl-2, Cyclin D1) using qRT-PCR.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to validating the in vivo biological activity of the novel compound this compound (FMSBA), under the hypothesis that it functions as a STAT3 inhibitor. By comparing its performance against a known inhibitor, Stattic, across efficacy, pharmacokinetic, and pharmacodynamic parameters, researchers can generate a robust data package.

The proposed experimental design, from the selection of an appropriate animal model to detailed protocols for efficacy and PK/PD studies, provides a self-validating framework. The successful execution of these studies would provide strong evidence for the therapeutic potential of FMSBA and justify its further development as a clinical candidate.

References

  • ANIMAL MODELS FOR BREAST CANCER STUDIES AND THEIR APPLICATION IN DRUG DEVELOPMENT. (n.d.). Retrieved from [Link]

  • Kim, H. J., & Baek, S. H. (2021). Breast cancer animal models and applications. Journal of the Korean Society of Applied Biological Chemistry, 64(5), 453–462. Retrieved from [Link]

  • Auffinger, B., Spencer, D., Pytel, P., Ahmed, A. U., & Lesniak, M. S. (2015). Mouse Models of Glioblastoma. In Vivo, 29(3), 283–290. Retrieved from [Link]

  • Zou, S., Tong, Q., Liu, B., Huang, W., Tian, Y., & Fu, X. (2020). Targeting STAT3 in Cancer Immunotherapy. Molecules, 25(18), 4035. Retrieved from [Link]

  • O'Rourke, D. M., Nasrallah, M. P., & Desai, A. S. (2018). Choice of Animal Models to Investigate Cell Migration and Invasion in Glioblastoma. Cancers, 10(12), 503. Retrieved from [Link]

  • Kılınç, G., & Erbaş, O. (2024). The Role of STAT3 in Cancer Development and Progression. Journal of Experimental and Basic Medical Sciences, 5(4), 254-258. Retrieved from [Link]

  • Smalley, K. S. M., & Lioni, M. (2018). Advances in Rodent Models for Breast Cancer Formation, Progression, and Therapeutic Testing. Frontiers in Oncology, 8, 339. Retrieved from [Link]

  • Prueksaritanont, T., & Tang, C. (2012). Preclinical pharmacokinetics of statins. Expert Opinion on Drug Metabolism & Toxicology, 8(10), 1267–1280. Retrieved from [Link]

  • Whittle, J. R., Lewis, M. T., Lindeman, G. J., & Visvader, J. E. (2015). In vivo models in breast cancer research: progress, challenges and future directions. Disease Models & Mechanisms, 8(10), 1171–1183. Retrieved from [Link]

  • Glioblastoma Mouse Model Development & The Future of GBM Research. (n.d.). Retrieved from [Link]

  • Animal Models in Glioblastoma: Use in Biology and Developing Therapeutic Strategies. (n.d.). Retrieved from [Link]

  • García, M. J., Reinoso, R. F., Sánchez Navarro, A., & Prous, J. R. (2003). Clinical pharmacokinetics of statins. Methods and Findings in Experimental and Clinical Pharmacology, 25(6), 457–481. Retrieved from [Link]

  • Editorial: The role of STAT3 signaling pathway in tumor progression. (2023). Frontiers in Oncology, 13. Retrieved from [Link]

  • Recent Advancement in Breast Cancer Research: Insights from Model Organisms—Mouse Models to Zebrafish. (2022). International Journal of Molecular Sciences, 23(19), 11883. Retrieved from [Link]

  • Mouse Models of Experimental Glioblastoma. (2021). Gliomas. Retrieved from [Link]

  • Grandis, J. R. (2009). STAT3 SIGNALING: Anticancer Strategies and Challenges. Molecular Interventions, 9(1), 18–26. Retrieved from [Link]

  • Dave, B., Landis, M. D., Dobrolecki, L. E., Wu, M.-F., Zhang, X., Westbrook, T. F., ... & Chang, J. C. (2012). Selective Small Molecule Stat3 Inhibitor Reduces Breast Cancer Tumor-Initiating Cells and Improves Recurrence Free Survival in a Human-Xenograft Model. PLOS ONE, 7(8), e30207. Retrieved from [Link]

  • The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression. (2019). Journal of Biological Chemistry, 294(40), 14634–14649. Retrieved from [Link]

  • STAT3 signaling pathway: Significance and symbolism. (2025). Retrieved from [Link]

  • Selective Small Molecule Stat3 Inhibitor Reduces Breast Cancer Tumor-Initiating Cells and Improves Recurrence Free Survival in a Human-Xenograft Model. (2012). PLoS ONE, 7(8), e30207. Retrieved from [Link]

  • Pan, Y., Zhou, F., Zhang, R., & Claret, F. X. (2013). Stat3 Inhibitor Stattic Exhibits Potent Antitumor Activity and Induces Chemo- and Radio-Sensitivity in Nasopharyngeal Carcinoma. PLOS ONE, 8(1), e54565. Retrieved from [Link]

  • STAT3 inhibitor STATTIC abolishes angiogenic function of NSD2 in vivo. (n.d.). Retrieved from [Link]

  • Physiologically based pharmacokinetics modeling and transporter proteomics to predict systemic and local liver and muscle disposition of statins. (2024). Clinical Pharmacology & Therapeutics, 115(4), 795-806. Retrieved from [Link]

  • Bai, L., Zhou, B., Yang, C.-Y., Ji, J., McEachern, D., Meagher, J. L., ... & Wang, S. (2017). A Potent and Selective Small-Molecule Degrader of STAT3 Achieves Complete Tumor Regression In Vivo. Cancer Cell, 32(5), 620-632.e10. Retrieved from [Link]

  • Target specificity, in vivo pharmacokinetics, and efficacy of the putative STAT3 inhibitor LY5 in osteosarcoma, Ewing's sarcoma, and rhabdomyosarcoma. (2017). PLoS ONE, 12(7), e0181885. Retrieved from [Link]

  • Fletcher, S., & Frank, D. A. (2017). Targeting Constitutively Active STAT3 in Chronic Lymphocytic Leukemia: A Clinical Trial of the STAT3 Inhibitor Pyrimethamine with Pharmacodynamic Analyses. Blood, 130(Supplement 1), 3043. Retrieved from [Link]

  • Pharmacokinetic Properties of Statins. (n.d.). Retrieved from [Link]

  • Pharmacokinetics features of commonly used statins (adapted from Askarizadeh et al.[14]).. (n.d.). Retrieved from [Link]

  • Inhibitory effect of STAT3 gene combined with CDDP on growth of human Wilms tumour SK-NEP-1 cells. (2016). Oncology Letters, 11(6), 3847–3852. Retrieved from [Link]

  • Bharadwaj, U., Kasembeli, M. M., Robinson, P., & Tweardy, D. J. (2020). STAT3 Inhibitors in Cancer: A Comprehensive Update. Journal of Medicinal Chemistry, 63(17), 9359–9393. Retrieved from [Link]

  • Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action. (2022). Pharmacological Research, 182, 106357. Retrieved from [Link]

  • STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer. (2022). Cancers, 14(19), 4887. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Validation of 3-Fluoro-4-(methylsulfonamido)benzoic Acid Purity by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, scientifically grounded methodology for the purity validation of 3-Fluoro-4-(methylsulfonamido)benzoic acid, an active pharmaceutical ingredient (API), using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We will explore the rationale behind the method development, present a detailed validation protocol in accordance with international regulatory standards, and objectively compare this technique against other common analytical alternatives.

The Imperative of Purity in Drug Development

In pharmaceutical manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of drug safety and efficacy. Impurities, which can arise from the manufacturing process or degradation over time, may possess their own pharmacological or toxicological properties, potentially altering the drug's intended effect or causing adverse reactions.[1][2] For this compound (Molecular Formula: C₈H₈FNO₄S, Molecular Weight: 233.22 g/mol ), ensuring its purity is a critical step in the Chemistry, Manufacturing, and Controls (CMC) section of any regulatory submission.[3][4]

LC-MS/MS has emerged as the gold standard for this task due to its unparalleled sensitivity and selectivity, allowing for the detection and quantification of trace-level impurities that might be missed by other methods.[5][6][7] This guide details a stability-indicating LC-MS/MS method, validated to be robust and reliable for its intended purpose.

The LC-MS/MS Method: Development and Rationale

The development of a robust analytical method is a systematic process.[8] Our goal is to create a method that can separate, detect, and quantify the API and its potential process-related impurities and degradation products.

Causality Behind Experimental Choices
  • Chromatography (LC): The separation of the API from its impurities is the primary goal.

    • Column: A C18 reversed-phase column is selected. The non-polar stationary phase is ideal for retaining the moderately polar this compound and its structurally similar impurities.

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is employed. The formic acid serves a crucial role in improving chromatographic peak shape and promoting efficient ionization by providing a source of protons for electrospray ionization (ESI).[9]

  • Mass Spectrometry (MS/MS): This provides the high sensitivity and specificity required for impurity analysis.[7]

    • Ionization: Electrospray Ionization (ESI) is chosen as it is a soft ionization technique suitable for small molecules, minimizing in-source fragmentation. Given the presence of a carboxylic acid and a sulfonamide group, the molecule is readily ionizable. Negative ion mode is selected to deprotonate the acidic carboxylic acid group, which is often a very stable and efficient ionization pathway.

    • Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used. This technique offers exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and each potential impurity.[7] This "tandem" mass analysis filters out chemical noise and matrix interferences, which is critical for quantifying low-level impurities.[10][11]

The Role of Forced Degradation Studies

To ensure the method is "stability-indicating," it must be able to resolve the API from any potential degradation products.[3][12] Forced degradation studies are performed to intentionally stress the API under various conditions to generate these degradants.[2][13]

Stress Conditions (based on ICH Q1A(R2) guidance): [3][12]

  • Acid Hydrolysis: 0.1 M HCl at 60°C

  • Base Hydrolysis: 0.1 M NaOH at 60°C

  • Oxidation: 3% H₂O₂ at room temperature

  • Thermal: 105°C

  • Photolytic: Exposure to UV and visible light

The goal is to achieve 5-20% degradation of the API, providing a sufficient quantity of degradants to validate the method's specificity.[1][12]

Method Validation Protocol (per ICH Q2(R1))

Method validation provides documented evidence that the procedure is suitable for its intended purpose.[14][15] The following parameters are assessed.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by analyzing stressed samples from the forced degradation study to ensure all degradation peaks are baseline-resolved from the main API peak.

  • Linearity and Range: A minimum of five concentrations are analyzed to demonstrate a linear relationship between the analyte concentration and the detector response. The range is the interval between the upper and lower concentrations that have been shown to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value. This is determined by spiking a blank matrix with known concentrations of the API (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percent recovery.

  • Precision: Assessed at two levels:

    • Repeatability: The precision under the same operating conditions over a short interval (intra-assay precision).

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[16][17] It is often estimated as a signal-to-noise ratio of 3:1.[16][18]

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[19][20] It is typically established at a signal-to-noise ratio of 10:1.[16][18]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, column temperature, flow rate), providing an indication of its reliability during normal usage.[15]

Experimental Workflow & Protocols

Overall Experimental Workflow

The following diagram illustrates the comprehensive workflow for the validation of the LC-MS/MS purity method.

G cluster_prep Phase 1: Preparation & Development cluster_val Phase 2: Method Validation (ICH Q2) cluster_analysis Phase 3: Data Analysis & Reporting prep Standard & Sample Preparation dev LC-MS/MS Method Development prep->dev stress Forced Degradation Study Execution dev->stress lin Linearity & Range acc Accuracy prec Precision lod LOD / LOQ rob Robustness spec Specificity stress->spec acq Data Acquisition spec->acq lin->acq acc->acq prec->acq lod->acq rob->acq proc Data Processing & Integration acq->proc report Final Validation Report proc->report

Caption: Workflow for LC-MS/MS Purity Method Validation.

Step-by-Step LC-MS/MS Protocol
  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of this compound reference standard in methanol. Create a working standard of 100 µg/mL by diluting with 90:10 water/methanol.[21] Further dilute to create calibration standards ranging from 0.1 µg/mL to 200 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the API sample in a suitable solvent (e.g., methanol) to achieve a target concentration of 100 µg/mL. Filter through a 0.2 µm syringe filter before injection.

  • LC Conditions:

    • Instrument: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.

    • Column: C18, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and re-equilibrate for 2 minutes.

  • MS Conditions:

    • Ion Source: Electrospray Ionization (ESI), Negative Mode.

    • MRM Transition: For this compound (MW 233.22), the precursor ion ([M-H]⁻) would be m/z 232.2. A product ion would be determined by fragmentation (e.g., loss of SO₂CH₃, resulting in a fragment around m/z 153.0). The exact transition (e.g., 232.2 -> 153.0) must be optimized experimentally.

    • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximum signal intensity.

Data Summary and Comparison

Quantitative Validation Data (Illustrative)

The following tables summarize the kind of results expected from a successful method validation.

Table 1: Linearity and Range

Parameter Result Acceptance Criteria
Range 0.1 – 150 µg/mL -
Correlation Coefficient (r²) 0.9992 ≥ 0.995

| Y-intercept | Minimal | Close to origin |

Table 2: Accuracy and Precision

Concentration Accuracy (% Recovery) Precision (%RSD) Acceptance Criteria
Low QC (0.3 µg/mL) 98.7% 3.5% 85-115% Recovery, ≤15% RSD
Mid QC (50 µg/mL) 101.2% 2.1% 90-110% Recovery, ≤10% RSD

| High QC (120 µg/mL) | 99.5% | 1.8% | 90-110% Recovery, ≤10% RSD |

Table 3: Sensitivity

Parameter Result
Limit of Detection (LOD) 0.03 µg/mL

| Limit of Quantitation (LOQ) | 0.1 µg/mL |

Comparison with Alternative Analytical Techniques

While LC-MS/MS is a superior technique, it's important to understand its performance relative to other available methods.

Table 4: Comparison of Purity Analysis Methods

Feature LC-MS/MS HPLC-UV GC-MS NMR
Specificity Very High (based on mass) Moderate (based on retention time & UV spectrum) High (for volatile compounds) Very High (structural info)
Sensitivity Very High (pg-fg) Moderate (ng-µg) High (pg-ng) Low (µg-mg)
Quantitation Excellent Excellent Good Moderate (qNMR is complex)
Impurity ID Excellent (provides MW) Poor (requires isolation) Good (library matching) Excellent (structural elucidation)
Cost/Complexity High Low Moderate Very High

| Best For | Trace impurity quantification, stability studies | Routine QC, assay | Residual solvents, volatile impurities | Structural confirmation, primary standards |

The decision on which technology to use depends on the specific requirements of the analysis.

G start Start: API Purity Analysis Required q1 Need to identify unknown or structurally characterize impurities? start->q1 q2 Are impurities expected at very low trace levels (<0.1%)? q1->q2 No nmr Use NMR for Structural Elucidation q1->nmr Yes q3 Is this for routine QC of known impurities? q2->q3 No lcms Use LC-MS/MS for Identification & Quantification q2->lcms Yes q3->lcms No (complex mixture) hplcuv Use HPLC-UV for Assay & Purity q3->hplcuv Yes

Caption: Decision Tree for Selecting a Purity Analysis Method.

Conclusion

The described LC-MS/MS method, when fully validated according to ICH Q2(R1) guidelines, provides a highly reliable, sensitive, and specific system for the purity assessment of this compound. Its ability to separate the API from process impurities and degradation products makes it an indispensable tool for ensuring the quality and safety of the final drug product. While techniques like HPLC-UV have their place in routine quality control, the superior performance of LC-MS/MS in trace-level detection and impurity identification provides a higher degree of confidence required during drug development and for regulatory submissions.[5][22][23]

References

  • Vertex AI Search. (n.d.). Quantification of Drugs in Formulation: Utilizing LC-MS for Accurate API Measurement.
  • Vertex AI Search. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • NIH. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
  • NIH. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC.
  • ResolveMass Laboratories Inc. (2025, November 8). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • BioPharm International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Industrial Pharmacist. (2024, November 6). Forced Degradation Studies for API Selection.
  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
  • CORE. (2003, September 18). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS.
  • SCIEX. (2025, March 5). Know your limits: limit detection and quantitation - Episode 10 | Introduction to LC-MS/MS.
  • ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson.
  • YouTube. (2015, October 14). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis.
  • Ovid. (n.d.). Quantitative evaluation of the matrix effect in bioanalytical methods based on LC–MS.
  • Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery.
  • ICH. (n.d.). Quality Guidelines.
  • Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation.
  • News-Medical.Net. (2019, February 5). LC-MS Analysis of Pharmaceutical Drugs.
  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation | PPTX.
  • Sisu@UT. (n.d.). 9.1. Definitions and important aspects – Validation of liquid chromatography mass spectrometry (LC-MS) methods.
  • BOC Sciences. (n.d.). Impurity Profiling in APIs.
  • YouTube. (2024, February 28). What do Limit of Detection and Limit of Quantitation mean?.
  • Waters. (n.d.). Robust and Rapid Method for Analysis of Active Pharmaceutical Ingredients in Multi-Component Cold and Flu Medication.
  • Shimadzu Corporation. (n.d.). LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System.
  • Reddit. (2024, June 29). Explain like I'm 5: Why are limit of detection (LoD) and limit of quantification (LoQ) important? : r/massspectrometry.
  • European Pharmaceutical Review. (2016, August 24). Application of LCMS in small-molecule drug development.
  • Clinical Tree. (2023, September 18). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry.
  • Some Distributor. (n.d.). Picking the best purification method for your API can be a tricky challenge.
  • Arborpharmchem. (2024, June 18). API Intermediates Production Purity Top 7 Strategies for Absolute Purity.
  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules.
  • Pharma Innovation. (n.d.). API Purity and Impurity.
  • Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.
  • W.R. Grace. (2025, February 6). Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients.
  • ChemUniverse. (n.d.). This compound [P99047].

Sources

A Comparative Guide to Cross-Reactivity Profiling of 3-Fluoro-4-(methylsulfonamido)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug development, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. While a compound may exhibit potent activity against its intended target, its interactions with other proteins, known as off-target effects, can lead to unforeseen toxicities or a diminished therapeutic window. The compound 3-Fluoro-4-(methylsulfonamido)benzoic acid, with its sulfonamide and carboxylic acid moieties, presents a chemical scaffold with the potential for interactions with a variety of protein families, most notably kinases, due to the prevalence of these motifs in known inhibitors.[1][2] Therefore, a comprehensive cross-reactivity profile is not merely a supplementary dataset but a cornerstone of its preclinical evaluation.

This guide provides a comparative overview of state-of-the-art methodologies for determining the cross-reactivity profile of a novel chemical entity, using this compound as a case study. We will delve into the mechanistic underpinnings of each technique, provide detailed experimental protocols, and present illustrative data to guide researchers in selecting the most appropriate strategy for their drug discovery pipeline.

Structural Considerations and a Priori Hypotheses

The structure of this compound contains potential "structural alerts," which are molecular fragments with a known propensity for bioactivation or off-target interactions.[3][4] The sulfonamide group is a common feature in inhibitors of various enzyme classes, and the benzoic acid moiety can participate in hydrogen bonding and salt-bridge interactions within protein binding pockets.[5][6] These features suggest a potential for broad kinase inhibitory activity, making kinome-wide screening a logical starting point for our investigation.

Methodology Comparison: A Multi-pronged Approach to Profiling

No single method provides a complete picture of a compound's selectivity. Therefore, a multi-pronged approach, leveraging both in vitro and in-cell techniques, is recommended. Here, we compare three powerful and widely adopted platforms: KINOMEscan®, Cellular Thermal Shift Assay (CETSA), and KiNativ™ profiling.

Broad Spectrum Screening: The KINOMEscan® Competition Binding Assay

For an initial, broad assessment of kinase interactions, the KINOMEscan® platform offers an efficient and quantitative solution.[7][8] This in vitro assay measures the ability of a test compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to a large panel of kinases.

The KINOMEscan® assay is an ATP-independent, active-site-directed competition binding assay.[9][10] Kinases, tagged with a DNA label, are incubated with the test compound and a proprietary ligand immobilized on a solid support. If the test compound binds to the kinase's active site, it prevents the kinase from binding to the immobilized ligand. The amount of kinase remaining on the solid support is then quantified using qPCR of the DNA tag. A lower amount of captured kinase indicates a stronger interaction with the test compound.[10]

  • Compound Preparation: Dissolve this compound in 100% DMSO to create a stock solution (e.g., 10 mM).

  • Assay Plate Preparation: Prepare serial dilutions of the test compound in an appropriate assay buffer. Include a DMSO-only control.

  • Competition Binding: In a multi-well plate, combine the diluted test compound, a specific DNA-tagged kinase from the panel, and the immobilized ligand beads.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Washing: Wash the wells to remove unbound kinase and test compound.

  • Quantification: Elute the bound kinase from the beads and quantify the amount of the associated DNA tag using qPCR.[9]

  • Data Analysis: The results are typically expressed as a percentage of the control (vehicle-treated) sample. These values can be used to calculate dissociation constants (Kd) for each kinase interaction.

Kinase TargetKinase FamilyDissociation Constant (Kd) in nM
Primary Target X TK 15
Off-Target ACMGC250
Off-Target BAGC800
Off-Target CCAMK>10,000
... (450+ other kinases)...>10,000

This is hypothetical data for illustrative purposes.

KINOMEscan_Workflow cluster_prep Preparation cluster_assay Competition Assay cluster_analysis Analysis Compound Test Compound (this compound) Incubation Incubation (Competition for Binding) Compound->Incubation Kinase DNA-tagged Kinase Kinase->Incubation Beads Immobilized Ligand Beads Beads->Incubation Wash Wash Incubation->Wash Quantify Quantification (qPCR) Wash->Quantify Data Data Analysis (Kd determination) Quantify->Data

Caption: KINOMEscan® experimental workflow.

In-Cell Target Engagement: The Cellular Thermal Shift Assay (CETSA®)

While in vitro assays are invaluable for initial screening, they do not always recapitulate the complex environment inside a living cell. CETSA® is a powerful biophysical method that allows for the direct measurement of a compound's engagement with its target protein in a cellular context.[11][12]

CETSA® is based on the principle of ligand-induced thermal stabilization.[13][14] When a protein binds to a ligand, its conformational stability increases, resulting in a higher melting temperature (Tm). In a CETSA® experiment, cells are treated with the test compound and then subjected to a temperature gradient. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, typically by Western blotting or a high-throughput method like an AlphaLISA® immunoassay.[13][15] A shift in the melting curve to a higher temperature in the presence of the compound provides direct evidence of target engagement.[11]

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with various concentrations of this compound or a vehicle control for a defined period.

  • Heat Challenge: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by high-speed centrifugation.

  • Protein Quantification: Quantify the total protein concentration in the soluble fraction.

  • Detection: Analyze the amount of the specific target protein in the soluble fraction using Western blotting with a target-specific antibody or a more high-throughput detection method.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate melting curves. Determine the change in melting temperature (ΔTm) induced by the compound.

Target ProteinΔTm with 10 µM Compound (°C)
Primary Target X +5.2
Off-Target A+1.8
Off-Target B+0.5
Housekeeping Protein (Control)-0.1

This is hypothetical data for illustrative purposes.

CETSA_Workflow cluster_cell_prep Cellular Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cells Culture Cells Treat Treat with Compound Cells->Treat Heat Apply Temperature Gradient Treat->Heat Lysis Cell Lysis Heat->Lysis Centrifuge Separate Soluble Fraction Lysis->Centrifuge Detect Detect Target Protein (e.g., Western Blot) Centrifuge->Detect Analyze Analyze Melting Curve Shift Detect->Analyze

Caption: Cellular Thermal Shift Assay (CETSA®) workflow.

Profiling in a Native Environment: KiNativ™ Active Site Profiling

KiNativ™ is a chemoproteomic platform that provides a quantitative measure of inhibitor binding to kinases in their native cellular environment (cell lysates).[16][17] This method is particularly useful for confirming target engagement and assessing selectivity in a more physiologically relevant context than recombinant enzyme assays.

The KiNativ™ approach utilizes biotinylated, irreversible ATP/ADP probes that covalently label a conserved lysine residue in the ATP-binding site of active kinases.[18] In a competitive profiling experiment, a cell lysate is pre-incubated with the test inhibitor. The inhibitor will bind to its target kinases and prevent the subsequent labeling by the biotinylated probe. After labeling, the proteome is digested, and the biotinylated peptides (corresponding to the active sites of kinases) are enriched using streptavidin. The relative abundance of these peptides is then quantified by mass spectrometry. A decrease in the abundance of a kinase's active-site peptide in the inhibitor-treated sample compared to a control sample indicates that the inhibitor has engaged that kinase.

  • Cell Lysate Preparation: Prepare a lysate from the cell line of interest under conditions that preserve kinase activity.

  • Inhibitor Incubation: Incubate aliquots of the lysate with varying concentrations of this compound or a DMSO control for a specified time.

  • Probe Labeling: Add the biotinylated ATP/ADP probe to each lysate and incubate to allow for covalent labeling of the active kinases that are not occupied by the inhibitor.

  • Proteolysis: Digest the proteins in the lysate into peptides using trypsin.

  • Enrichment: Enrich the biotinylated peptides using streptavidin-coated beads.

  • Mass Spectrometry Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the active-site peptides of the kinases.

  • Data Analysis: Determine the IC50 value for each kinase by plotting the relative abundance of its active-site peptide as a function of the inhibitor concentration.

Kinase TargetCellular IC50 (nM) in Lysate
Primary Target X 55
Off-Target A980
Off-Target B3,200
Off-Target C>20,000

This is hypothetical data for illustrative purposes.

KiNativ_Workflow cluster_lysate_prep Lysate Treatment cluster_labeling Probe Labeling & Enrichment cluster_analysis Analysis Lysate Prepare Cell Lysate Incubate Incubate with Inhibitor Lysate->Incubate Probe Add Biotinylated Probe Incubate->Probe Digest Tryptic Digest Probe->Digest Enrich Enrich Biotinylated Peptides Digest->Enrich MS LC-MS/MS Analysis Enrich->MS Data Data Analysis (IC50) MS->Data

Caption: KiNativ™ experimental workflow.

Synthesizing the Data: A Holistic View of Selectivity

By employing a combination of these methodologies, a comprehensive and robust cross-reactivity profile for this compound can be established.

  • KINOMEscan® provides a broad, initial screen against a vast number of kinases, identifying potential on- and off-targets with high sensitivity and throughput.

  • CETSA® offers orthogonal validation of the primary targets and key off-targets in a cellular context, confirming that the compound can access and engage these proteins in living cells.

  • KiNativ™ delivers quantitative potency data in a native-like environment, bridging the gap between in vitro binding affinity and cellular activity.

A successful drug candidate will ideally exhibit a high affinity for its intended target and significantly lower affinity for all other kinases and proteins. The combined data from these assays will enable a confident assessment of the selectivity of this compound and guide its further development.

Conclusion: Informed Decisions in Drug Discovery

The journey of a drug candidate from discovery to the clinic is fraught with challenges, with unforeseen off-target effects being a major cause of attrition. A thorough and early assessment of cross-reactivity is therefore not a luxury but a necessity. By leveraging a suite of complementary technologies such as KINOMEscan®, CETSA®, and KiNativ™, researchers can gain a deep understanding of a compound's interaction landscape. This multi-faceted approach provides the critical data needed to make informed decisions, optimize lead compounds for improved selectivity, and ultimately increase the probability of success in developing safe and effective medicines.

References

  • DiscoverX KINOMEscan® Kinase Assay Screening. (n.d.). Drug Target Review. Retrieved from [Link]

  • KINOMEscan® Kinase Profiling Platform. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Bantscheff, M., & Lemeer, S. (2012). Chemoproteomic approaches to drug target identification and drug profiling. Bioorganic & Medicinal Chemistry, 20(6), 1973–1978.
  • KINOMEscan Technology. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.
  • Chen, D., et al. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 28(15), 5891.
  • Chemoproteomics, A Broad Avenue to Target Deconvolution. (2023). ChemBioChem.
  • Almqvist, H., et al. (2016). CETSA opens the door to systematic drug-target engagement studies in the native environment of the cell.
  • Kinase Screening and Profiling - Guidance for Smart Cascades. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Cellular thermal shift assay. (n.d.). In Wikipedia. Retrieved from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology.
  • Chemoproteomic strategies for drug target identification. (n.d.). ResearchGate. Retrieved from [Link]

  • Stability-based approaches in chemoproteomics. (2023). Biochemical Society Transactions.
  • DiscoverX KINOMEscan® Kinase Assay Screening. (n.d.). Drug Target Review. Retrieved from [Link]

  • The KiNativ approach to kinase inhibitor profiling. (n.d.). ResearchGate. Retrieved from [Link]

  • The use of structural alerts to avoid the toxicity of pharmaceuticals. (2021). Expert Opinion on Drug Metabolism & Toxicology.
  • Worzella, T., et al. (2017). A Flexible Workflow for Automated Bioluminescent Kinase Selectivity Profiling. SLAS Technology, 22(2), 153-164.
  • Automated kinase profiling workflow. (n.d.). ResearchGate. Retrieved from [Link]

  • Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. (2020). Journal of Medicinal Chemistry.
  • 3-Fluoro-4-(methylsulfonyl)benzoic Acid. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Designing around Structural Alerts in Drug Discovery. (2019). Journal of Medicinal Chemistry.
  • Structural Alerts for Toxicity. (n.d.). ResearchGate. Retrieved from [Link]

  • Thaimattam, R., et al. (2007). Protein kinase inhibitors: structural insights into selectivity. Current Pharmaceutical Design, 13(27), 2751-2765.
  • Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Cell Chemical Biology, 18(5), 699-710.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu
  • This compound [P99047]. (n.d.). ChemUniverse. Retrieved from [Link]

  • Unraveling Structural Alerts in Marketed Drugs for Improving Adverse Outcome Pathway Framework of Drug-Induced QT Prolongation. (2023).
  • Hydrazonylthiazole Derivatives as Dual EGFR and ALR2 Inhibitors: Design, Synthesis, and Comprehensive In Vitro and In Silico Evaluation for Potential Anticancer Activity. (2023). Molecules.
  • Treatment of cancer using benzoic acid derivatives. (n.d.). Google Patents.
  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (2024). Current Drug Discovery Technologies.
  • KiNativ data. (2016). HMS LINCS Project. Retrieved from [Link]

Sources

A Researcher's Guide to Benchmarking the Efficacy of 3-Fluoro-4-(methylsulfonamido)benzoic Acid Derivatives as IRAK4 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the efficacy of novel 3-Fluoro-4-(methylsulfonamido)benzoic acid derivatives. Our focus is on their potential as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in inflammatory signaling pathways. By integrating established experimental protocols with mechanistic insights, this document serves as a practical resource for the evaluation of this promising class of compounds.

The Rationale for Targeting IRAK4 in Inflammatory Diseases

The Interleukin-1 Receptor (IL-1R) and Toll-like Receptor (TLR) signaling pathways are central to the innate immune response and the subsequent inflammatory cascade. A key orchestrator of these pathways is IRAK4, a serine/threonine kinase that acts as a crucial upstream activator of NF-κB and MAPK signaling.[1][2][3] Dysregulation of IRAK4 activity has been implicated in a multitude of inflammatory conditions, making it a highly attractive therapeutic target. The this compound scaffold has emerged as a promising starting point for the development of potent and selective IRAK4 inhibitors.

Experimental Design for Comparative Efficacy Benchmarking

A robust and well-controlled experimental design is paramount for the meaningful comparison of novel chemical entities. The following workflow outlines a systematic approach to benchmarking the efficacy of this compound derivatives against a known comparator.

experimental_workflow cluster_0 Compound Selection & Preparation cluster_1 Biochemical & Cellular Assays cluster_2 Data Analysis & Interpretation Synthesize Derivatives Synthesize Derivatives Prepare Stock Solutions Prepare Stock Solutions Synthesize Derivatives->Prepare Stock Solutions Select Comparator (e.g., PF-06650833) Select Comparator (e.g., PF-06650833) Select Comparator (e.g., PF-06650833)->Prepare Stock Solutions In Vitro IRAK4 Kinase Assay In Vitro IRAK4 Kinase Assay Prepare Stock Solutions->In Vitro IRAK4 Kinase Assay Cell Viability Assay Cell Viability Assay Prepare Stock Solutions->Cell Viability Assay Cell-Based NF-κB Reporter Assay Cell-Based NF-κB Reporter Assay In Vitro IRAK4 Kinase Assay->Cell-Based NF-κB Reporter Assay IC50 Determination IC50 Determination Cell-Based NF-κB Reporter Assay->IC50 Determination Comparative Efficacy Table Comparative Efficacy Table IC50 Determination->Comparative Efficacy Table SAR Analysis SAR Analysis Comparative Efficacy Table->SAR Analysis Structure-Activity Relationship (SAR) Analysis Structure-Activity Relationship (SAR) Analysis Lead Candidate Identification Lead Candidate Identification SAR Analysis->Lead Candidate Identification nfkB_pathway TLR/IL-1R Ligand TLR/IL-1R Ligand TLR/IL-1R TLR/IL-1R TLR/IL-1R Ligand->TLR/IL-1R MyD88 MyD88 TLR/IL-1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) releases Nucleus Nucleus NF-κB (p50/p65)->Nucleus translocates to Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression Derivative Derivative Derivative->IRAK4 inhibits

Figure 2: Inhibition of the IRAK4-mediated NF-κB signaling pathway.

Detailed Experimental Protocols

The following protocols provide a foundation for conducting the key assays required for this benchmarking study.

Protocol 1: In Vitro IRAK4 Kinase Assay

This protocol is adapted from commercially available kinase assay kits. [4][5][6]

  • Reagent Preparation:

    • Prepare 1x Kinase Assay Buffer by diluting a 5x stock.

    • Prepare a master mix containing 1x Kinase Assay Buffer, ATP (at a concentration close to the Km for IRAK4, e.g., 10-20 µM), and a suitable substrate (e.g., Myelin Basic Protein).

  • Compound Dilution:

    • Perform serial dilutions of the test derivatives and the comparator compound in 1x Kinase Assay Buffer with a constant, low percentage of DMSO (e.g., <1%).

  • Kinase Reaction:

    • In a 96-well plate, add the diluted compounds.

    • Add the master mix to all wells.

    • Initiate the reaction by adding recombinant IRAK4 enzyme to all wells except the negative control.

  • Incubation:

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction and detect kinase activity using a suitable method, such as ADP-Glo™ luminescent assay, which measures ADP production. [7]6. Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive (enzyme, no inhibitor) and negative (no enzyme) controls.

    • Determine the IC50 value for each compound by fitting the data to a dose-response curve.

Protocol 2: Cell-Based NF-κB Reporter Assay

This protocol is based on commercially available NF-κB reporter assay systems.

  • Cell Culture and Plating:

    • Culture a suitable cell line (e.g., HEK293) stably transfected with an NF-κB-driven luciferase reporter construct.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test derivatives and the comparator compound for 1-2 hours.

  • Stimulation:

    • Stimulate the cells with a TLR agonist (e.g., LPS) or IL-1β to activate the NF-κB pathway.

  • Incubation:

    • Incubate the cells for an appropriate time (e.g., 6-24 hours) to allow for reporter gene expression.

  • Luciferase Assay:

    • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the luciferase signal to a control (e.g., a constitutively expressed reporter or total protein concentration).

    • Calculate the percentage of inhibition of NF-κB activity for each compound concentration.

    • Determine the cellular IC50 value for each compound.

Discussion and Future Perspectives

The presented framework provides a robust methodology for the initial characterization and benchmarking of this compound derivatives as IRAK4 inhibitors. The hypothetical data illustrates a clear structure-activity relationship, with Derivative A demonstrating the most promising profile. Further optimization of this lead candidate would likely focus on enhancing its potency and drug-like properties.

Subsequent studies should include kinase selectivity profiling against a panel of other kinases to ensure target specificity. In vivo studies in relevant animal models of inflammatory diseases will be crucial to validate the therapeutic potential of these novel compounds. The ultimate goal is the development of a safe and effective oral therapeutic for the treatment of a wide range of debilitating inflammatory conditions.

References

  • BPS Bioscience. IRAK4 Kinase Assay Kit. [Link]

  • ASH Publications. Inhibition of Both IRAK1 and IRAK4 Is Required for Complete Suppression of NF-Kb Signaling across Multiple Receptor-Mediated Pathways in MDS and AML. [Link]

  • PubMed. IRAK-4--a shared NF-kappaB activator in innate and acquired immunity. [Link]

  • The Rockefeller University Press. Essential role of IRAK-4 protein and its kinase activity in Toll-like receptor–mediated immune responses but not in TCR signaling. [Link]

  • National Institutes of Health. The critical role of IRAK4-mediated NFκB activation in modified-LDL-induced atherosclerosis. [Link]

  • Wikipedia. IRAK4. [Link]

  • ResearchGate. IRAK4 IC 50 calculation and in vitro effect on cytokine secretion by... [Link]

  • PubMed Central. In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). [Link]

  • Google Patents. WO2017004133A1 - Irak inhibitors and uses thereof.
  • DOI. Root Cause Analysis of Structure Activity Relationships in IRAK-4 Inhibitor Zimlovisertib. [Link]

  • ResearchGate. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4). [Link]

Sources

A Head-to-Head Comparison of 3-Fluoro-4-(methylsulfonamido)benzoic Acid with Known Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the pursuit of potent and selective enzyme inhibitors is a cornerstone of therapeutic advancement. This guide provides a comprehensive, head-to-head comparison of a novel compound, 3-Fluoro-4-(methylsulfonamido)benzoic acid, with established clinical inhibitors of the carbonic anhydrase (CA) enzyme family. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this compound within the context of well-characterized therapeutic agents.

Introduction to Carbonic Anhydrases: A Ubiquitous Therapeutic Target

Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that play a critical role in fundamental physiological processes.[1] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a seemingly simple reaction that is vital for pH regulation, CO2 transport, ion exchange, and fluid secretion across various tissues.[1][2] The ubiquitous nature of CAs and the involvement of specific isoforms in various pathologies have made them a significant target for therapeutic intervention.[1]

Dysregulation of CA activity is implicated in a range of disorders, including glaucoma, epilepsy, edema, and certain types of cancer.[1] Consequently, the development of CA inhibitors has been a fruitful area of medicinal chemistry, leading to the approval of several drugs that effectively manage these conditions.[1] Sulfonamides represent a major class of potent CA inhibitors, with their primary SO2NH2 group coordinating to the zinc ion in the enzyme's active site, thereby blocking its catalytic activity.

This guide focuses on the comparative analysis of this compound, a compound bearing the characteristic sulfonamide pharmacophore, against three clinically significant carbonic anhydrase inhibitors: Acetazolamide, Dorzolamide, and Brinzolamide.

The Inhibitors: A Comparative Overview

This compound: This compound is a fluorinated benzoic acid derivative containing a methylsulfonamido group. Its structural similarity to known sulfonamide-based CA inhibitors suggests its potential to interact with the active site of carbonic anhydrases. While extensive public data on its biological activity is limited, its chemical features warrant a thorough investigation into its inhibitory profile.

Acetazolamide: As a prototypical carbonic anhydrase inhibitor, Acetazolamide is used systemically to treat glaucoma, epilepsy, and acute mountain sickness.[3][4] Its mechanism of action involves the non-competitive inhibition of carbonic anhydrase, leading to a reduction in bicarbonate reabsorption in the proximal renal tubule and a decrease in aqueous humor production in the eye.[3][5]

Dorzolamide: A topical carbonic anhydrase inhibitor, Dorzolamide is primarily used in the treatment of glaucoma and ocular hypertension.[6][7] Its topical application minimizes systemic side effects associated with oral CA inhibitors.[7] Dorzolamide effectively lowers intraocular pressure by reducing the secretion of aqueous humor.[7][8]

Brinzolamide: Similar to Dorzolamide, Brinzolamide is a topical carbonic anhydrase inhibitor used for managing elevated intraocular pressure.[9][10][11] It is a highly specific, non-competitive, and reversible inhibitor of carbonic anhydrase II (CA-II), the predominant isoform in the ciliary processes of the eye.[11][12]

Head-to-Head Inhibitory Potency: A Data-Driven Comparison

To provide a quantitative comparison, we will analyze the inhibitory potency (IC50) of this compound against two key human carbonic anhydrase isoforms, the cytosolic hCA II and the transmembrane, tumor-associated hCA IX. For the purpose of this illustrative guide, we will use hypothetical, yet plausible, IC50 values for this compound, alongside published data for the known inhibitors.

InhibitorhCA II IC50 (nM)hCA IX IC50 (nM)
This compound 5528
Acetazolamide1225
Dorzolamide325
Brinzolamide3.231

Note: The IC50 values for this compound are hypothetical and for illustrative purposes only. The values for Acetazolamide, Dorzolamide, and Brinzolamide are representative of data found in scientific literature.

This comparative data suggests that this compound exhibits potent inhibition of both hCA II and hCA IX. Its hypothetical potency against hCA II is comparable to that of Acetazolamide, while its inhibition of the tumor-associated hCA IX isoform is in a similar range to the established inhibitors. This profile suggests potential therapeutic applications in both traditional areas of CA inhibition, such as glaucoma, and in oncology.

Mechanistic Insights and Signaling Pathways

The inhibitory action of sulfonamides on carbonic anhydrase is well-understood. The primary sulfonamide group (-SO2NH2) of the inhibitor binds to the zinc ion (Zn2+) located at the bottom of the active site cleft of the enzyme. This coordination displaces a water molecule or hydroxide ion that is essential for the catalytic cycle, thereby inhibiting the hydration of carbon dioxide.

G cluster_0 Carbonic Anhydrase Catalytic Cycle cluster_1 Inhibition by Sulfonamides CO2 CO2 CA_Active_Site CA Active Site (Zn2+) CO2->CA_Active_Site H2O H2O H2O->CA_Active_Site H2CO3 Carbonic Acid CA_Active_Site->H2CO3 Hydration CA_Inhibited Inhibited CA Active Site HCO3- Bicarbonate H2CO3->HCO3- H+ Proton H2CO3->H+ Sulfonamide Sulfonamide Inhibitor (e.g., this compound) Sulfonamide->CA_Inhibited Binds to Zn2+

Figure 1: Simplified diagram of the carbonic anhydrase catalytic cycle and its inhibition by sulfonamides.

Experimental Protocols for Comparative Analysis

To empirically validate the inhibitory potential of this compound and perform a direct comparison with known inhibitors, a standardized in vitro carbonic anhydrase inhibition assay can be employed. The following is a detailed protocol for a colorimetric assay based on the esterase activity of carbonic anhydrase.

In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Method)

This assay measures the ability of an inhibitor to block the hydrolysis of p-nitrophenyl acetate (pNPA) by carbonic anhydrase, which results in the formation of the chromophore p-nitrophenol.

Materials:

  • Human carbonic anhydrase II (hCA II) and IX (hCA IX) enzymes

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Substrate: p-Nitrophenyl acetate (pNPA)

  • Inhibitors: this compound, Acetazolamide, Dorzolamide, Brinzolamide

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of all inhibitors in DMSO.

    • Prepare a series of dilutions of each inhibitor in the assay buffer.

    • Prepare a working solution of the CA enzyme in the assay buffer.

    • Prepare a working solution of pNPA in acetonitrile or DMSO.

  • Assay Protocol:

    • To each well of a 96-well plate, add 160 µL of assay buffer.

    • Add 10 µL of the inhibitor solution (or DMSO for the control).

    • Add 10 µL of the CA enzyme solution.

    • Incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 20 µL of the pNPA substrate solution.

    • Immediately measure the absorbance at 405 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G start Start prep_reagents Prepare Reagents (Enzyme, Inhibitors, Substrate) start->prep_reagents plate_setup Plate Setup (Buffer, Inhibitor, Enzyme) prep_reagents->plate_setup incubation Incubate at RT (10 min) plate_setup->incubation add_substrate Add pNPA Substrate incubation->add_substrate read_absorbance Measure Absorbance at 405 nm (Kinetic Read) add_substrate->read_absorbance data_analysis Data Analysis (Calculate % Inhibition, Determine IC50) read_absorbance->data_analysis end End data_analysis->end

Figure 2: Workflow for the in vitro carbonic anhydrase inhibition assay.

Conclusion and Future Directions

This comparative guide provides a foundational analysis of this compound as a potential carbonic anhydrase inhibitor. Based on its chemical structure and the illustrative inhibitory data presented, the compound shows promise as a potent inhibitor of both cytosolic (hCA II) and tumor-associated (hCA IX) carbonic anhydrase isoforms. Its performance, in this theoretical context, is comparable to that of established clinical drugs such as Acetazolamide, Dorzolamide, and Brinzolamide.

The provided experimental protocol offers a robust framework for the empirical validation of these findings. Further investigations should focus on determining the precise IC50 values of this compound against a broader panel of CA isoforms to establish its selectivity profile. Subsequent studies could explore its efficacy in cell-based assays and in vivo models of glaucoma and cancer to fully elucidate its therapeutic potential. The insights gained from such a comprehensive evaluation will be crucial in guiding the future development of this promising compound.

References

  • Kim, J. K., & Jo, B. H. (2022). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 23(3), 1539. [Link]

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. BenchChem.
  • Dr.Oracle. (2025). What is the mechanism of action of acetazolamide? Dr.Oracle.
  • Patsnap Synapse. (2025). What is the mechanism of action of Acetazolamide (carbonic anhydrase inhibitor)?
  • Patsnap Synapse. (2024). What is the mechanism of Acetazolamide?
  • Aggarwal, M., & Gupta, V. (2023). Acetazolamide. In StatPearls.
  • Akhtar, N., et al. (2020). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1292-1299. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Brinzolamide?
  • Nonstop Neuron. (2021). Mechanism of Action of Acetazolamide - a Carbonic Anhydrase Inhibitor. YouTube. [Link]

  • Kazokaitė, J., et al. (2018). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. Molecules, 23(11), 2847. [Link]

  • Patsnap Synapse. (2024). What is Brinzolamide used for?
  • PharmaCompass. (n.d.). Brinzolamide. PharmaCompass.
  • Doucette, L. P., & Rasnitsyn, A. (2013). Brinzolamide ophthalmic suspension: a review of its pharmacology and use in the treatment of open angle glaucoma and ocular hypertension. Clinical Ophthalmology, 7, 143-152. [Link]

  • National Center for Biotechnology Inform
  • Worthington Biochemical Corporation. (n.d.). Carbonic Anhydrase Assay. Worthington Biochemical.
  • Sigma-Aldrich. (n.d.). Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). Sigma-Aldrich.
  • Worthington Biochemical Corporation. (n.d.). Carbonic Anhydrase - Assay. Worthington Biochemical.
  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12461. [Link]

  • Koch, J. C., & Weis, V. (2019). Carbonic Anhydrase Activity Assay. protocols.io. [Link]

  • Lindner, P., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(7), 823. [Link]

  • Lindner, P., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.
  • Strahlman, E., et al. (1995). Four-week safety and efficacy study of dorzolamide, a novel, active topical carbonic anhydrase inhibitor. Archives of Ophthalmology, 113(8), 1009-1016.
  • Sugrue, M. F., Harris, A., & Adamsons, I. (1997). Dorzolamide hydrochloride: A topically active, carbonic anhydrase inhibitor for the treatment of glaucoma. CNS Drug Reviews, 3(3), 283-298.
  • Kim, J. K., & Jo, B. H. (2022). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity.
  • ResearchGate. (n.d.). Inhibition of carbonic anhydrase enzymes by sulfonamides.
  • Hartenbaum, D. (1996). The efficacy of dorzolamide, a topical carbonic anhydrase inhibitor, in combination with timolol in the treatment of patients with open-angle glaucoma and ocular hypertension. Clinical Therapeutics, 18(3), 460-465.
  • Kim, J. K., & Jo, B. H. (2022). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity.
  • Siesky, B., & Harris, A. (2008). Literature Review and Meta-Analysis of Topical Carbonic Anhydrase Inhibitors and Ocular Blood Flow. Survey of Ophthalmology, 53(6), 598-607.
  • Urbański, L. J., et al. (2018). Inhibition of the β-carbonic anhydrase from the protozoan pathogen Trichomonas vaginalis with sulphonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 485-495. [Link]

  • Oregon State University College of Pharmacy. (2016). Therapeutic Class Overview Ophthalmic Carbonic Anhydrase Inhibitors.
  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie.
  • Angeli, A., et al. (2018). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 23(10), 2649. [Link]

  • Abcam. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) (AB283387). Abcam.
  • Angeli, A., et al. (2019). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules, 24(21), 3892. [Link]

  • Mincione, F., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters, 11(13), 1787-1791.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Fluoro-4-(methylsulfonamido)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous management of chemical compounds is paramount, not only for experimental integrity but also for ensuring the safety of laboratory personnel and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 3-Fluoro-4-(methylsulfonamido)benzoic acid (CAS 716361-59-0), a compound that, due to its chemical structure, requires careful handling and disposal.

Hazard Identification and Risk Assessment

This compound is a multifaceted organic molecule, and its potential hazards can be inferred from its constituent functional groups:

  • Fluorinated Aromatic Ring : The carbon-fluorine bond is exceptionally strong, rendering such compounds environmentally persistent.[4] Incomplete combustion can lead to the formation of hazardous byproducts. Therefore, high-temperature incineration is the preferred method for the complete destruction of fluorinated organic compounds.[4][5]

  • Carboxylic Acid Group : This functional group imparts acidic properties to the molecule. While not expected to be strongly corrosive, it can cause irritation upon contact with skin and eyes.

  • Sulfonamide Group : Sulfonamides as a class can exhibit a range of biological activities and may have allergenic potential. Some sulfonamide metabolites can be toxic.[6]

Based on analogous compounds, this compound should be treated as a hazardous substance, likely classified as a skin and eye irritant, and potentially harmful if ingested or inhaled.[4]

Table 1: Key Properties and Hazard Summary

PropertyValue/InformationSource
CAS Number 716361-59-0[7]
Molecular Formula C₈H₈FNO₄SCymitQuimica
Inferred Hazards Skin Irritant, Eye Irritant, Potential Respiratory Irritant, Environmental Persistence[4]
Primary Disposal Route Hazardous Waste for High-Temperature Incineration[4][5]
Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to adhere to the following safety protocols:

  • Personal Protective Equipment (PPE) : At a minimum, chemical-resistant gloves, safety goggles, and a laboratory coat must be worn.[1] For handling larger quantities or when generating dust, a face shield and respiratory protection may be necessary.

  • Ventilation : All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any airborne particles or vapors.[1]

  • Segregation : This compound should be kept away from incompatible materials, such as strong oxidizing agents, to prevent potentially hazardous reactions.[1]

Spill Management Protocol

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure : Immediately alert personnel in the vicinity and restrict access to the affected area.

  • Don Appropriate PPE : Before attempting any cleanup, ensure you are wearing the necessary protective equipment.

  • Contain the Spill : For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.

  • Collect and Containerize : Place the spilled material and any contaminated absorbent into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to manage it as regulated hazardous waste from "cradle to grave."[8]

Step 1: Waste Identification and Segregation

Properly identify and label all waste containing this compound. This includes the pure compound, solutions, and any contaminated labware (e.g., vials, pipette tips, gloves). This waste stream must be segregated from other laboratory waste to prevent accidental reactions.[1]

Step 2: Containerization

Use only approved, chemically compatible, and clearly labeled hazardous waste containers.[1] The container must be in good condition, with a secure, leak-proof lid. The label should prominently display "Hazardous Waste" and include the full chemical name: "this compound," along with its approximate quantity and concentration.[9]

Step 3: Storage

Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of generation and under the control of laboratory personnel.[1] Ensure the storage area is away from sources of heat and ignition.

Step 4: Professional Disposal

Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2] Inform them of the nature of the waste (halogenated organic acid, sulfonamide derivative) to ensure it is directed to a facility capable of high-temperature incineration.[4][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow cluster_ppe Safety Precautions cluster_spill Spill Response start Waste Generation (Pure Compound, Solutions, Contaminated Labware) identify Identify as Hazardous Waste: This compound start->identify ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Handle in Chemical Fume Hood start->fume_hood segregate Segregate from Incompatible Waste Streams identify->segregate containerize Place in Labeled, Leak-Proof Hazardous Waste Container segregate->containerize storage Store in Designated Satellite Accumulation Area (SAA) containerize->storage collection Arrange for Collection by EHS or Licensed Contractor storage->collection spill Spill Occurs contain_spill Contain and Collect Spilled Material spill->contain_spill spill_container Place in Hazardous Waste Container contain_spill->spill_container

Caption: Disposal workflow for this compound.

By adhering to these rigorous disposal procedures, researchers and scientists can ensure a safe laboratory environment, maintain regulatory compliance, and contribute to the protection of our ecosystem. The principles of proactive hazard assessment, proper handling, and responsible waste management are the cornerstones of a robust safety culture in any scientific endeavor.

References

  • U.S. Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
  • Benchchem. (n.d.). Proper Disposal of 4-Fluorobenzene-1,3-dicarboxylic Acid: A Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Navigating the Disposal of 8-Fluoroisoquinoline-5-sulfonamide: A Guide for Laboratory Professionals.
  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link].

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety: OSHA Lab Standard. OSHA Factsheet.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • CymitQuimica. (n.d.). This compound.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Arkansas State University. (n.d.). Hazardous Waste Management.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • Minnesota State University Moorhead. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • U.S. Environmental Protection Agency. (n.d.). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • EPFL. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams.
  • Material Safety D
  • R&D Systems. (2025, July 31).
  • Draco Hygienic Products, Inc. (n.d.).
  • MedchemExpress.com. (2025, August 27).
  • Sigma-Aldrich. (n.d.). 4 nitro 3 fluoro benzoic acid.
  • Horwitz, W. (2020, February 18). Review of Analytical Methods for Sulfonamides.
  • Bitesize Bio. (2025, April 24). Antibiotic Disposal in the Lab: Simple Tips to Get it Right.
  • Rieder, M. J., et al. (n.d.). Time-course of toxicity of reactive sulfonamide metabolites. PubMed.

Sources

A Senior Application Scientist's Guide to Handling 3-Fluoro-4-(methylsulfonamido)benzoic acid: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Author's Note: As of the date of this guide, a specific, publicly available Safety Data Sheet (SDS) for 3-Fluoro-4-(methylsulfonamido)benzoic acid (CAS 716361-59-0) has not been identified. The following guidance is a synthesis of best practices derived from the hazard profiles of structurally analogous compounds, including various fluorinated benzoic acids and sulfonamides, and established principles of laboratory safety. It is imperative that all users procure a compound-specific SDS from their supplier and conduct a thorough, documented risk assessment before any handling, storage, or disposal. This document is intended to supplement, not replace, these critical safety foundations.

The Foundation of Safety: Hazard Identification & Risk Assessment

Before any personal protective equipment (PPE) is selected, a comprehensive risk assessment must be performed. This is not merely a procedural step but the core of a safe laboratory environment. The process involves identifying the inherent dangers of a chemical, understanding how you might be exposed, and implementing robust control measures to mitigate that risk.

Based on an analysis of related fluorinated benzoic acids and sulfonamides, this compound should be handled as a substance with the following potential hazards:

  • Skin Irritation: Many benzoic acid derivatives are known to cause skin irritation.[1][2][3][4]

  • Serious Eye Damage/Irritation: This is a significant and common hazard for this class of compounds, with the potential for irreversible damage.[4][5]

  • Respiratory Irritation: As a fine powder, the compound can easily become airborne, posing a risk of irritation to the respiratory tract if inhaled.[4][6]

  • Harmful if Swallowed: Oral toxicity is a potential concern.[4]

  • Hypersensitivity Potential: While less common in non-antibiotic sulfonamides, the sulfonamide functional group can be associated with allergic reactions.[7][8]

The risk assessment workflow is a continuous cycle of evaluation and implementation.

Diagram 1: Risk Assessment Workflow cluster_assessment Assessment Phase cluster_control Control & Operation Phase Start Handling of Compound Required Identify Step 1: Identify Hazards (Review SDS & Analog Data) Start->Identify Assess Step 2: Assess Exposure Routes (Inhalation, Dermal, Ocular, Ingestion) Identify->Assess Controls Step 3: Implement Controls (Engineering & Administrative) Assess->Controls PPE Step 4: Select Appropriate PPE (Based on Task-Specific Risks) Controls->PPE Work Step 5: Proceed with Handling Protocol PPE->Work Review Step 6: Review & Re-assess (After Procedure or if Conditions Change) Work->Review Review->Start For New/ Modified Task

Caption: A workflow for assessing and mitigating risks.

A Multi-Layered Defense: The Hierarchy of Controls

Personal Protective Equipment is the last line of defense. Before you even select your gloves, you must ensure higher-level controls are in place.

  • Engineering Controls: These are the most critical for safety. All handling of solid this compound that could generate dust must be performed inside a certified chemical fume hood.[9][10][11] A fume hood is not for storage; it is an active safety device that protects the user by drawing contaminants away from the breathing zone.[10][12] Ensure airflow is unobstructed and work at least 6 inches inside the plane of the sash.[11][12]

  • Administrative Controls: Designate a specific area within the lab for handling this compound. Ensure all personnel are trained on the specific hazards and the standard operating procedures (SOPs) for its use and disposal. Never work alone when handling potentially hazardous materials.[13]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be tailored to the specific task being performed. Handling a sealed container requires less stringent protection than weighing out the solid powder or performing a reaction.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Containers) Safety glasses with side shieldsNitrile gloves (single pair)Fully-buttoned lab coat, closed-toe shoesNone required
Weighing Solid / Transfers Chemical splash goggles AND a face shieldDouble-gloved nitrile glovesChemical-resistant lab coat, closed-toe shoesRequired: Work in a certified chemical fume hood.[11]
Preparing Solutions / Reactions Chemical splash goggles (face shield recommended)Nitrile gloves (change immediately if contact occurs)Chemical-resistant lab coat, closed-toe shoesRequired: Work in a certified chemical fume hood.
Cleaning & Decontamination Chemical splash gogglesHeavy-duty nitrile or butyl glovesChemical-resistant lab coat or apron, closed-toe shoesDependent on spill size; see Section 4
Detailed PPE Specifications:
  • Eye and Face Protection : At a minimum, chemical splash goggles that form a seal around the eyes are mandatory.[14] Due to the high risk of serious eye damage from fine powders and splashes, a full-face shield worn over safety goggles is strongly recommended for any task involving open handling of the solid or potential splashes of solutions.[15]

  • Skin and Body Protection :

    • Gloves : Chemical-resistant nitrile gloves are the standard recommendation. Always inspect gloves for tears or punctures before use. When handling the solid or concentrated solutions, "double-gloving" provides an extra layer of protection. Remove the outer glove immediately upon known or suspected contamination. Never wear gloves outside the laboratory area to prevent cross-contamination.[16]

    • Lab Coat : A clean, fully-buttoned lab coat made of a low-permeability fabric must be worn at all times.

    • Footwear : Fully enclosed, chemical-resistant shoes are required. Sandals, perforated shoes, or cloth sneakers offer no protection and are not permitted.[17]

  • Respiratory Protection : All manipulations should occur within a chemical fume hood to prevent inhalation of dust.[6] If a situation arises where engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter (e.g., an N95 mask) would be the minimum requirement, and a full respiratory protection program in compliance with OSHA standards must be in place.[15][18]

Operational and Disposal Plan

A safe protocol extends from preparation through disposal.

Step-by-Step Handling Procedure
  • Preparation : Verify that the chemical fume hood is operational.[9] Gather all necessary equipment, including a designated waste container, spill kit, and PPE.

  • Handling the Solid : To minimize dust generation when weighing, use a spatula to gently transfer the material. Avoid pouring the powder from a height. Perform these actions deep within the fume hood.[11]

  • Post-Handling : After handling, decontaminate the work surface with an appropriate solvent and then wash with soap and water.

  • Doffing PPE : Removing PPE correctly is crucial to avoid contaminating yourself.

Diagram 2: PPE Doffing Sequence cluster_doffing Exiting Contaminated Area Glove1 Step 1: Remove Outer Gloves Coat Step 2: Remove Lab Coat/Gown (Turn inside out) Glove1->Coat Face Step 3: Remove Face Shield/Goggles Coat->Face Glove2 Step 4: Remove Inner Gloves Face->Glove2 Wash Step 5: Wash Hands Thoroughly with Soap and Water Glove2->Wash Exit Exit to Clean Area Wash->Exit

Caption: The proper sequence for removing PPE.

Emergency Spill Plan

For a minor spill (<1 gram) inside a chemical fume hood:

  • Alert others in the immediate area.

  • Ensure appropriate PPE is worn (at a minimum: double gloves, goggles, lab coat).

  • Gently cover the spill with a damp paper towel to avoid making the powder airborne.[19]

  • Carefully wipe the area from the outside in, placing all contaminated materials into a sealed, labeled hazardous waste bag or container.[20][21]

  • Decontaminate the spill area and any equipment used.

  • For larger spills, evacuate the area, close the doors, and contact your institution's Environmental Health & Safety (EHS) department immediately.[18][22]

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste : Contaminated gloves, weigh boats, paper towels, and other disposable items must be collected in a dedicated, clearly labeled hazardous waste container.[23][24]

  • Liquid Waste : Unused solutions should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[25]

  • Empty Containers : The original chemical container must be triple-rinsed with a suitable solvent; this rinsate must be collected as hazardous waste.[26][27]

  • NEVER dispose of this chemical or its waste down the drain or in the regular trash.[24][25] All waste must be disposed of through your institution's EHS program, typically via high-temperature incineration by a licensed contractor.

References

  • Best Practices for Operating & Maintaining Your Chemical Fume Hood. (2025, September 13). Thomasnet. Available from: [Link]

  • How to Store and Dispose of Hazardous Chemical Waste. (2025, October 28). UC San Diego. Available from: [Link]

  • Hazardous Waste Disposal Procedures. Central Washington University. Available from: [Link]

  • Fume Hoods: Top 10 Safety Practices. (2025, May 29). Workstation Industries. Available from: [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. Available from: [Link]

  • Chemical Fume Hoods. (2024, July 8). University of Illinois Division of Research Safety. Available from: [Link]

  • How to Dispose of Chemical Waste. Case Western Reserve University Environmental Health and Safety. Available from: [Link]

  • Guidelines For The Safe Use Of Laboratory Fume Hoods. University of California, Riverside Environmental Health & Safety. Available from: [Link]

  • Fume Hood Basics: 5 Best Practices. (2018, December 17). Labconco Corporation. Available from: [Link]

  • Hazardous Waste Disposal Procedures Handbook. Lehigh University Campus Safety Division. Available from: [Link]

  • Preparing for Emergency Chemical Spills. University of California, Santa Cruz Environment, Health & Safety. Available from: [Link]

  • Guide for Chemical Spill Response. American Chemical Society. Available from: [Link]

  • Emergency and Spill Response Procedures. Auburn University Risk Management and Safety. Available from: [Link]

  • Powder Handling. AirClean Systems. Available from: [Link]

  • PPE and Safety for Chemical Handling. (2020, July 14). ACS Material. Available from: [Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro - BESA. Available from: [Link]

  • Sulfonamide (medicine). Wikipedia. Available from: [Link]

  • Sulfonamides. MSD Manual Professional Edition. Available from: [Link]

  • What Are Sulfonamides (Sulfa Drugs)? (2025, February 24). Cleveland Clinic. Available from: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research. Available from: [Link]

  • A CHEMISTS' GUIDE TO PPE. Brigham Young University. Available from: [Link]

  • A screening level human health and environmental hazard assessment of fluorinated benzoic acids. (2014, June 8). Shell Australia. Available from: [Link]

  • 3-Fluorobenzoic acid Safety Data Sheet. (2024, January 23). Fisher Scientific. Available from: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021, July 30). ResearchGate. Available from: [Link]

  • Carboxylic Acids Group - information sheet. (2019, March 8). Canada.ca. Available from: [Link]

  • MSDS of 3-Fluoro-4-hydroxy benzoic acid. (2013, September 6). Capot Chemical. Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-4-(methylsulfonamido)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-Fluoro-4-(methylsulfonamido)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.